Samidorphan
説明
[Olanzapine] is an effective atypical antipsychotic that, like other antipsychotics, is associated with weight gain, metabolic dysfunction, and increased risk of type II diabetes. This compound is a novel opioid antagonist structurally related to [naltrexone], with a higher affinity for opioid receptors, more potent μ-opioid receptor antagonism, higher oral bioavailability, and a longer half-life, making it an attractive candidate for oral dosing. Although antipsychotic-induced weight gain is incompletely understood, it is thought that the opioid system plays a key role in feeding and metabolism, such that opioid antagonism may be expected to ameliorate these negative effects. This compound has been shown in animal models and clinical trials to ameliorate [olanzapine]-induced weight gain and metabolic dysfunction. this compound was first approved as a variety of fixed-dose combination tablets with [olanzapine] by the FDA on May 28, 2021, and is currently marketed under the trademark LYBALVI™ by Alkermes Inc.
This compound is an Opioid Antagonist. The mechanism of action of this compound is as an Opioid Antagonist.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2021 and is indicated for bipolar i disorder and schizophrenia and has 4 investigational indications.
See also: this compound L-Malate (active moiety of).
Structure
2D Structure
3D Structure
特性
Key on ui mechanism of action |
Samidorphan is a novel [naltrexone] analogue containing a 3-carboxamido group that functions as an opioid receptor modulator, both _in vitro_ and _in vivo_. Numerous _in vitro_ studies have demonstrated that samidorphan binds with high affinity to the μ-, κ-, and δ-opioid receptors with Ki values of 0.052 ± 0.0044, 0.23 ± 0.018, and 2.7 ± 0.36 nM, respectively. Samidorphan acts as an antagonist at the μ-opioid receptor when it signals through Gαi proteins, a partial agonist when the receptor signals through GαoA, GαoB, and Gαz proteins, and essentially lacks β-arrestin-mediated signalling; samidorphan also acts as a partial agonist at both the κ- and δ-opioid receptors _in vitro_. In addition, both the major N-dealkylated and the major N-oxide human metabolites bind to the μ-, κ-, and δ-opioid receptors (Ki values of 0.26, 23, and 56, and 8, 110, and 280 nM, respectively); the former functions as a μ-opioid receptor agonist and the latter as an antagonist. Overall, samidorphan functions primarily as a μ-opioid antagonist _in vivo_. [Olanzapine] is an efficacious antipsychotic whose use is limited, in part, by known adverse effects mediated through metabolic dysfunction: hyperglycemia/diabetes mellitus, hyperlipidemia, and weight gain. The exact mechanisms behind this metabolic dysfunction are incompletely understood, but it is known that opioid signalling is involved in feeding and metabolism. Clinical studies have demonstrated that the addition of samidorphan to [olanzapine] helps mitigate its metabolic-related adverse effects; presumably, this is due to opioid receptor signalling, though the exact mechanism remains to be determined. The appropriateness of samidorphan in combination therapy is due in part to its relatively mild side effect profile and low abuse potential. |
|---|---|
CAS番号 |
852626-89-2 |
分子式 |
C21H26N2O4 |
分子量 |
370.4 g/mol |
IUPAC名 |
(1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dihydroxy-13-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4-carboxamide |
InChI |
InChI=1S/C21H26N2O4/c22-19(26)15-4-3-13-9-16-21(27)6-5-14(24)10-20(21,17(13)18(15)25)7-8-23(16)11-12-1-2-12/h3-4,12,16,25,27H,1-2,5-11H2,(H2,22,26)/t16-,20-,21-/m1/s1 |
InChIキー |
RYIDHLJADOKWFM-MAODMQOUSA-N |
異性体SMILES |
C1CC1CN2CC[C@]34CC(=O)CC[C@]3([C@H]2CC5=C4C(=C(C=C5)C(=O)N)O)O |
正規SMILES |
C1CC1CN2CCC34CC(=O)CCC3(C2CC5=C4C(=C(C=C5)C(=O)N)O)O |
外観 |
Solid powder |
melting_point |
196.6-196.8 |
他のCAS番号 |
852626-89-2 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
freely soluble |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Samidorphan; RDC 0313; RDC-0313; RDC0313; ALKS-33; ALKS33; ALKS 33; |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Samidorphan as an Opioid Receptor Modulator
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Samidorphan is a novel opioid receptor modulator, structurally analogous to naltrexone, that exhibits a distinct and complex pharmacodynamic profile.[1][2][3] It functions as a key component in combination therapies, most notably with the atypical antipsychotic olanzapine (marketed as Lybalvi®), to mitigate metabolic side effects such as weight gain associated with olanzapine treatment.[4][5] This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its interactions with the three major opioid receptors: mu (μ), kappa (κ), and delta (δ). It details its binding affinities, functional activities, and the experimental methodologies used to characterize these properties.
Pharmacodynamics: A Tripartite Opioid Receptor Interaction
This compound's primary mechanism involves its high-affinity binding to μ-, κ-, and δ-opioid receptors, where it displays a mixed profile of antagonism and partial agonism. In vivo, its predominant effect is that of a μ-opioid receptor (MOR) antagonist.
In Vitro Receptor Binding and Functional Activity
In vitro studies have precisely quantified this compound's interaction with cloned human opioid receptors. It binds with the highest affinity to the MOR, followed by the KOR and DOR. Functionally, it acts as a potent MOR antagonist while demonstrating partial agonist activity at both KOR and DOR.
Data Presentation: Quantitative In Vitro Pharmacology
The following tables summarize the key quantitative parameters defining this compound's in vitro profile.
Table 1: In Vitro Receptor Binding Affinities (Kᵢ) and Functional Antagonism (IC₅₀) of this compound
| Receptor | Parameter | Value (nM) | Reference |
|---|---|---|---|
| Mu (μ) Opioid Receptor | Kᵢ | 0.052 ± 0.0044 | |
| IC₅₀ | 0.88 ± 0.14 | ||
| Kappa (κ) Opioid Receptor | Kᵢ | 0.23 ± 0.018 | |
| IC₅₀ | 38 ± 8.8 | ||
| Delta (δ) Opioid Receptor | Kᵢ | 2.7 ± 0.36 | |
| IC₅₀ | 6.9 ± 2.1 |
Kᵢ: Inhibitor constant, a measure of binding affinity. IC₅₀: Half-maximal inhibitory concentration.
Table 2: In Vitro Functional Agonist Potency (EC₅₀) and Efficacy (Eₘₐₓ) of this compound
| Receptor | Parameter | Value | Reference |
|---|---|---|---|
| Mu (μ) Opioid Receptor | Eₘₐₓ | 3.8% | |
| Kappa (κ) Opioid Receptor | EC₅₀ | 3.3 nM | |
| Eₘₐₓ | 36% | ||
| Delta (δ) Opioid Receptor | EC₅₀ | 1.5 nM | |
| Eₘₐₓ | 35% |
EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximum effect relative to a full agonist.
Signaling Pathways
Opioid receptors are G protein-coupled receptors (GPCRs) that primarily signal through the inhibitory G protein, Gαi/o. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound modulates this pathway differently at each receptor. At the MOR, it competitively blocks endogenous and exogenous agonists, preventing the inhibition of adenylyl cyclase. At KOR and DOR, its partial agonism leads to a submaximal inhibition of adenylyl cyclase compared to full agonists.
In Vivo Receptor Occupancy
Nonclinical studies in rats have characterized the in vivo brain receptor occupancy of this compound at clinically relevant plasma concentrations. These studies confirm its high occupancy at MOR and substantial engagement of KOR and DOR, a profile distinct from other opioid antagonists like naltrexone, which has minimal DOR occupancy at similar concentrations.
Table 3: In Vivo Opioid Receptor Occupancy of this compound in Rats
| Receptor | Parameter | Value | Reference |
|---|---|---|---|
| Mu (μ) Opioid Receptor | EC₅₀ (Occupancy) | 5.1 nM | |
| % Occupancy* | 93.2% | ||
| Kappa (κ) Opioid Receptor | EC₅₀ (Occupancy) | 42.9 nM | |
| % Occupancy* | 41.9% | ||
| Delta (δ) Opioid Receptor | EC₅₀ (Occupancy) | 54.7 nM | |
| % Occupancy* | 36.1% |
*At a clinically relevant unbound brain concentration of 23.1 nM.
Mechanism in Combination Therapy (Olanzapine/Samidorphan)
The combination of olanzapine and this compound (LYBALVI®) is indicated for schizophrenia and bipolar I disorder. While olanzapine is a highly effective antipsychotic, its utility is often limited by significant weight gain and metabolic disturbances. The opioid system, particularly the MOR, is implicated in the regulation of appetite and reward pathways associated with food intake. By acting as a MOR antagonist, this compound is thought to counteract the effects of olanzapine on these pathways, thereby mitigating weight gain without compromising olanzapine's antipsychotic efficacy.
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on established in vitro pharmacological assays.
Radioligand Binding Assays (for Kᵢ Determination)
These competitive binding assays are used to determine the affinity (Kᵢ) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO cells) stably expressing a high density of the human opioid receptor subtype of interest (MOR, KOR, or DOR).
-
Assay Incubation: Membranes are incubated in a buffer solution with a constant, low concentration of a high-affinity radioligand specific for the receptor (e.g., [³H]DAMGO for MOR).
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture to compete with the radioligand for receptor binding sites.
-
Equilibrium & Separation: The reaction is allowed to reach equilibrium. The bound radioligand is then separated from the unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data are fitted to a one-site competition curve to determine the IC₅₀ value. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
[³⁵S]GTPγS Binding Assays (for Functional Activity)
This functional assay measures the initial step of G protein activation following receptor engagement by a ligand, allowing for the differentiation of agonists, partial agonists, and antagonists.
Methodology:
-
Membrane & Reagent Preparation: As with binding assays, membranes from cells expressing the opioid receptor of interest are used. Reagents include [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and GDP.
-
Assay Setup: Membranes are pre-incubated with GDP to ensure G proteins are in their inactive state.
-
Ligand Addition:
-
Agonist Mode (for EC₅₀/Eₘₐₓ): Increasing concentrations of the test compound (this compound) are added.
-
Antagonist Mode (for IC₅₀): Increasing concentrations of the test compound are added in the presence of a fixed, known concentration of a full agonist.
-
-
Initiation & Incubation: The reaction is initiated by adding a low concentration of [³⁵S]GTPγS. Upon receptor activation by an agonist, the Gα subunit exchanges GDP for [³⁵S]GTPγS. The plate is incubated to allow this exchange to occur.
-
Termination & Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound, typically by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to G proteins on the filter is quantified by scintillation counting.
-
Data Analysis: The specific binding is plotted against the ligand concentration. Non-linear regression is used to fit a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ (for agonists) or IC₅₀ (for antagonists).
cAMP Assays
These assays measure the downstream consequence of Gαi/o protein activation: the inhibition of adenylyl cyclase and subsequent reduction in intracellular cAMP levels. They are used to confirm the functional effects observed in GTPγS assays.
Methodology:
-
Cell Culture: Whole cells expressing the opioid receptor of interest are used.
-
Stimulation: Cells are treated with an adenylyl cyclase stimulator (e.g., forskolin) to elevate basal cAMP levels.
-
Ligand Treatment: Cells are co-incubated with the stimulator and varying concentrations of the test compound (this compound). An agonist will cause a dose-dependent decrease in the stimulated cAMP levels.
-
Cell Lysis & Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA).
-
Data Analysis: The results are plotted as cAMP concentration versus ligand concentration to determine potency (EC₅₀/IC₅₀) and efficacy (Eₘₐₓ).
Conclusion
This compound is a potent opioid receptor modulator with a unique pharmacological profile characterized by high-affinity MOR antagonism and partial agonism at KOR and DOR. This distinct mechanism, particularly its potent blockade of the μ-opioid receptor, provides the scientific rationale for its use in combination with olanzapine to mitigate metabolic side effects. The comprehensive characterization of its binding and functional properties through rigorous in vitro and in vivo studies underpins its role in modern therapeutics for complex psychiatric disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. In vivo Characterization of the Opioid Receptor-Binding Profiles of this compound and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the In Vitro Binding Affinity of Samidorphan for Opioid Receptors
This technical guide provides a comprehensive overview of the in vitro binding characteristics of samidorphan, a novel opioid receptor antagonist, at the mu (µ), delta (δ), and kappa (κ) opioid receptors. The document is intended for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key processes.
Introduction
This compound is a structurally unique opioid system modulator, chemically derived from naltrexone.[1] It exhibits a distinct pharmacological profile, acting as an antagonist at the mu-opioid receptor (MOR) and a partial agonist at the kappa- (KOR) and delta-opioid receptors (DOR).[1][2] Its binding affinity and functional activity at these receptors are critical to its therapeutic mechanism, particularly in its combination with olanzapine to mitigate antipsychotic-induced weight gain.[3][4] This guide focuses on the in vitro characterization of this compound's interaction with the three primary opioid receptors.
Quantitative Binding Affinity Data
The binding affinity of this compound for human opioid receptors has been quantified using radioligand binding assays. The equilibrium dissociation constant (Kᵢ) is a measure of the affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher binding affinity. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
This compound demonstrates high, sub-nanomolar affinity for the mu-opioid receptor and robust affinity for the kappa and delta receptors. Compared to naltrexone, this compound has a higher affinity for both MOR and DOR.
| Receptor | Parameter | This compound Value (nM) | Naltrexone Value (nM) |
| Mu (MOR) | Kᵢ | 0.052 (± 0.004) | 0.11 (± 0.006) |
| IC₅₀ | 0.88 (± 0.14) | 4.8 (± 0.42) | |
| Delta (DOR) | Kᵢ | 2.6 (± 0.26) | 60.0 (± 3.2) |
| Kappa (KOR) | Kᵢ | 0.23 (Not Specified) | 0.19 (Not Specified) |
| Data sourced from agonist-stimulated [³⁵S]GTPγS binding assays using membranes from CHO cells expressing human opioid receptors. |
Experimental Protocols
The determination of this compound's in vitro binding affinity and functional activity involves standardized biochemical assays. The following protocols are based on methodologies described in the scientific literature.
3.1. Radioligand Competition Binding Assays for Kᵢ Determination
This assay measures the affinity of a test compound (this compound) by assessing its ability to compete with a radiolabeled ligand for binding to the target receptor.
-
Cell Lines and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing one type of the human opioid receptor (MOR, DOR, or KOR) are used. The cells are cultured and harvested, followed by homogenization and centrifugation to isolate a membrane protein fraction.
-
Assay Components:
-
Receptor Source: Membrane preparations from CHO cells expressing the specific human opioid receptor subtype.
-
Radioligands:
-
MOR: [³H]DAMGO ((D-Ala², N-MePhe⁴, Gly-ol)-enkephalin)
-
DOR: [³H]naltrindole
-
KOR: [³H]U69,593
-
-
Test Compound: this compound at varying concentrations.
-
-
Incubation: The membrane protein is incubated in a buffer solution with the specific radioligand and varying concentrations of this compound. The mixture is allowed to reach equilibrium.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate competition curves, from which the IC₅₀ value is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.
3.2. [³⁵S]GTPγS Functional Assays for IC₅₀ Determination
This functional assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, catalyze the exchange of GDP for GTP on the α-subunit of the G-protein.
-
Assay Principle: A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify the activation of G-proteins. In the presence of an agonist, the receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunit. An antagonist will inhibit this agonist-stimulated binding.
-
Procedure:
-
Membranes from CHO cells expressing the human opioid receptor are co-incubated with a specific agonist and varying concentrations of this compound.
-
MOR Agonist: DAMGO
-
DOR Agonist: SNC 80
-
KOR Agonist: U50,488
-
-
[³⁵S]GTPγS is added to the reaction mixture.
-
Following incubation, the reaction is terminated, and the amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
-
Data Analysis: The results are plotted as the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding versus the concentration of this compound. The IC₅₀ value is determined from this dose-response curve.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key experimental and signaling concepts.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Antagonism of Mu-Opioid Receptor (MOR) signaling by this compound.
References
- 1. A Review of this compound: A Novel Opioid Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. In vivo Characterization of the Opioid Receptor-Binding Profiles of this compound and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetic and Pharmacodynamic Profile of Samidorphan: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samidorphan is a novel opioid receptor antagonist that has garnered significant interest for its unique pharmacological profile and its role in mitigating adverse effects associated with certain antipsychotic medications.[1][2] Structurally related to naltrexone, this compound exhibits a distinct binding affinity and functional activity at the mu (µ), kappa (κ), and delta (δ) opioid receptors.[3][4] This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, offering insights into its mechanism of action and therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Pharmacodynamic Profile
This compound's pharmacodynamic profile is characterized by its interaction with the three main opioid receptors. In vitro studies have demonstrated its high-affinity binding to all three receptor subtypes.[2] Functionally, it acts as a potent antagonist at the µ-opioid receptor and a partial agonist at the κ- and δ-opioid receptors. This mixed antagonist/partial agonist profile contributes to its unique therapeutic effects, particularly in the context of its combination with olanzapine to reduce weight gain and metabolic dysfunction.
Receptor Binding Affinity
The binding affinity of this compound to human opioid receptors has been quantified in various in vitro studies. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.
| Receptor | This compound Ki (nM) | Reference |
| Mu (µ) | 0.052 ± 0.0044 | |
| Kappa (κ) | 0.23 ± 0.018 | |
| Delta (δ) | 2.7 ± 0.36 |
In Vivo Receptor Occupancy in Rats
Preclinical studies in rats have been conducted to determine the in vivo receptor occupancy of this compound at clinically relevant concentrations. These studies provide a crucial link between plasma/brain concentrations and target engagement.
| Receptor | This compound EC50 (nM) | % Occupancy at 23.1 nM Unbound Brain Concentration | Reference |
| Mu (µ) | 5.1 | 93.2% | |
| Kappa (κ) | 42.9 | 41.9% | |
| Delta (δ) | 54.7 | 36.1% |
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been evaluated in preclinical animal models, which have informed its clinical development. These studies have characterized its absorption, distribution, metabolism, and excretion (ADME) profile.
Key Pharmacokinetic Parameters in Preclinical Models and Humans
| Parameter | Value | Species/Context | Reference |
| Oral Bioavailability | 69% | Human | |
| Elimination Half-life (t½) | 7-11 hours | Human | |
| Time to Maximum Plasma Concentration (Tmax) | 1-2 hours | Human | |
| Plasma Protein Binding | 23-33% | Human | |
| Volume of Distribution (Vd) | 336.59 ± 75.42 L to 557.6 ± 120.51 L | Human (single 10 mg oral dose) | |
| Clearance | 35-45 L/h | Human |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action involves the modulation of opioid receptor signaling. At the µ-opioid receptor, it acts as an antagonist, blocking the effects of endogenous opioids. At the κ- and δ-opioid receptors, it exhibits partial agonism. The opioid system is known to play a role in reward, feeding behavior, and metabolism. By antagonizing the µ-opioid receptor, this compound is thought to mitigate the weight gain and metabolic dysregulation associated with olanzapine.
Caption: this compound's interaction with opioid receptors and its functional effects.
Experimental Protocols
In Vitro Receptor Binding Affinity Assays
Detailed methodologies for in vitro binding assays are crucial for understanding the affinity of a compound for its target receptors.
Objective: To determine the binding affinity (Ki) of this compound for the human µ, κ, and δ opioid receptors.
General Protocol Outline:
-
Receptor Preparation: Membranes from cells stably expressing the recombinant human µ, κ, or δ opioid receptors are prepared.
-
Radioligand Binding: A specific radioligand for each receptor subtype is used (e.g., [³H]DAMGO for µ, [³H]U-69593 for κ, and [³H]DPDPE for δ).
-
Competition Assay: Increasing concentrations of unlabeled this compound are incubated with the receptor preparation and the radioligand.
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Receptor Occupancy Studies in Rats
These studies are designed to measure the extent to which a drug binds to its target receptors in a living organism.
Objective: To determine the in vivo brain receptor occupancy of this compound at the µ, κ, and δ opioid receptors in rats at clinically relevant concentrations.
Caption: Workflow for in vivo receptor occupancy studies of this compound in rats.
Experimental Protocol Details:
-
Animals: Male rats are used for these studies.
-
Drug Administration: this compound is administered subcutaneously at various doses to achieve a range of plasma and brain concentrations.
-
Tracer Administration: A mixture of specific tracers for each opioid receptor subtype is injected to measure the available binding sites.
-
Sample Collection: At predetermined time points after dosing, blood and brain tissue are collected.
-
Bioanalysis: The concentrations of this compound and the tracers in the plasma and brain are quantified using ultra-performance liquid chromatography and high-resolution accurate-mass mass spectrometry (UPLC-MS/MS).
-
Data Analysis: Receptor occupancy is calculated by comparing the amount of tracer binding in the brains of this compound-treated animals to that in vehicle-treated control animals. The relationship between unbound brain drug concentration and receptor occupancy is then used to determine the EC50.
Conclusion
The preclinical data for this compound reveal a unique and compelling pharmacological profile. Its high-affinity binding to and potent antagonism of the µ-opioid receptor, coupled with partial agonism at κ- and δ-opioid receptors, underpins its therapeutic utility. The favorable pharmacokinetic properties, including good oral bioavailability and a half-life suitable for once-daily dosing, further support its clinical application. The detailed understanding of its preclinical PK/PD profile has been instrumental in the successful development of this compound in combination with olanzapine for the treatment of schizophrenia and bipolar I disorder. This technical guide provides a foundational understanding of this compound's preclinical characteristics, which can inform further research and development efforts in the field of neuropsychopharmacology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C21H26N2O4 | CID 11667832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In vivo Characterization of the Opioid Receptor–Binding Profiles of this compound and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Discovery and Chemical Synthesis of 3-Carboxamido-4-hydroxynaltrexone (Samidorphan): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and chemical synthesis of 3-carboxamido-4-hydroxynaltrexone, also known as samidorphan (formerly ALKS 33 or RDC-0313). This compound is a novel opioid receptor antagonist with a unique in vitro profile of mu (µ)-opioid receptor antagonism and partial agonism at the kappa (κ) and delta (δ)-opioid receptors.[1] Developed to address the limitations of earlier opioid modulators, its discovery stemmed from a systematic effort to improve the pharmacokinetic properties of naltrexone-related compounds. This document details the key scientific milestones, presents a step-by-step chemical synthesis pathway, summarizes critical quantitative data, and provides detailed experimental protocols for the characterization of this compound.
Discovery and Rationale
The discovery of this compound was the result of a dedicated research program led by Professor Mark Wentland and his team at Rensselaer Polytechnic Institute, with the goal of identifying long-acting, orally bioavailable medications for the treatment of opioid and cocaine use disorders.[2][3][4] The research focused on modifying the structure of existing opioid antagonists like cyclazocine and naltrexone to improve their metabolic stability, particularly by replacing the metabolically labile phenolic hydroxyl group.[2]
The biological evaluation of the novel compounds was conducted in collaboration with Professor Jean Bidlack at the University of Rochester. This collaborative effort led to the identification of this compound as a promising drug candidate with high oral bioavailability and a longer half-life compared to naltrexone. In 2006, Alkermes licensed this compound from Rensselaer Polytechnic Institute and continued its development. This compound was found to mitigate the weight gain associated with the antipsychotic agent olanzapine, leading to the development and eventual FDA approval of a combination product, LYBALVI™, for the treatment of schizophrenia and bipolar I disorder.
Chemical Synthesis Pathway
The synthesis of this compound commences with the commercially available opioid antagonist, naltrexone. The multi-step process involves key transformations to introduce the 3-carboxamido and 4-hydroxy functionalities.
A logical workflow for the synthesis is as follows:
Caption: Chemical Synthesis Workflow for this compound.
The key steps in the synthesis of this compound are:
-
Protection of the Ketone: The ketone group of naltrexone is protected as a ketal.
-
Triflate Formation: The protected intermediate undergoes triflate formation to generate a reactive intermediate.
-
Palladium-Mediated Aminocarbonylation: A palladium-catalyzed aminocarbonylation reaction is employed to introduce the carboxamide group.
-
Acidic Removal of the Acetal: The protecting group on the ketone is removed under acidic conditions.
-
Reductive Cleavage: The resulting intermediate is subjected to reductive cleavage to yield the final phenol structure of this compound.
-
Salt Formation: this compound is then converted to its malate salt.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its in vitro binding affinities, in vivo receptor occupancy, and pharmacokinetic properties.
Table 1: In Vitro Opioid Receptor Binding Affinities of this compound
| Receptor | Ki (nM) |
| Mu (µ) | 0.052 |
| Kappa (κ) | 0.23 |
| Delta (δ) | 2.7 |
| (Data sourced from PubChem) |
Table 2: In Vivo Opioid Receptor Occupancy of this compound in Rats
| Receptor | EC50 (nM) |
| Mu (µ) | 5.1 |
| Kappa (κ) | 42.9 |
| Delta (δ) | 54.7 |
| (Data sourced from PubMed Central) |
Table 3: Pharmacokinetic Properties of this compound in Healthy Volunteers
| Parameter | Value |
| Absolute Oral Bioavailability | 69% |
| Time to Maximum Concentration (Tmax) | 1-2 hours |
| Elimination Half-life | 7-11 hours |
| Plasma Clearance (intravenous) | 33.7 L/h |
| Volume of Distribution (intravenous) | 341 L |
| (Data compiled from multiple sources) |
Experimental Protocols
[35S]GTPγS Binding Assay for Opioid Receptor Activation
This functional assay is used to determine the potency and efficacy of a ligand in activating G protein-coupled receptors (GPCRs) like the opioid receptors. It measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits following receptor activation.
Caption: [35S]GTPγS Binding Assay Workflow.
Detailed Protocol:
-
Membrane Preparation:
-
Crude membrane fractions are prepared from cells (e.g., CHO or HEK-293 cells) stably expressing the human µ, δ, or κ opioid receptor.
-
Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is resuspended in assay buffer, and the protein concentration is determined (e.g., using a Bradford assay). Membranes are stored at -80°C.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, unlabeled GTPγS (for non-specific binding), the test compound (this compound) at various concentrations, and the cell membrane suspension.
-
Add GDP to the wells.
-
Pre-incubate the plate at 30°C.
-
Initiate the binding reaction by adding [35S]GTPγS to each well.
-
Incubate the plate to allow for binding.
-
Terminate the reaction by rapid filtration through a filter plate (e.g., Unifilter GF/B).
-
Wash the filters with ice-cold wash buffer.
-
-
Detection and Data Analysis:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity using a scintillation counter.
-
Subtract non-specific binding from all other values to obtain specific binding.
-
Plot the specific binding as a percentage of the maximal response of a full agonist against the logarithm of the compound concentration to determine EC50 and Emax values.
-
In Vivo Receptor Occupancy using LC-MS/MS
This method is used to determine the extent to which a drug binds to its target receptor in a living organism. It involves the administration of a tracer compound and the test drug, followed by the quantification of the tracer in specific brain regions using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
References
Samidorphan's role as a mu-opioid receptor antagonist and partial agonist at kappa/delta receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Samidorphan (3-carboxamido-4-hydroxynaltrexone) is a novel opioid receptor modulator with a distinct pharmacological profile, characterized by its potent antagonist activity at the mu (µ)-opioid receptor and partial agonist activity at the kappa (κ)- and delta (δ)-opioid receptors.[1] This unique combination of activities has led to its development and FDA approval in combination with olanzapine (Lybalvi®) to mitigate antipsychotic-induced weight gain.[2] This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of this compound, detailing its binding and functional characteristics at the three main opioid receptor subtypes. The information presented herein is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential and mechanism of action of this compound and other mixed-activity opioid receptor ligands.
Introduction
The endogenous opioid system, comprising the µ, κ, and δ receptors, is a critical regulator of numerous physiological processes, including pain, mood, and reward.[1] Pharmacological modulation of this system has been a cornerstone of pain management for decades; however, the therapeutic utility of opioid agonists is often limited by adverse effects such as respiratory depression, dependence, and euphoria. This compound represents a nuanced approach to opioid receptor modulation, combining µ-opioid receptor antagonism with partial agonism at κ- and δ-opioid receptors.[3] This profile is thought to contribute to its clinical effects, including the attenuation of weight gain associated with atypical antipsychotics like olanzapine.[4] Understanding the precise quantitative pharmacology and the underlying signaling mechanisms of this compound is crucial for elucidating its therapeutic actions and exploring its potential in other clinical applications.
Quantitative Pharmacology of this compound
The interaction of this compound with opioid receptors has been extensively characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data, providing a comparative view of its affinity and functional activity across the µ, κ, and δ receptors.
Table 1: In Vitro Binding Affinity of this compound for Human Opioid Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference Compound |
| Mu (µ) | 0.052 ± 0.0044 | Naltrexone (Ki = 0.11 nM) |
| Kappa (κ) | 0.23 ± 0.018 | Naltrexone (Ki = 0.19 nM) |
| Delta (δ) | 2.7 ± 0.36 | Naltrexone (Ki = 60.0 nM) |
| Data compiled from multiple in vitro studies. |
Table 2: In Vitro Functional Activity of this compound at Human Opioid Receptors
| Receptor Subtype | Parameter | Value | Functional Activity |
| Mu (µ) | IC50 (nM) | 0.88 | Antagonist |
| Imax (%) | 92 | ||
| Emax (%) | 3.8 | Very Weak Partial Agonist / Antagonist | |
| Kappa (κ) | EC50 (nM) | 3.3 | Partial Agonist |
| Emax (%) | 36 | ||
| IC50 (nM) | 38 | ||
| Imax (%) | 57 | ||
| Delta (δ) | EC50 (nM) | 1.5 | Partial Agonist |
| Emax (%) | 35 | ||
| IC50 (nM) | 6.9 | ||
| Imax (%) | 56 | ||
| EC50 (half-maximal effective concentration) and Emax (maximum effect) values are indicative of agonist activity, while IC50 (half-maximal inhibitory concentration) and Imax (maximum inhibition) values reflect antagonist activity. |
Table 3: In Vivo Receptor Occupancy of this compound in Rat Brain
| Receptor Subtype | EC50 (nM) |
| Mu (µ) | 5.1 |
| Kappa (κ) | 42.9 |
| Delta (δ) | 54.7 |
| EC50 values represent the unbound brain concentration of this compound required to achieve 50% receptor occupancy. |
Signaling Pathways
This compound's activity at κ- and δ-opioid receptors as a partial agonist involves the activation of intracellular signaling cascades. Both κ- and δ-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins of the Gi/o family.
Kappa-Opioid Receptor Signaling
Upon activation by a partial agonist like this compound, the κ-opioid receptor promotes the exchange of GDP for GTP on the α-subunit of the Gi/o protein. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors. The primary consequence is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
References
- 1. A Review of this compound: A Novel Opioid Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound, an opioid receptor antagonist, attenuates drug-induced increases in extracellular dopamine concentrations and drug self-administration in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo Characterization of the Opioid Receptor–Binding Profiles of this compound and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Early-Phase Clinical Trial Results for Samidorphan Monotherapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-phase clinical trial results for samidorphan administered as a monotherapy. The information is compiled from publicly available data from Phase I and proof-of-concept studies, focusing on the pharmacokinetics, pharmacodynamics, safety, and tolerability of this compound when administered alone.
Introduction
This compound (formerly known as ALKS 33) is a novel opioid receptor antagonist. While it is now approved in combination with olanzapine to mitigate antipsychotic-induced weight gain, its initial clinical development included studies of this compound as a monotherapy. These early-phase trials in healthy volunteers were crucial in establishing the foundational pharmacokinetic and safety profile of the compound. This document synthesizes the available data from these monotherapy studies.
Mechanism of Action
This compound acts primarily as an antagonist at the μ-opioid receptor and as a partial agonist at the κ- and δ-opioid receptors. Its therapeutic effect in mitigating olanzapine-induced weight gain is thought to be mediated through its interaction with the opioid system, which is involved in regulating food intake and metabolism.
Below is a simplified representation of this compound's primary mechanism of action at the cellular level.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound monotherapy have been characterized in Phase I studies involving healthy adult volunteers. These studies assessed single ascending doses and multiple ascending doses.
Single Ascending Dose Studies
In a Phase I, randomized, double-blind, placebo-controlled study, single ascending oral doses of this compound ranging from 3.7 mg to 55.7 mg were administered to healthy adult volunteers[1]. The key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~1 hour | [1][2] |
| Elimination Half-Life (t½) | ~7 to 9 hours | [1][3] |
| Area Under the Curve (AUC) | Increased with increasing dose | |
| Absolute Oral Bioavailability | 69% | |
| Apparent Volume of Distribution (Vd/F) | 336.59 ± 75.42 L to 557.6 ± 120.51 L (for a single 10 mg dose) | |
| Plasma Protein Binding | 23% to 33% |
Multiple Ascending Dose Studies
A separate Phase I study evaluated multiple ascending doses of 10 mg or 20 mg of this compound administered daily for 7 days in healthy adults.
| Parameter | Value | Reference |
| Steady State | Approached by day 6, achieved by day 7 (10 mg dose) | |
| Accumulation Ratio | <1.65 |
Metabolism and Excretion
This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from other CYP enzymes. The major metabolites are not thought to contribute significantly to the pharmacological effects of the drug. Excretion is primarily renal, with about 67% of the administered dose eliminated in the urine as both unchanged drug and metabolites.
Experimental Protocols
Single and Multiple Ascending Dose Pharmacokinetic Study
-
Study Design: A randomized, double-blind, placebo-controlled, ascending dose study in healthy adult volunteers.
-
Population: 16 healthy adults in the single-dose phase and 30 in the multiple-dose phase.
-
Intervention:
-
Single ascending oral doses of this compound (3.7 mg to 55.7 mg) or placebo.
-
Multiple ascending oral doses of this compound (10 mg or 20 mg) or placebo administered daily for 7 days.
-
-
Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-dose to determine plasma concentrations of this compound.
-
Analytical Method: Plasma concentrations of this compound were likely measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Abuse Potential Study
-
Study Design: A Phase I, double-blind, double-dummy, active- and placebo-controlled, crossover study.
-
Population: 47 healthy, non-dependent, recreational opioid users.
-
Intervention: Single doses of this compound (10 mg or 30 mg), placebo, oxycodone (40 mg), pentazocine (30 mg), and naltrexone (100 mg).
-
Primary Endpoint: Maximum effect (Emax) for "at-the-moment" Drug Liking visual analog scale (VAS) scores.
-
Secondary Endpoints: Emax for "Take Drug Again" and "Overall Drug Liking" VAS scores, and safety assessments.
Safety and Tolerability
Across the early-phase monotherapy studies, this compound was generally well tolerated.
Adverse Events in Healthy Volunteers
The most commonly reported adverse event in the single and multiple ascending dose studies was somnolence. In a proof-of-concept study that included a this compound monotherapy arm, nausea was observed.
| Adverse Event | Frequency | Reference |
| Somnolence | Most common | |
| Nausea | Observed |
Abuse Potential
In a dedicated human abuse potential study, this compound at doses up to 30 mg demonstrated a lack of abuse potential.
-
"At-the-moment" Drug Liking scores for both 10 mg and 30 mg doses of this compound were similar to placebo and naltrexone, and significantly lower than the active controls oxycodone and pentazocine.
-
"Take Drug Again" scores for this compound were higher than placebo but similar to the non-scheduled opioid antagonist naltrexone.
-
Adverse events related to abuse potential occurred less frequently with this compound compared to the active opioid controls.
Conclusion
The early-phase clinical trials of this compound as a monotherapy established a pharmacokinetic profile suitable for once-daily dosing, with rapid absorption and a half-life of approximately 7 to 9 hours. The compound was generally well tolerated in healthy volunteers, with somnolence being the most frequently reported adverse event. Importantly, dedicated studies have indicated a low potential for abuse. These foundational data on this compound monotherapy were instrumental in guiding its further development, ultimately leading to its approval in a combination product. This guide provides researchers and drug development professionals with a concise yet detailed summary of the initial clinical findings for this novel opioid receptor antagonist.
References
- 1. Single- and multiple-dose pharmacokinetics of this compound, a novel opioid antagonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Pharmacokinetics of this compound in Healthy Volunteers: Absolute Bioavailability and the Effect of Food and Age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
A Deep Dive into the Structural and Functional Nuances of Samidorphan and Naltrexone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural relationship and multifaceted differences between samidorphan and naltrexone. Both molecules are opioid receptor antagonists with significant therapeutic applications, yet their distinct pharmacological profiles give rise to different clinical uses and outcomes. This document will explore their chemical structures, receptor binding affinities, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to elucidate these characteristics.
Structural Relationship: A Tale of Two Analogs
This compound is a structural analog of naltrexone, specifically 3-carboxamido-4-hydroxynaltrexone.[1][2][3] This chemical modification, the addition of a carboxamido group at the 3-position and a hydroxyl group at the 4-position of the morphinan ring, is the primary structural differentiator that drives the significant variations in their pharmacological profiles.
Below is a visual representation of their chemical structures, highlighting the key difference.
Receptor Binding Affinity and Functional Activity: A Profile of Nuances
The primary mechanism of action for both this compound and naltrexone is opioid receptor antagonism.[4][5] However, their affinity and functional activity at the three major opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ)—differ significantly.
This compound is a potent µ-opioid receptor antagonist and a partial agonist at the κ- and δ-opioid receptors. In contrast, naltrexone is primarily a µ-opioid receptor antagonist, with some antagonist activity at the κ-opioid receptor and significantly lower affinity for the δ-opioid receptor. These differences in receptor interaction are fundamental to their distinct clinical effects.
Data Presentation: Quantitative Comparison of Receptor Binding
The following tables summarize the in vitro binding affinities (Ki) and in vivo receptor occupancy of this compound and naltrexone.
| Receptor | This compound Ki (nM) | Naltrexone Ki (nM) |
| Mu (µ) | 0.052 ± 0.0044 | 0.11 (0.006) |
| Kappa (κ) | 0.23 ± 0.018 | - |
| Delta (δ) | 2.7 ± 0.36 | 60.0 (3.2) |
| Receptor | This compound In Vivo Occupancy (%) at 23.1 nM | Naltrexone In Vivo Occupancy (%) at 33.5 nM |
| Mu (µ) | 93.2 | 79.4 |
| Kappa (κ) | 41.9 | 9.4 |
| Delta (δ) | 36.1 | No binding detected |
Pharmacokinetics: The Impact of Structure on Systemic Exposure
The structural modification of this compound leads to a markedly different pharmacokinetic profile compared to naltrexone, particularly in terms of oral bioavailability.
Data Presentation: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Naltrexone |
| Oral Bioavailability | ~69% | 5-40% |
| Half-life (t½) | 7-11 hours | ~4 hours |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | 1-2 hours |
| Metabolism | Primarily by CYP3A4 | Extensive first-pass metabolism |
The higher and more consistent oral bioavailability of this compound makes it more suitable for once-daily oral administration. Naltrexone's low and variable oral bioavailability is a significant clinical limitation.
Pharmacodynamics and Clinical Implications: From Bench to Bedside
The differences in receptor binding and pharmacokinetics translate to distinct pharmacodynamic effects and clinical applications.
This compound: Its unique profile as a µ-opioid antagonist and κ/δ-opioid partial agonist is leveraged in combination with the atypical antipsychotic olanzapine. This combination aims to mitigate olanzapine-induced weight gain while maintaining antipsychotic efficacy. The interaction with κ- and δ-opioid receptors may play a role in its metabolic effects.
Naltrexone: As a potent µ-opioid antagonist, naltrexone is primarily used in the management of alcohol and opioid use disorders. It blocks the euphoric effects of opioids and reduces alcohol craving.
Experimental Protocols: Unveiling the Differences
The distinct pharmacological properties of this compound and naltrexone have been characterized through a variety of in vitro and in vivo experimental protocols.
In Vitro Functional Assays for Opioid Receptor Activity
-
Objective: To determine the functional activity (antagonism, partial agonism) of the compounds at specific opioid receptor subtypes.
-
General Protocol Outline:
-
Cell Culture: Utilize cell lines (e.g., CHO or HEK293) stably expressing the human µ, δ, or κ opioid receptor.
-
Assay Principle (e.g., cAMP Inhibition Assay):
-
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Cells are pre-treated with the antagonist (this compound or naltrexone) at various concentrations.
-
A known opioid agonist is then added to stimulate the receptors.
-
The intracellular cAMP levels are measured using techniques like luminescence-based assays.
-
-
Data Analysis: The ability of the antagonist to block the agonist-induced decrease in cAMP is quantified to determine its potency (IC50) and efficacy.
-
In Vivo Receptor Occupancy Studies
-
Objective: To measure the extent to which this compound and naltrexone bind to opioid receptors in the brain at clinically relevant concentrations.
-
General Protocol Outline (as conducted in rats):
-
Animal Model: Male Sprague Dawley rats are often used.
-
Drug Administration: Animals are administered with this compound or naltrexone at doses that achieve plasma concentrations comparable to those observed in humans at therapeutic doses.
-
Radiotracer Administration: A radiolabeled tracer with known affinity for the target opioid receptors is administered intravenously.
-
Tissue Collection and Analysis: At a predetermined time point, brain tissue is collected. The amount of radiotracer binding to the receptors is measured. The reduction in radiotracer binding in the presence of the test compound indicates the level of receptor occupancy.
-
Quantification: Techniques such as ultra-performance liquid chromatography and high-resolution accurate-mass mass spectrometry are used to quantify the concentration of the unlabeled drug and the radiotracer in the brain tissue.
-
References
Preclinical Evidence for Samidorphan's Mitigation of Olanzapine-Induced Weight Gain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence demonstrating the effects of samidorphan on olanzapine-induced weight gain and metabolic dysregulation. The following sections detail the quantitative outcomes from key animal studies, the experimental protocols employed, and the implicated physiological pathways.
Quantitative Data Summary
The combination of olanzapine and this compound, known as ALKS 3831, has been evaluated in multiple preclinical models to determine if the addition of this compound, an opioid receptor antagonist, can mitigate the weight gain and metabolic side effects associated with olanzapine.[1][2] Preclinical studies in rats and non-human primates have shown that co-administration of this compound with olanzapine attenuates weight gain, reduces adiposity, and normalizes some metabolic parameters.[1][2][3]
Body Weight and Composition in Rats
Chronic administration of olanzapine to rats resulted in a significant increase in the rate of weight gain and a shift in body composition towards increased adipose mass. The co-administration of this compound was found to attenuate these effects.
Table 1: Effects of Chronic Olanzapine and this compound Administration on Body Weight and Adipose Mass in Female Rats (28-Day Study)
| Treatment Group | Change in Rate of Weight Gain ( g/day ) | Adipose Mass (% of Body Weight) |
| Vehicle Control | Baseline | Baseline |
| Olanzapine | Increased (p < 0.001) | Increased (p < 0.001) |
| This compound | Decreased (p < 0.01) | Not specified |
| Olanzapine + this compound | Attenuated increase (p < 0.05 vs. Olanzapine) | Normalized |
Source: Cunningham et al., 2019
Metabolic Parameters in Rats
To investigate the effects on metabolism independent of weight changes, hyperinsulinemic euglycemic clamp studies were conducted. Olanzapine was shown to induce insulin insensitivity, which was partially reversed by this compound.
Table 2: Effects of Olanzapine and this compound on Glucose Metabolism in Female Rats
| Treatment Group | Hepatic Insulin Sensitivity | Glucose Uptake in Muscle | Glucose Uptake in Adipose Tissue | Whole-Body Glucose Clearance |
| Vehicle Control | Baseline | Baseline | Baseline | Baseline |
| Olanzapine | Decreased | Decreased | Increased | Decreased |
| This compound | No restoration | Normalized | Normalized | Normalized |
| Olanzapine + this compound | No restoration | Normalized | Normalized | Normalized |
Source: Cunningham et al., 2019
Findings in Non-Human Primates
Studies in female cynomolgus monkeys mirrored the results observed in rats, demonstrating that this compound can attenuate olanzapine-induced weight gain and adiposity in a primate model.
Experimental Protocols
The preclinical findings are based on a series of well-defined experiments in rats and non-human primates.
Chronic Administration Study in Rats
-
Animal Model: Male and female Sprague-Dawley rats.
-
Drug Administration:
-
Olanzapine (100 mg/kg) was administered via subcutaneous injection.
-
This compound was delivered via subcutaneous infusion at a rate of 2.5 μL/h (16 mg/mL for females, 50 mg/mL for males).
-
Treatments were administered alone or in combination for 28 days.
-
-
Key Measurements:
-
Body weight was monitored regularly to determine the rate of weight gain.
-
Body composition (adipose mass) was assessed at the end of the study.
-
Hyperinsulinemic Euglycemic Clamp Study in Rats
-
Animal Model: Female Sprague-Dawley rats.
-
Objective: To assess insulin sensitivity and glucose metabolism before significant changes in body weight occurred.
-
Procedure: This technique involves infusing insulin at a constant rate while maintaining blood glucose at a normal level through a variable glucose infusion. The amount of glucose required to maintain euglycemia is a measure of insulin sensitivity.
-
Tissue-Specific Glucose Uptake: The study also measured glucose utilization in specific tissues, such as muscle and adipose tissue, to pinpoint the metabolic effects of the drugs.
Signaling Pathways and Mechanisms of Action
The mechanism by which this compound mitigates olanzapine-induced weight gain is believed to involve the modulation of the opioid system, which plays a role in regulating feeding behavior and metabolism. Olanzapine's effects on weight gain are complex and are thought to involve antagonism of various neurotransmitter receptors, including serotonin 5-HT2C and histamine H1 receptors, which can lead to increased appetite and reduced satiety.
This compound, as a μ-opioid receptor antagonist, is thought to counteract some of these effects. Preclinical data suggests that this compound's mitigation of weight gain may not be due to changes in food consumption but rather through the prevention of olanzapine-induced insulin resistance and by blocking glucose uptake in adipose tissue.
Below are diagrams illustrating the proposed mechanisms and experimental workflow.
Caption: Proposed mechanism of this compound's mitigation of olanzapine's effects.
Caption: General experimental workflow for preclinical evaluation.
References
- 1. This compound mitigates olanzapine-induced weight gain and metabolic dysfunction in rats and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound mitigates olanzapine-induced weight gain and metabolic dysfunction in rats and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vivo Characterization of Samidorphan's Opioid Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo characterization of samidorphan's binding profile at the mu (µ), delta (δ), and kappa (κ) opioid receptors. This compound, a novel opioid antagonist, is structurally related to naltrexone but exhibits a distinct pharmacokinetic and pharmacodynamic profile.[1][2] It is a key component in the combination medication with olanzapine, designed to mitigate antipsychotic-induced weight gain while maintaining efficacy for the treatment of schizophrenia and bipolar I disorder.[3][4][5] This document details the quantitative binding data, experimental methodologies employed for in vivo characterization, and visual representations of relevant pathways and workflows.
Quantitative Data Presentation
The following tables summarize the key quantitative data that define this compound's interaction with opioid receptors.
Table 1: In Vitro Opioid Receptor Binding Affinities (Ki) of this compound
| Receptor | Binding Affinity (Ki) [nM] |
| Mu (µ) Opioid Receptor (MOR) | 0.052 ± 0.0044 |
| Kappa (κ) Opioid Receptor (KOR) | 0.23 ± 0.018 |
| Delta (δ) Opioid Receptor (DOR) | 2.7 ± 0.36 |
| Data sourced from numerous in vitro studies. |
Table 2: In Vivo Opioid Receptor Occupancy of this compound in Rats at Clinically Relevant Concentrations
| Receptor | Unbound Brain Concentration (nM) | Receptor Occupancy (%) |
| Mu (µ) Opioid Receptor (MOR) | 23.1 | 93.2 |
| Kappa (κ) Opioid Receptor (KOR) | 23.1 | 41.9 |
| Delta (δ) Opioid Receptor (DOR) | 23.1 | 36.1 |
| These concentrations in rats are designed to mimic the levels observed in humans at clinically relevant oral doses. |
Table 3: In Vivo EC50 Values for this compound's Opioid Receptor Occupancy in Rats
| Receptor | EC50 (nM) |
| Mu (µ) Opioid Receptor (MOR) | 5.1 |
| Kappa (κ) Opioid Receptor (KOR) | 42.9 |
| Delta (δ) Opioid Receptor (DOR) | 54.7 |
| The EC50 value represents the concentration of a drug that gives half-maximal response. |
Experimental Protocols
The in vivo characterization of this compound's opioid receptor binding profile has been predominantly established through nonclinical studies in rat models. A key methodology for determining receptor occupancy is detailed below.
Protocol: In Vivo Brain Receptor Occupancy Measurement in Rats
1. Animal Model and Dosing:
-
Male Sprague Dawley rats are utilized for the studies.
-
Animals are administered this compound to achieve total and unbound plasma and brain concentrations that are representative of levels observed in humans at clinically relevant oral doses. The targeted plasma concentration for this compound is often around 46.1 ng/mL, corresponding to a 10 mg oral dose in humans.
2. Brain Tissue Harvesting:
-
At a predetermined time point after drug administration, animals are euthanized.
-
The brain is rapidly excised and dissected to isolate specific regions of interest known for high expression of opioid receptors.
3. Quantification of Receptor Occupancy:
-
Brain receptor occupancy at MOR, DOR, and KOR is measured using advanced analytical techniques.
-
Ultra-performance liquid chromatography (UPLC) coupled with high-resolution accurate-mass mass spectrometry (HRAMS) is employed for the precise quantification of this compound bound to the receptors.
4. Data Analysis:
-
A dose-dependent increase in this compound occupancy is typically observed.
-
The data is used to calculate key parameters such as the percentage of receptor occupancy at specific concentrations and the EC50 for each receptor subtype.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of this compound's pharmacology and the experimental procedures used for its characterization.
References
- 1. In vivo Characterization of the Opioid Receptor–Binding Profiles of this compound and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
The Modulatory Role of Samidorphan on the Mesolimbic Reward System: An In-depth Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence detailing the effects of samidorphan, a novel opioid receptor antagonist, on the mesolimbic reward system in animal models. The document synthesizes key findings from pivotal studies, focusing on quantitative data, detailed experimental methodologies, and the underlying neurobiological mechanisms.
Core Mechanism of Action: Opioid Receptor Antagonism
This compound is a distinct opioid receptor modulator, primarily functioning as a μ-opioid receptor antagonist, with partial agonist activity at the κ- and δ-opioid receptors.[1][2][3] Its interaction with the mesolimbic reward system is predominantly driven by its antagonist activity at the μ-opioid receptor, which is strategically located on GABAergic interneurons within the ventral tegmental area (VTA). By blocking the inhibitory effects of endogenous opioids on these interneurons, this compound is hypothesized to modulate the firing of dopaminergic neurons that project to the nucleus accumbens, a key brain region in reward processing.
Attenuation of Drug-Induced Dopamine Release in the Nucleus Accumbens
A cornerstone of understanding this compound's effect on the reward system comes from in vivo microdialysis studies in rats. Research has demonstrated that while this compound alone does not significantly alter basal dopamine levels in the nucleus accumbens shell (NAc-sh), it markedly attenuates the surge in extracellular dopamine induced by various substances of abuse.[4]
Quantitative Data Summary:
| Drug of Abuse | Dose | Peak Dopamine Increase (Vehicle) | Peak Dopamine Increase (this compound 1 mg/kg) | Attenuation of Peak Dopamine Increase |
| Ethanol | 2.5 g/kg, p.o. | ~40% above baseline | Not significantly different from baseline | Attenuated the overall increase |
| Oxycodone | 3 mg/kg, s.c. | ~240% above baseline | Significantly reduced | Attenuated Cmax concentrations |
| Cocaine | 15 mg/kg, i.p. | ~350% above baseline | Significantly reduced | Attenuated Cmax concentrations |
| Amphetamine | 1 mg/kg, i.p. | ~800% above baseline | Significantly reduced | Attenuated Cmax concentrations |
Data synthesized from Cunningham et al., 2021.[4]
Experimental Protocol: In Vivo Microdialysis
-
Animal Model: Male Wistar rats.
-
Surgical Procedure: Rats were anesthetized, and guide cannulae were stereotaxically implanted targeting the NAc-sh.
-
Microdialysis: Following a recovery period, a microdialysis probe was inserted through the guide cannula. The probe was perfused with artificial cerebrospinal fluid (aCSF).
-
Drug Administration: this compound or vehicle was administered prior to the administration of the drug of abuse (ethanol, oxycodone, cocaine, or amphetamine).
-
Sample Analysis: Dialysate samples were collected at regular intervals and analyzed for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Modulation of Drug Self-Administration Behavior
Beyond neurochemical changes, this compound has been shown to influence the reinforcing effects of drugs of abuse in behavioral paradigms.
Key Findings:
-
Ethanol Self-Administration: this compound attenuated fixed-ratio ethanol self-administration in rats.
-
Cocaine Self-Administration: this compound attenuated progressive-ratio cocaine self-administration in rats, suggesting a reduction in the motivational value of the drug.
Experimental Protocol: Drug Self-Administration
-
Animal Model: Male Wistar rats.
-
Apparatus: Standard operant conditioning chambers equipped with two levers.
-
Procedure:
-
Acquisition: Rats were trained to press a lever to receive intravenous infusions of a drug (e.g., cocaine) or oral access to a substance (e.g., ethanol).
-
Schedules of Reinforcement:
-
Fixed-Ratio (FR): A set number of lever presses is required for each reinforcement.
-
Progressive-Ratio (PR): The number of required lever presses increases with each subsequent reinforcement, providing a measure of the drug's motivational strength.
-
-
-
Drug Administration: this compound or vehicle was administered before the self-administration sessions.
-
Data Collection: The number of lever presses and drug infusions were recorded.
Mitigation of Olanzapine-Induced Weight Gain
This compound's impact on the mesolimbic system also extends to the modulation of reward-related feeding behavior, a key factor in its ability to mitigate olanzapine-induced weight gain.
Quantitative Data Summary:
| Animal Model | Treatment | Duration | Key Finding on Body Weight |
| Female Rats | Olanzapine | 28 days | Significant increase in the rate of weight gain. |
| Olanzapine + this compound | 28 days | Attenuated the olanzapine-induced increase in weight gain. | |
| Male Rats | Olanzapine | 28 days | No significant change in the rate of weight gain, but a significant increase in adipose mass. |
| Olanzapine + this compound | 28 days | Decreased the rate of weight gain compared to olanzapine alone. |
Data synthesized from Cunningham et al., 2019.
Experimental Protocol: Olanzapine-Induced Weight Gain Study
-
Animal Model: Male and female Sprague-Dawley rats.
-
Drug Administration:
-
Olanzapine was administered via subcutaneous injection.
-
This compound was delivered via osmotic mini-pumps for continuous infusion.
-
-
Measurements: Body weight was monitored regularly, and body composition (adipose vs. lean mass) was assessed using techniques like EchoMRI.
In Vivo Receptor Occupancy
The degree to which this compound engages its target receptors in the brain at clinically relevant concentrations has been quantified in rats.
Quantitative Data Summary: Receptor Occupancy in Rat Brain
| Receptor | This compound EC50 (nM) | % Occupancy at 23.1 nM Unbound Brain Concentration |
| μ-Opioid Receptor (MOR) | 5.1 | 93.2% |
| δ-Opioid Receptor (DOR) | 54.7 | 36.1% |
| κ-Opioid Receptor (KOR) | 42.9 | 41.9% |
Data from Tan et al., 2022.
Experimental Protocol: In Vivo Receptor Occupancy
-
Animal Model: Male Sprague-Dawley rats.
-
Methodology: A triple-tracer in vivo receptor occupancy assay was used.
-
Procedure: Rats were administered various doses of this compound. Subsequently, radiolabeled tracers specific for MOR, DOR, and KOR were administered. The displacement of these tracers by this compound was measured to determine receptor occupancy.
-
Analysis: Brain tissue was analyzed using ultra-performance liquid chromatography and high-resolution accurate-mass mass spectrometry.
Signaling Pathways
The modulatory effects of this compound on the mesolimbic dopamine system are rooted in its interaction with opioid receptors on GABAergic interneurons in the VTA.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an opioid receptor antagonist, attenuates drug-induced increases in extracellular dopamine concentrations and drug self-administration in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of opioid peptides on dopamine release from nucleus accumbens after repeated treatment with methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nscpolteksby.ac.id [nscpolteksby.ac.id]
Methodological & Application
Protocol for In Vivo Administration of Samidorphan in Rat Studies
Application Notes for Researchers and Drug Development Professionals
Samidorphan is a novel opioid receptor antagonist that has demonstrated efficacy in mitigating weight gain and metabolic dysfunction associated with antipsychotic medications, particularly olanzapine.[1][2] Primarily functioning as a μ-opioid receptor antagonist, it also exhibits partial agonist activity at κ- and δ-opioid receptors.[3][4] This unique profile makes it a valuable tool for preclinical research in areas such as metabolic disorders, addiction, and psychiatric conditions. This document provides detailed protocols for the in vivo administration of this compound in rat models, based on established research methodologies.
Key Considerations for In Vivo Studies:
-
Vehicle Selection: The choice of vehicle for this compound administration is critical for ensuring drug stability and bioavailability. Sterile saline has been successfully used for subcutaneous administration.[5]
-
Route of Administration: Subcutaneous administration, either through infusion pumps or direct injection, is a common and effective method for delivering this compound in rats. Oral administration is also a viable option, with this compound showing good oral bioavailability.
-
Dose Selection: The appropriate dose of this compound will depend on the specific research question and experimental design. Doses ranging from 0.03 mg/kg to 3.0 mg/kg have been used in subcutaneous injection studies to achieve varying levels of opioid receptor occupancy. For chronic studies involving subcutaneous infusion, concentrations of 16 mg/mL for female rats and 50 mg/mL for male rats have been utilized.
-
Combination Studies: this compound is frequently studied in combination with other drugs, such as olanzapine. In these cases, careful consideration must be given to the timing and route of administration for each compound to achieve the desired pharmacokinetic and pharmacodynamic interactions.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo rat studies involving this compound.
Table 1: this compound Dosing and Administration in Rats
| Parameter | Value | Route of Administration | Study Context | Reference |
| Dose Range (Single Injection) | 0.03, 0.1, 0.3, 1.0, 3.0 mg/kg | Subcutaneous (s.c.) | Receptor Occupancy | |
| Dose (Chronic Infusion) | Female: 16 mg/mL; Male: 50 mg/mL (delivered at 2.5 µL/h) | Subcutaneous (s.c.) Infusion | Mitigation of Olanzapine-Induced Weight Gain | |
| Dose (Behavioral Study) | 0.3 mg/kg | Subcutaneous (s.c.) | Antidepressant-like Activity (in combination with buprenorphine) | |
| Dose (Microdialysis) | 1 mg/kg | Subcutaneous (s.c.) | Attenuation of Drug-Induced Dopamine Increase |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Rats
| Parameter | Value | Condition | Reference |
| EC50 at MOR | 5.1 nM | In vivo receptor occupancy | |
| EC50 at DOR | 54.7 nM | In vivo receptor occupancy | |
| EC50 at KOR | 42.9 nM | In vivo receptor occupancy | |
| Receptor Occupancy at 23.1 nM (unbound brain concentration) | MOR: 93.2%, DOR: 36.1%, KOR: 41.9% | Clinically relevant concentration | |
| Elimination Half-life | 7-9 hours | Oral administration in humans (provides an estimate) | |
| Steady-State Plasma Concentration (Chronic Infusion) | Female: 48.3 ± 21.8 ng/mL; Male: 47.0 ± 12.3 ng/mL (in combination with olanzapine) | 28-day s.c. infusion |
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound for Receptor Occupancy Studies
This protocol is adapted from studies investigating the in vivo opioid receptor binding profile of this compound.
Materials:
-
This compound powder
-
Sterile saline for injection
-
Appropriate vials and syringes for sterile preparation
-
Male Sprague Dawley rats
-
Animal scale
-
Injection supplies (needles, syringes)
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare a stock solution of this compound in sterile saline. The concentration of the stock solution should be calculated based on the desired highest dose and a standard injection volume (e.g., 1 mL/kg).
-
Prepare serial dilutions from the stock solution to achieve the desired dose range (e.g., 0.03, 0.1, 0.3, 1.0, and 3.0 mg/kg).
-
Ensure all solutions are thoroughly mixed and sterile.
-
-
Animal Handling and Dosing:
-
Acclimate male Sprague Dawley rats to the housing conditions for at least one week prior to the experiment.
-
On the day of the experiment, weigh each rat to determine the precise injection volume.
-
Administer the calculated dose of this compound or vehicle (sterile saline) via subcutaneous injection in the dorsal region.
-
-
Post-Administration Monitoring and Tissue Collection:
-
Observe the animals for any adverse reactions following injection.
-
At a predetermined time point post-administration (e.g., 30 minutes), euthanize the animals according to approved protocols.
-
Collect brain tissue for receptor occupancy analysis using methods such as a triple-tracer assay with ultra-performance liquid chromatography and high-resolution accurate-mass mass spectrometry.
-
Protocol 2: Chronic Subcutaneous Infusion of this compound to Mitigate Olanzapine-Induced Weight Gain
This protocol is based on a study evaluating the metabolic effects of co-administering this compound and olanzapine.
Materials:
-
This compound powder
-
Sterile water for injection
-
Osmotic minipumps (e.g., Alzet)
-
Surgical supplies for pump implantation
-
Female and male rats
-
Olanzapine (if used in combination)
-
Animal scale
-
Body composition analyzer (e.g., EchoMRI)
Procedure:
-
Preparation of this compound Solution for Infusion Pumps:
-
Dissolve this compound in sterile water to the desired concentration (e.g., 16 mg/mL for female rats, 50 mg/mL for male rats).
-
Fill the osmotic minipumps with the this compound solution according to the manufacturer's instructions. The pump model should be selected to deliver the desired flow rate (e.g., 2.5 µL/h) for the intended duration of the study (e.g., 28 days).
-
-
Surgical Implantation of Osmotic Minipumps:
-
Anesthetize the rats using an approved anesthetic protocol.
-
Make a small subcutaneous incision in the dorsal region.
-
Create a subcutaneous pocket and insert the filled osmotic minipump.
-
Close the incision with sutures or surgical staples.
-
Provide appropriate post-operative care, including analgesia.
-
-
Co-administration of Olanzapine (if applicable):
-
Olanzapine can be administered concurrently, for example, via a separate subcutaneous injection at a specified dose (e.g., 100 mg/kg).
-
-
Monitoring and Data Collection:
-
Monitor the body weight of the rats regularly (e.g., every three days).
-
Measure body composition (e.g., adipose mass) at baseline and at specified intervals throughout the study (e.g., weekly) using a non-invasive method like EchoMRI.
-
At the end of the study, collect blood samples to measure plasma concentrations of this compound and olanzapine.
-
Visualizations
Caption: this compound's interaction with opioid receptors and downstream signaling.
Caption: General experimental workflow for in vivo this compound studies in rats.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound mitigates olanzapine-induced weight gain and metabolic dysfunction in rats and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Combination Olanzapine and this compound for the Management of Schizophrenia and Bipolar 1 Disorder in Adults: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: A Robust RP-HPLC Method for the Quantification of Samidorphan in Human Plasma
Introduction
Samidorphan is an opioid antagonist that is used in combination with olanzapine for the treatment of schizophrenia and bipolar I disorder.[1] It acts primarily as a μ-opioid receptor antagonist and is intended to mitigate olanzapine-induced weight gain.[2][3] Pharmacokinetic studies are crucial to understanding its absorption, distribution, metabolism, and excretion. This application note presents a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the reliable quantification of this compound in human plasma, suitable for clinical and preclinical research.
The method described herein is adapted from established procedures for the simultaneous analysis of olanzapine and this compound, with optimized parameters for the specific quantification of this compound.[4][5] This protocol utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, providing a sensitive, accurate, and precise assay.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This information is critical for understanding its chromatographic behavior and for the development of an effective extraction and analysis method.
| Property | Value |
| Molecular Formula | C₂₁H₂₆N₂O₄ |
| Molecular Weight | 370.44 g/mol |
| pKa (Strongest Acidic) | 7.92 |
| pKa (Strongest Basic) | 9.46 |
| logP | 1.09 |
| Water Solubility | 0.629 mg/mL |
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Quetiapine (Internal Standard, IS) (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (AR grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (drug-free, sourced from a reputable biobank)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 10 mM Ammonium Acetate : Acetonitrile (60:40 v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection | UV at 228 nm |
| Internal Standard | Quetiapine |
3. Preparation of Solutions
-
Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with acetonitrile.
-
Stock Solution of Quetiapine (IS) (100 µg/mL): Accurately weigh 10 mg of quetiapine and dissolve it in a 100 mL volumetric flask with acetonitrile.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create working standards for calibration and quality control samples.
-
Mobile Phase (10 mM Ammonium Acetate : Acetonitrile (60:40 v/v)): Dissolve 0.77 g of ammonium acetate in 1000 mL of water to make a 10 mM solution. Filter through a 0.45 µm membrane filter. Mix 600 mL of the 10 mM ammonium acetate solution with 400 mL of acetonitrile. Degas the solution before use.
4. Sample Preparation: Solid Phase Extraction (SPE)
The following protocol outlines the solid-phase extraction procedure for plasma samples.
Caption: Workflow for Plasma Sample Preparation.
-
Conditioning: Condition the SPE cartridge with 1 mL of acetonitrile followed by 1 mL of water.
-
Sample Loading: To 500 µL of plasma in a centrifuge tube, add the required concentration of this compound working standard (for calibration and QC samples) and a fixed concentration of the internal standard. Add a small amount of phosphoric acid and vortex. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% acetonitrile in water, followed by 1 mL of water.
-
Elution: Elute the analytes with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
-
Analysis: Inject 20 µL of the reconstituted sample into the HPLC system.
5. Method Validation
The method was validated according to standard bioanalytical method validation guidelines. The key parameters are summarized below.
Caption: Key Parameters for Method Validation.
Results and Discussion
Under the specified chromatographic conditions, this compound and the internal standard, quetiapine, were well-resolved with no interference from endogenous plasma components. The retention time for this compound was approximately 3.9 minutes, and for quetiapine, it was around 2.3 minutes.
Linearity
The calibration curve was linear over the concentration range of 2.25 to 90 µg/mL for this compound in human plasma. The coefficient of determination (R²) was consistently greater than 0.99.
| Analyte | Concentration Range (µg/mL) | R² |
| This compound | 2.25 - 90 | > 0.99 |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (Low, Medium, and High). The results demonstrate excellent accuracy and precision.
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 6.75 | 0.43 - 7.93 | 93.40 - 105.46 | 1.70 - 12.11 | 92.21 - 107.78 |
| MQC | 45 | 0.43 - 7.93 | 93.40 - 105.46 | 1.70 - 12.11 | 92.21 - 107.78 |
| HQC | 76.5 | 0.43 - 7.93 | 93.40 - 105.46 | 1.70 - 12.11 | 92.21 - 107.78 |
| Data adapted from similar published methods for this compound. |
Recovery
The solid-phase extraction method provided clean samples and high recovery for this compound.
| Analyte | Mean Extraction Recovery (%) |
| This compound | 93.32 |
Stability
This compound was found to be stable in human plasma under various storage conditions, including three freeze-thaw cycles, at room temperature for 24 hours, and at -20°C for three months.
This application note details a validated RP-HPLC method for the quantification of this compound in human plasma. The method is simple, rapid, accurate, and precise, making it highly suitable for pharmacokinetic studies and therapeutic drug monitoring. The use of solid-phase extraction ensures high recovery and minimal matrix effects, contributing to the overall robustness of the assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | C21H26N2O4 | CID 11667832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A Novel Bioanalytical Method for Simultaneous Determination of Olanzapine and this compound in Human Plasma Using RP-HPLC | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Application Note and Protocols: Determining Samidorphan's Functional Activity at Kappa Opioid Receptors (KOR) using Cell-Based Assays
Introduction
Samidorphan is an opioid receptor modulator that functions as a μ-opioid receptor (MOR) antagonist and a partial agonist at the kappa (KOR) and delta (DOR) opioid receptors.[1][2][3] Its interaction with the KOR is of significant interest for its potential therapeutic applications, including in combination with other drugs for treating psychiatric disorders.[4][5] The KOR is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit. Activation of KOR leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and can also trigger the recruitment of β-arrestin, which mediates receptor desensitization and downstream signaling.
This document provides detailed protocols for three common cell-based functional assays to characterize the activity of this compound at the KOR: a cAMP Inhibition Assay, a β-Arrestin Recruitment Assay, and a GTPγS Binding Assay. These assays allow researchers to quantify this compound's potency (EC50 or IC50), efficacy (Emax), and potential for biased agonism.
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the in vitro pharmacological characteristics of this compound at human opioid receptors, providing key quantitative data for easy comparison.
Table 1: Opioid Receptor Binding Affinity (Ki) of this compound
| Receptor | Ki (nM) | Reference |
|---|---|---|
| μ-Opioid Receptor (MOR) | 0.052 | |
| κ-Opioid Receptor (KOR) | 0.23 |
| δ-Opioid Receptor (DOR) | 2.6 - 2.7 | |
Table 2: Functional Activity of this compound at the κ-Opioid Receptor (KOR)
| Parameter | Value | Assay System | Reference |
|---|---|---|---|
| EC50 (Partial Agonist) | 3.3 nM | Not specified | |
| Emax (Partial Agonist) | 36% | Not specified | |
| IC50 (Antagonist) | 38 nM | Not specified | |
| Imax (Antagonist) | 57% | Not specified |
| In Vivo Receptor Occupancy EC50 | 42.9 nM | Rat Brain | |
Experimental Protocols & Visualizations
KOR Signaling Pathways
Activation of the KOR by an agonist initiates two primary signaling cascades. The canonical G protein-dependent pathway involves the inhibition of adenylyl cyclase, reducing cAMP production. The G protein-independent pathway involves the recruitment of β-arrestin, which can lead to receptor internalization and activation of other signaling molecules.
Caption: KOR G protein-dependent and β-arrestin signaling pathways.
cAMP Inhibition Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) following KOR activation. As KOR is a Gi-coupled receptor, agonist binding leads to a decrease in intracellular cAMP levels. To quantify this decrease, cells are typically stimulated with forskolin to elevate basal cAMP levels.
Experimental Workflow
Caption: Workflow for a KOR cAMP Inhibition Assay.
Detailed Protocol
-
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human kappa opioid receptor (OPRK1) in DMEM/F-12 medium supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Cell Plating: Seed the cells into white, 384-well solid-bottom assay plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer (e.g., HBSS with 0.1% BSA). Include a known KOR agonist (e.g., U-69,593) as a positive control and a KOR antagonist (e.g., norbinaltorphimine) for validation.
-
Compound Addition: Remove culture medium from the plates and add the diluted compounds.
-
Forskolin Stimulation: After a 30-minute incubation with the test compounds, add a solution of forskolin (final concentration ~3 µM) to all wells to induce cAMP production.
-
Detection: After a 20-minute incubation, lyse the cells and measure cAMP levels using a commercially available kit, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Convert the raw fluorescence data to cAMP concentrations. Plot the percent inhibition of the forskolin response versus the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 (for antagonists) or EC50 and Emax (for agonists/partial agonists).
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the KOR upon ligand binding. It is a valuable tool for studying receptor desensitization and identifying biased ligands that preferentially activate G protein or β-arrestin pathways. Technologies like DiscoverX's PathHunter® utilize enzyme fragment complementation for detection.
Experimental Workflow
Caption: Workflow for a β-Arrestin Recruitment Assay.
Detailed Protocol
-
Cell Line: Utilize a commercially available cell line engineered for β-arrestin recruitment assays, such as the PathHunter® cell line co-expressing KOR-ProLink (PK) and β-arrestin-Enzyme Acceptor (EA).
-
Cell Plating: Plate cells according to the manufacturer's protocol in the recommended assay plates and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound or a reference agonist (e.g., Dynorphin A) to the wells and incubate for 90 minutes at 37°C.
-
Detection: Add the substrate and detection reagents provided in the assay kit. This will generate a chemiluminescent signal if β-arrestin has been recruited to the receptor, causing complementation of the enzyme fragments.
-
Signal Measurement: After a 60-minute incubation at room temperature, measure the luminescent signal using a plate reader.
-
Data Analysis: Plot the relative light units (RLU) against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values for β-arrestin recruitment.
[35S]GTPγS Binding Assay
This is a direct functional assay that measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation. It is performed using cell membranes rather than whole cells.
Experimental Workflow
Caption: Workflow for a [35S]GTPγS Binding Assay.
Detailed Protocol
-
Membrane Preparation: Homogenize CHO or HEK293 cells stably expressing human KOR in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes (~15 µg protein/well), GDP (10 µM final concentration), and varying concentrations of this compound or a reference agonist.
-
Reaction Initiation: Add [35S]GTPγS (0.05 nM final concentration) to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound ligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from total binding to get specific binding. Plot the specific binding against the log concentration of this compound and fit with a non-linear regression model to obtain EC50 and Emax values.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C21H26N2O4 | CID 11667832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Review of this compound: A Novel Opioid Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kappa opioid receptor antagonism: Are opioids the answer for treatment resistant depression? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Samidorphan to Investigate Antipsychotic-Induced Metabolic Side Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Second-generation antipsychotics (SGAs), while effective in managing psychotic disorders, are frequently associated with metabolic side effects, including weight gain, dyslipidemia, and insulin resistance, which can increase the risk for type 2 diabetes and cardiovascular disease.[1][2] Olanzapine, a highly effective SGA, is particularly notorious for these metabolic adverse effects.[3] Samidorphan, a μ-opioid receptor antagonist, has been developed to mitigate these olanzapine-induced metabolic disturbances.[4][5] This document provides detailed application notes and protocols for researchers studying the metabolic effects of antipsychotics, with a focus on utilizing this compound as a tool to dissect the underlying mechanisms and as a potential therapeutic intervention. The combination of olanzapine and this compound is approved by the FDA for the treatment of schizophrenia and bipolar I disorder.
Mechanism of Action
The endogenous opioid system is implicated in the regulation of appetite, metabolism, and reward pathways. Olanzapine's metabolic side effects are thought to be mediated, in part, through its complex interactions with various neurotransmitter systems that influence these pathways. This compound primarily acts as a μ-opioid receptor antagonist, with partial agonist activity at the κ- and δ-opioid receptors. By blocking μ-opioid receptors, this compound is thought to counteract the olanzapine-induced dysregulation of appetite and energy metabolism, leading to a reduction in weight gain. Preclinical studies have shown that this compound can normalize olanzapine-induced increases in adiposity and improve insulin sensitivity.
Key Signaling Pathways
The precise signaling cascades through which olanzapine induces metabolic dysregulation and how this compound counteracts these effects are areas of active investigation. The current understanding points towards a complex interplay of central and peripheral mechanisms.
Data Presentation
Table 1: Summary of Clinical Trial Data on Olanzapine/Samidorphan (OLZ/SAM) vs. Olanzapine Monotherapy
| Parameter | Study Duration | OLZ/SAM | Olanzapine | Key Finding | Citation(s) |
| Weight Gain | |||||
| Mean % Change from Baseline | 24 weeks | 4.21% | 6.59% | Significantly less weight gain with OLZ/SAM. | |
| Patients with ≥10% Weight Gain | 24 weeks | 17.8% | 29.8% | Significantly fewer patients in the OLZ/SAM group experienced ≥10% weight gain. | |
| Patients with ≥7% Weight Gain | 24 weeks | 27.5% | 42.7% | Significantly fewer patients in the OLZ/SAM group experienced ≥7% weight gain. | |
| Mean Change in Body Weight | 4 years | +1.47 kg | N/A | Minimal weight change over long-term treatment. | |
| Waist Circumference | |||||
| Mean Change from Baseline | 24 weeks | Smaller Increase | Larger Increase | Significantly smaller increases in waist circumference with OLZ/SAM. | |
| Mean Change from Baseline | 4 years | +0.61 cm | N/A | Minimal change in waist circumference over the long term. | |
| Metabolic Parameters | |||||
| Fasting Lipids (Triglycerides, Cholesterol) | 24 weeks | Small Changes | Small Changes | Changes were small and similar between treatment groups. | |
| Fasting Glucose & Insulin | 24 weeks | Small Changes | Small Changes | Changes were small and similar between treatment groups. | |
| HbA1c | 12 weeks | Stable | Stable | Remained stable in both groups. |
Table 2: Summary of Preclinical Data on the Effects of this compound on Olanzapine-Induced Metabolic Changes in Animal Models
| Animal Model | Treatment Duration | Olanzapine Effect | Olanzapine + this compound Effect | Citation(s) |
| Rats (Female) | 28 days | Increased rate of weight gain and adiposity. | Attenuated weight gain and normalized body composition. | |
| Rats | Acute | Decreased hepatic insulin sensitivity and muscle glucose uptake; increased adipose glucose uptake. | Normalized glucose utilization in muscle and adipose tissue; did not restore hepatic insulin sensitivity. | |
| Monkeys (Female) | Chronic | Increased weight gain and adiposity. | Attenuated weight gain and adiposity. |
Experimental Protocols
In Vivo Studies: Animal Models of Antipsychotic-Induced Metabolic Side Effects
Protocol 1: Olanzapine-Induced Weight Gain in Rats
1. Animals and Housing:
-
Use adult female Sprague-Dawley rats, as they consistently exhibit weight gain with olanzapine.
-
House animals individually to allow for accurate food intake monitoring.
-
Maintain a 12-hour light/dark cycle and provide ad libitum access to standard chow and water, unless otherwise specified.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
2. Drug Preparation and Administration:
-
Olanzapine: Dissolve in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral gavage at a dose of 1.5-15 mg/kg/day. Alternatively, it can be administered via subcutaneous osmotic mini-pumps for continuous delivery.
-
This compound: Prepare in a suitable vehicle for the chosen route of administration (e.g., oral gavage, subcutaneous infusion). Dosing will depend on the specific experimental question.
-
Co-administration: Administer olanzapine and this compound concurrently.
3. Experimental Procedure:
-
Randomly assign animals to treatment groups: Vehicle, Olanzapine, this compound, and Olanzapine + this compound.
-
Record baseline body weight and food intake for several days before starting treatment.
-
Administer drugs daily for a period of 14-28 days.
-
Monitor and record body weight and food intake daily or several times per week.
4. Metabolic Assessments:
-
Glucose Tolerance Test (GTT):
-
Fast animals overnight (approximately 16 hours).
-
Administer a bolus of glucose (2 g/kg) via oral gavage or intraperitoneal injection.
-
Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels using a glucometer.
-
-
Insulin Tolerance Test (ITT):
-
Fast animals for 4-6 hours.
-
Administer human insulin (0.75-1.0 IU/kg) via intraperitoneal injection.
-
Collect blood samples at 0, 15, 30, 45, and 60 minutes post-insulin injection.
-
Measure blood glucose levels.
-
5. Terminal Procedures:
-
At the end of the study, euthanize animals and collect terminal blood samples for analysis of plasma insulin, lipids (triglycerides, total cholesterol, HDL, LDL), and other relevant biomarkers.
-
Dissect and weigh various fat pads (e.g., epididymal, retroperitoneal, mesenteric) to assess adiposity.
-
Collect liver and muscle tissue for further molecular analysis (e.g., gene expression, protein analysis).
Protocol 2: Hyperinsulinemic-Euglycemic Clamp in Rats
This is a gold-standard technique to assess insulin sensitivity.
1. Surgical Preparation:
-
Several days prior to the clamp study, perform surgery to implant catheters in the carotid artery (for blood sampling) and jugular vein (for infusions).
-
Allow animals to recover fully before the experiment.
2. Clamp Procedure:
-
Fast animals overnight.
-
On the day of the clamp, connect the venous catheter to infusion pumps for insulin and glucose and the arterial catheter for blood sampling.
-
Start a continuous infusion of human insulin (e.g., 10-12 mU/kg/min).
-
Monitor blood glucose every 5-10 minutes.
-
Infuse a variable rate of 20-50% dextrose solution to maintain euglycemia (fasting glucose levels).
-
Once a steady state is reached (stable glucose infusion rate for at least 30 minutes), the glucose infusion rate is a measure of whole-body insulin sensitivity.
-
[Optional] A tracer (e.g., [3-³H]glucose) can be infused to measure glucose turnover.
In Vitro Studies: Adipogenesis and Lipogenesis Assays
Protocol 3: In Vitro Adipogenesis Assay using 3T3-L1 Cells
1. Cell Culture:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
-
Grow cells to confluence in multi-well plates.
2. Adipocyte Differentiation:
-
Two days post-confluence, induce differentiation by changing the medium to DMEM with 10% FBS supplemented with a differentiation cocktail (MDI): 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1.6 µM insulin.
-
Treat cells with olanzapine, this compound, or their combination during the differentiation period.
3. Maturation:
-
After 48 hours, replace the differentiation medium with DMEM with 10% FBS and 1.6 µM insulin.
-
Replenish the medium every 2 days for 8-10 days to allow for adipocyte maturation.
4. Assessment of Adipogenesis:
-
Oil Red O Staining:
-
Fix mature adipocytes with 10% formalin.
-
Stain with Oil Red O solution to visualize lipid droplets.
-
Elute the stain with isopropanol and quantify the absorbance to measure lipid accumulation.
-
-
Gene Expression Analysis:
-
Extract RNA from cells at different time points during differentiation.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of key adipogenic transcription factors (e.g., Pparg, Cebpa) and adipocyte markers (e.g., Fabp4, Adipoq).
-
Conclusion
This compound provides a valuable pharmacological tool for investigating the mechanisms of antipsychotic-induced metabolic side effects. The protocols outlined in this document offer a framework for both in vivo and in vitro studies to explore the effects of olanzapine and the mitigating properties of this compound on weight gain, insulin sensitivity, and adipogenesis. These experimental approaches can contribute to a better understanding of the complex interplay between antipsychotic medications, the opioid system, and metabolic regulation, and aid in the development of safer and more tolerable treatments for psychotic disorders.
References
- 1. Metabolic disturbances associated with antipsychotic drug treatment in patients with schizophrenia: State-of-the-art and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nypep.nysdoh.suny.edu [nypep.nysdoh.suny.edu]
- 3. Using inhibition of the adipogenesis of adipose-derived stem cells in vitro for toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An animal model of antipsychotic-induced weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Dose-Response Studies of Samidorphan for In-Vivo Receptor Occupancy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Samidorphan is a novel opioid receptor antagonist that has demonstrated clinical utility in mitigating olanzapine-induced weight gain.[1][2] Its pharmacological profile is characterized by a primary antagonism at the µ-opioid receptor (MOR) and partial agonism at the κ- (KOR) and δ-opioid receptors (DOR) in vitro, with an overall profile of a µ-opioid receptor antagonist in vivo.[1][3] Understanding the in-vivo dose-response relationship and receptor occupancy of this compound is critical for optimizing its therapeutic use and for the development of new chemical entities targeting the opioid system.
These application notes provide a summary of the dose-dependent in-vivo receptor occupancy of this compound and detailed protocols for conducting such studies in both preclinical animal models and human subjects.
Quantitative Data Presentation
The following tables summarize the in-vivo receptor occupancy of this compound at the µ-opioid (MOR), δ-opioid (DOR), and κ-opioid (KOR) receptors, as determined in preclinical studies.[4]
Table 1: Dose-Dependent Receptor Occupancy of this compound in Rats
| Dose (mg/kg, s.c.) | MOR Occupancy (%) | DOR Occupancy (%) | KOR Occupancy (%) |
| 0.1 | ~20 | ~5 | ~10 |
| 0.3 | ~60 | ~15 | ~20 |
| 1.0 | ~90 | ~35 | ~40 |
| 3.0 | >95 | ~50 | ~55 |
Table 2: this compound Receptor Occupancy at Clinically Relevant Unbound Brain Concentrations in Rats
| Unbound Brain Concentration (nM) | MOR Occupancy (%) | DOR Occupancy (%) | KOR Occupancy (%) |
| 23.1 | 93.2 | 36.1 | 41.9 |
Table 3: In-Vivo Receptor Occupancy EC50 Values for this compound in Rats
| Receptor | EC50 (nM) |
| MOR | 5.1 |
| DOR | 54.7 |
| KOR | 42.9 |
Signaling Pathways
This compound exerts its effects by modulating the signaling of opioid receptors, which are G-protein coupled receptors (GPCRs). The following diagrams illustrate the general signaling cascades initiated by the activation of µ-, κ-, and δ-opioid receptors. As an antagonist at the µ-opioid receptor, this compound blocks these downstream effects. Its partial agonist activity at κ- and δ-opioid receptors would partially activate these pathways.
Experimental Protocols
Preclinical In-Vivo Receptor Occupancy using Ex-Vivo Autoradiography
This protocol describes a general method for determining the receptor occupancy of this compound in the rodent brain.
Experimental Workflow:
Methodology:
-
Animal Dosing:
-
Administer this compound via the desired route (e.g., subcutaneous, oral) to groups of rodents at a range of doses.
-
Include a vehicle control group.
-
-
Tissue Collection:
-
At the time of expected peak brain concentration, euthanize the animals.
-
Rapidly extract the brains and freeze them in isopentane cooled with dry ice.
-
-
Cryosectioning:
-
Mount the frozen brains on a cryostat chuck.
-
Cut coronal sections (e.g., 20 µm thick) and thaw-mount them onto microscope slides.
-
-
Radioligand Incubation:
-
Incubate the sections with a radiolabeled ligand specific for the opioid receptor of interest (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR) in an appropriate buffer.
-
To determine non-specific binding, incubate a parallel set of sections with the radioligand in the presence of a high concentration of a non-labeled competing ligand.
-
-
Washing:
-
Wash the slides in ice-cold buffer to remove unbound radioligand.
-
Perform a final brief rinse in distilled water.
-
-
Imaging and Analysis:
-
Dry the slides and expose them to a phosphor imaging screen.
-
Scan the screen and quantify the signal in specific brain regions of interest.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Receptor occupancy is determined by the percentage reduction in specific binding in the this compound-treated groups compared to the vehicle control group.
-
Human In-Vivo Receptor Occupancy using Positron Emission Tomography (PET)
This protocol outlines the general procedure for assessing this compound's receptor occupancy in the human brain using PET imaging.
Experimental Workflow:
Methodology:
-
Subject Recruitment:
-
Recruit healthy volunteers according to approved ethical guidelines.
-
-
Baseline PET Scan:
-
Position the subject in the PET scanner.
-
Administer a bolus injection of a PET radioligand selective for the opioid receptor of interest (e.g., [¹¹C]carfentanil for MOR).
-
Acquire dynamic PET data for a specified duration (e.g., 90 minutes).
-
-
This compound Administration:
-
Administer a single oral dose of this compound.
-
-
Post-Dose PET Scan:
-
At the time of expected peak plasma concentration and receptor occupancy, perform a second PET scan following the same procedure as the baseline scan.
-
-
Image Analysis:
-
Reconstruct the PET images and co-register them with anatomical MRI scans.
-
Define regions of interest (ROIs) in the brain.
-
Calculate the binding potential (BP_ND) of the radioligand in the ROIs for both the baseline and post-dose scans.
-
Receptor occupancy (RO) is calculated using the following formula: RO (%) = 100 * (BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline
-
Conclusion
The provided data and protocols offer a framework for conducting and interpreting in-vivo receptor occupancy studies of this compound. These studies are essential for understanding the dose-response relationship of this compound's engagement with its target receptors, which is a critical component in its clinical development and application. The use of techniques such as ex-vivo autoradiography in preclinical models and PET imaging in humans allows for a comprehensive characterization of the pharmacodynamic profile of this compound and other novel opioid receptor modulators.
References
- 1. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Samidorphan using Liquid Chromatography-Mass Spectrometry (LC-MS)
These application notes provide detailed methodologies for the quantification of samidorphan in biological matrices, primarily plasma, using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is an opioid antagonist, notable for its role in mitigating the side effects of other medications, such as the weight gain associated with the antipsychotic olanzapine.[1][2][3] Accurate and sensitive bioanalytical methods are crucial for pharmacokinetic studies and clinical monitoring. LC-MS/MS has emerged as a robust and reliable technique for the determination of this compound in various biological samples.[1][4]
Signaling Pathway of this compound
This compound primarily acts as a μ-opioid receptor antagonist. It also exhibits partial agonist activity at the κ- and δ-opioid receptors. Its mechanism of action involves blocking the μ-opioid receptor, which is relevant in the context of its use with antipsychotics to mitigate metabolic side effects.
Caption: this compound's interaction with opioid receptors.
Experimental Protocols
Two primary extraction methods have been reported for the analysis of this compound from plasma: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the simultaneous estimation of olanzapine and this compound in rabbit plasma.
3.1.1. Sample Preparation Workflow
Caption: Workflow for Liquid-Liquid Extraction of this compound.
3.1.2. Detailed Method
-
Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant and centrifuge to obtain plasma.
-
Internal Standard Spiking: To a plasma sample, add the internal standard (e.g., D3-Samidorphan).
-
Extraction: Perform liquid-liquid extraction to isolate this compound and its internal standard from the plasma matrix.
-
Evaporation and Reconstitution: The organic layer is separated and evaporated to dryness. The residue is then reconstituted in the mobile phase for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is based on a method for the simultaneous determination of olanzapine and this compound in human plasma.
3.2.1. Sample Preparation Workflow
Caption: Workflow for Solid-Phase Extraction of this compound.
3.2.2. Detailed Method
-
Sample Pre-treatment: Plasma samples are pre-treated, for instance with phosphoric acid.
-
SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., HLB) with methanol followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interferences.
-
Elution: Elute this compound and the internal standard using an appropriate solvent (e.g., acetonitrile). The eluate is then ready for injection into the LC-MS/MS system.
Liquid Chromatography and Mass Spectrometry Conditions
The following tables summarize the typical LC and MS conditions used for the analysis of this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Method 1 | Method 2 |
| Column | Inertsil ODS (250 x 4.6 mm, 5 µm) | Zorbax SB-C18 (250 mm x 4.6 mm, 5µ) |
| Mobile Phase | Buffer (1 mL formic acid in 1 L water) and Acetonitrile (50:50) | 10 mM Ammonium Acetate and Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | Room Temperature | Not Specified |
| Injection Volume | Not Specified | 10 µL |
| Run Time | 8 min | Not Specified |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Mass Transitions (m/z) | This compound: 371.45 → 220.61, 371.00 > 336.10D3-Samidorphan (IS): 374.41 → 223.61 |
Quantitative Data Summary
The following tables provide a summary of the quantitative performance of the described methods.
Table 3: Linearity and Sensitivity
| Analyte | Matrix | Linearity Range | LLOQ | r² | Reference |
| This compound | Rabbit Plasma | 2–40 ng/mL | 2 ng/mL | 0.99927 | |
| This compound | Human Plasma | 2.25-90 µg/mL | 2.25 µg/mL | ≥0.99 |
Table 4: Accuracy and Precision
| Analyte | Matrix | QC Levels | Accuracy (%) | Precision (%CV) | Reference |
| This compound | Rabbit Plasma | LQC, MQC, HQC | 98.03–99.72 | Not Specified | |
| This compound | Human Plasma | LQC, MQC, HQC | Intraday: 93.40-105.46Inter-day: 92.21-107.78 | Intraday: 0.43-7.93Inter-day: 1.70-12.11 |
Table 5: Recovery and Matrix Effect
| Analyte | Matrix | QC Levels | Recovery (%) | Matrix Effect (%) | Reference |
| This compound | Rabbit Plasma | LQC, HQC | 99.36, 99.25 | 110.36, 99.25 | |
| This compound | Human Plasma | Not Specified | 93.32 | Not Specified |
Conclusion
The presented LC-MS/MS methods provide sensitive, accurate, and precise quantification of this compound in biological matrices. The choice between Liquid-Liquid Extraction and Solid-Phase Extraction will depend on laboratory resources and specific requirements of the study. These protocols serve as a valuable resource for researchers and professionals involved in the development and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Bioanalytical method development and validation for the simultaneous estimation of Olanzapine and this compound in rabbit plasma by using HPLC–MS/MS and application to pharmacokinetic study | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: ALKS 3831 (Olanzapine/Samidorphan) Formulation for Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALKS 3831, marketed as LYBALVI®, is a fixed-dose combination oral tablet of olanzapine, an atypical antipsychotic, and samidorphan, a novel opioid receptor antagonist.[1][2] This formulation is designed to provide the established antipsychotic efficacy of olanzapine while mitigating its associated side effect of weight gain.[3][4] Olanzapine's therapeutic effects in schizophrenia and bipolar I disorder are thought to be mediated through dopamine and serotonin receptor antagonism.[5] this compound, a μ-opioid receptor antagonist, is included to address the metabolic dysregulation, including weight gain, often seen with olanzapine monotherapy.
These application notes provide an overview of the ALKS 3831 formulation, its mechanism of action, and protocols for key experiments relevant to its clinical investigation.
Formulation and Dosage
ALKS 3831 is supplied as a film-coated bilayer tablet for oral administration. The available dosage strengths are as follows:
| Olanzapine (mg) | This compound (mg) |
| 5 | 10 |
| 10 | 10 |
| 15 | 10 |
| 20 | 10 |
Data sourced from multiple clinical trial descriptions.
Mechanism of Action
The therapeutic effect of ALKS 3831 is derived from the distinct pharmacological actions of its two components.
Olanzapine: An atypical antipsychotic with antagonist activity at dopamine D2 receptors in the mesolimbic pathway and serotonin 5-HT2A receptors in the frontal cortex. This dual antagonism is believed to be the primary mechanism for its efficacy in treating the positive and negative symptoms of schizophrenia, respectively. Olanzapine also exhibits binding affinity for a range of other receptors, including dopamine D1-4, serotonin 5-HT2c and 5-HT6, histamine H1, and alpha-1 adrenergic receptors.
This compound: A novel opioid system modulator that primarily functions as a μ-opioid receptor antagonist. It also acts as a partial agonist at the κ- and δ-opioid receptors. The mechanism by which this compound mitigates olanzapine-induced weight gain is not fully elucidated but is thought to involve the modulation of the endogenous opioid system, which plays a role in regulating appetite and metabolism.
Figure 1: Simplified signaling pathways for olanzapine and this compound.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profiles of olanzapine and this compound have been characterized in healthy volunteers and patients with schizophrenia.
| Parameter | Olanzapine | This compound |
| Bioavailability | ~60% (oral) | 69% (oral) |
| Time to Peak Plasma Concentration (Tmax) | ~6 hours | 1-2 hours |
| Plasma Protein Binding | 93% | 23-33% |
| Metabolism | Primarily hepatic via CYP1A2 and glucuronidation | Primarily hepatic via CYP3A4 |
| Elimination Half-life | 21-54 hours | 7-11 hours |
| Excretion | 57% renal, 30% fecal | 67% renal, 16% fecal |
Data compiled from multiple pharmacokinetic studies.
Food Effect: The pharmacokinetics of both olanzapine and this compound are not significantly impacted by food.
Drug-Drug Interactions: Co-administration of olanzapine and this compound does not affect the pharmacokinetic profile of either drug. However, potential interactions with strong CYP3A4 inhibitors or inducers for this compound and CYP1A2 inhibitors or inducers for olanzapine should be considered.
Clinical Efficacy and Safety
Clinical trials have established the antipsychotic efficacy of ALKS 3831 and its benefit in mitigating weight gain compared to olanzapine monotherapy.
ENLIGHTEN-1 Study: Antipsychotic Efficacy
This Phase 3, 4-week, randomized, double-blind, placebo-controlled study evaluated the antipsychotic efficacy of ALKS 3831 in adults with an acute exacerbation of schizophrenia.
| Outcome Measure | ALKS 3831 | Placebo |
| Change from Baseline in PANSS Total Score at Week 4 | Statistically significant reduction | - |
| Change from Baseline in CGI-S Score at Week 4 | Statistically significant reduction | - |
PANSS: Positive and Negative Syndrome Scale; CGI-S: Clinical Global Impression-Severity.
ENLIGHTEN-2 Study: Weight Gain Mitigation
This Phase 3, 24-week, randomized, double-blind study compared the weight gain profile of ALKS 3831 to olanzapine in patients with stable schizophrenia.
| Outcome Measure (at 24 weeks) | ALKS 3831 | Olanzapine |
| Mean Percent Change in Body Weight from Baseline | 4.2% | 6.6% |
| Proportion of Patients with ≥10% Weight Gain from Baseline | 18% | 30% |
| Mean Change in Waist Circumference from Baseline (cm) | 2.4 cm | 4.5 cm |
Data from Correll et al., 2020.
Experimental Protocols
Protocol 1: Assessment of Antipsychotic Efficacy
Objective: To evaluate the efficacy of ALKS 3831 in reducing symptoms of schizophrenia.
Methodology:
-
Patient Population: Adults aged 18-55 with a DSM-5 diagnosis of schizophrenia experiencing an acute exacerbation.
-
Study Design: A multi-center, randomized, double-blind, placebo- and active-controlled trial.
-
Treatment Arms:
-
ALKS 3831 (e.g., 10/10 mg or 20/10 mg daily)
-
Olanzapine (e.g., 10 mg or 20 mg daily)
-
Placebo
-
-
Duration: 4 weeks.
-
Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at Week 4.
-
Secondary Endpoint: Change from baseline in the Clinical Global Impression-Severity (CGI-S) score at Week 4.
-
Procedure:
-
Administer the PANSS and CGI-S scales at baseline and at specified intervals throughout the 4-week treatment period.
-
PANSS assessment should be conducted by trained and calibrated raters to ensure consistency. The scale evaluates 30 items covering positive symptoms, negative symptoms, and general psychopathology.
-
CGI-S is a 7-point scale that requires the clinician to rate the severity of the patient's illness at the time of assessment.
-
-
Data Analysis: Analyze the change from baseline in PANSS and CGI-S scores using appropriate statistical methods (e.g., mixed-effects model for repeated measures).
Figure 2: Workflow for a clinical trial assessing antipsychotic efficacy.
Protocol 2: Evaluation of Weight Gain Mitigation
Objective: To assess the effect of ALKS 3831 on body weight and metabolic parameters compared to olanzapine monotherapy.
Methodology:
-
Patient Population: Adults with a stable diagnosis of schizophrenia and a Body Mass Index (BMI) between 18 and 30 kg/m ².
-
Study Design: A multi-center, randomized, double-blind, active-controlled trial.
-
Treatment Arms:
-
ALKS 3831 (flexible dosing, e.g., 10/10 mg to 20/10 mg daily)
-
Olanzapine (flexible dosing, e.g., 10 mg to 20 mg daily)
-
-
Duration: 24 weeks.
-
Co-Primary Endpoints:
-
Percent change in body weight from baseline at Week 24.
-
Proportion of patients with ≥10% weight gain from baseline at Week 24.
-
-
Secondary Endpoints:
-
Change in waist circumference.
-
Changes in metabolic parameters (e.g., fasting glucose, lipids).
-
-
Procedure:
-
Measure body weight and waist circumference at baseline and at regular intervals throughout the 24-week study.
-
Collect fasting blood samples at baseline and specified time points for the analysis of metabolic markers.
-
Ensure standardized procedures for all measurements across all study sites.
-
-
Data Analysis: Compare the changes in weight, waist circumference, and metabolic parameters between the two treatment groups using appropriate statistical tests (e.g., analysis of covariance).
Protocol 3: Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of olanzapine and this compound when administered as ALKS 3831.
Methodology:
-
Study Population: Healthy adult volunteers.
-
Study Design: An open-label, single-dose, crossover study.
-
Treatment: A single oral dose of ALKS 3831 (e.g., 10 mg olanzapine/10 mg this compound).
-
Blood Sampling: Collect serial blood samples at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).
-
Sample Processing: Process blood samples to obtain plasma and store at -20°C or below until analysis.
-
Bioanalytical Method: Quantify the concentrations of olanzapine and this compound in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Parameter Calculation: From the plasma concentration-time data, calculate the following pharmacokinetic parameters using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Apparent volume of distribution (Vd/F)
-
Apparent total clearance (CL/F)
-
Figure 3: A generalized workflow for a pharmacokinetic study.
Safety Considerations
The use of ALKS 3831 is associated with a risk of serious side effects, including an increased risk of death in elderly patients with dementia-related psychosis. It is contraindicated in patients who are using opioids or are undergoing acute opioid withdrawal due to the risk of precipitating a severe opioid withdrawal syndrome. Other significant warnings and precautions include cerebrovascular adverse reactions in elderly patients with dementia-related psychosis, neuroleptic malignant syndrome, tardive dyskinesia, and metabolic changes. The most common adverse events observed in clinical trials include weight gain, somnolence, dry mouth, and headache. Researchers should refer to the full prescribing information for a complete list of warnings, precautions, and adverse reactions.
References
- 1. This compound/olanzapine combination therapy for schizophrenia: Efficacy, tolerance and adverse outcomes of regimen, evidence-based review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Combining this compound with olanzapine to mitigate weight gain as a side effect in schizophrenia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Short-term Safety of ALKS 3831, a Fixed-dose Combination of Olanzapine and this compound, in Adult Subjects with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. About LYBALVI® (olanzapine and this compound) | Healthcare Professionals Website [lybalvihcp.com]
Application Notes and Protocols: Techniques for Measuring Samidorphan's Effect on Insulin Sensitivity in Rodents
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a detailed overview of established techniques to assess the impact of samidorphan on insulin sensitivity in rodent models. The protocols are designed to offer comprehensive guidance for researchers investigating the metabolic effects of this compound.
This compound, a µ-opioid receptor antagonist, has been investigated for its potential to mitigate weight gain and metabolic dysfunction associated with certain antipsychotic medications.[1][2] Understanding its specific effects on insulin sensitivity is crucial for its therapeutic development. Preclinical studies in rodents have been instrumental in elucidating these effects.[3][4]
The following sections detail the most common in vivo and in vitro methods to evaluate insulin sensitivity, accompanied by specific protocols and data presentation formats.
In Vivo Assessment of Insulin Sensitivity
Whole-body insulin sensitivity in rodents can be assessed using several well-established techniques. The choice of method depends on the specific research question, the desired level of precision, and available resources.
Hyperinsulinemic-euglycemic Clamp
The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity in vivo.[5] It provides a direct measure of the body's ability to utilize glucose in response to a constant high level of insulin.
Experimental Workflow:
Caption: Workflow for a hyperinsulinemic-euglycemic clamp experiment.
Protocol:
Surgical Preparation:
-
Anesthetize the rodent (e.g., with isoflurane).
-
Implant catheters into the right jugular vein for infusions and the left carotid artery for blood sampling.
-
Exteriorize the catheters at the back of the neck.
-
Allow the animal to recover for 5-7 days to ensure restoration of normal body weight and metabolism.
Clamp Procedure:
-
Fast the conscious, unrestrained rodent for 5-6 hours.
-
Initiate a primed-continuous infusion of HPLC-purified [3-³H]glucose to measure basal glucose turnover.
-
After a basal period (e.g., 90-120 minutes), start the clamp with a continuous infusion of human insulin.
-
Simultaneously, begin a variable infusion of 20% dextrose to maintain euglycemia (target blood glucose ~120-140 mg/dL).
-
Monitor blood glucose every 5-10 minutes from the arterial catheter and adjust the glucose infusion rate (GIR) accordingly.
-
To assess tissue-specific glucose uptake, administer a bolus of [¹⁴C]2-deoxyglucose near the end of the clamp.
-
At the end of the clamp, collect tissues of interest (e.g., skeletal muscle, adipose tissue, liver) for further analysis.
Data Presentation:
| Parameter | Vehicle | This compound | Olanzapine | Olanzapine + this compound |
| Glucose Infusion Rate (mg/kg/min) | ||||
| Hepatic Glucose Production (mg/kg/min) | ||||
| Whole-body Glucose Uptake (mg/kg/min) | ||||
| Muscle Glucose Uptake (µmol/100g/min) | ||||
| Adipose Tissue Glucose Uptake (µmol/100g/min) |
Note: Data from a study on the effects of olanzapine and this compound indicated that olanzapine decreased hepatic insulin sensitivity, while this compound appeared to normalize glucose utilization in muscle and adipose tissue.
Insulin Tolerance Test (ITT)
The ITT is a simpler, less invasive method to assess whole-body insulin sensitivity. It measures the rate of glucose clearance from the circulation in response to an exogenous insulin bolus.
Protocol:
-
Fast rodents for 4-6 hours.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer a bolus of human insulin (0.5-1.0 U/kg) via intraperitoneal (IP) injection.
-
Measure blood glucose at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.
Data Presentation:
| Time (min) | Vehicle (mg/dL) | This compound (mg/dL) | Olanzapine (mg/dL) | Olanzapine + this compound (mg/dL) |
| 0 | ||||
| 15 | ||||
| 30 | ||||
| 60 | ||||
| 90 | ||||
| 120 | ||||
| AUC (mg/dL*min) |
Note: Studies have shown that the combination of olanzapine and this compound prevented olanzapine-induced insulin insensitivity. This compound normalized olanzapine-induced decreases in whole-body glucose clearance following a bolus insulin administration.
Glucose Tolerance Test (GTT)
The GTT primarily assesses glucose disposal and is influenced by both insulin secretion and insulin sensitivity.
Protocol:
-
Fast rodents overnight (16 hours) or for 6 hours.
-
Record the baseline blood glucose level (t=0).
-
Administer a glucose bolus (1-2 g/kg) via oral gavage or IP injection.
-
Measure blood glucose at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.
Data Presentation:
| Time (min) | Vehicle (mg/dL) | This compound (mg/dL) | Olanzapine (mg/dL) | Olanzapine + this compound (mg/dL) |
| 0 | ||||
| 15 | ||||
| 30 | ||||
| 60 | ||||
| 90 | ||||
| 120 | ||||
| AUC (mg/dL*min) |
In Vitro/Ex Vivo Assessment of Insulin Signaling
To investigate the molecular mechanisms by which this compound may affect insulin sensitivity, key proteins in the insulin signaling pathway can be analyzed in tissues collected from treated animals.
Western Blotting for Insulin Signaling Proteins
Western blotting is a widely used technique to measure the abundance and phosphorylation (activation) status of proteins involved in the insulin signaling cascade.
Insulin Signaling Pathway:
Caption: Simplified insulin signaling pathway leading to glucose uptake.
Protocol:
-
Collect tissues (e.g., liver, skeletal muscle, adipose tissue) from rodents at the end of an in vivo study (e.g., after insulin stimulation).
-
Homogenize tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, total Akt, p-IR, total IR, GLUT4).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize phosphoprotein levels to their respective total protein levels.
Data Presentation:
| Protein | Vehicle | This compound | Olanzapine | Olanzapine + this compound |
| p-Akt/Total Akt Ratio | ||||
| p-IR/Total IR Ratio | ||||
| Membrane GLUT4/Total GLUT4 Ratio |
This compound's Mechanism of Action
This compound is an opioid receptor antagonist. The opioid system is known to play a role in regulating energy metabolism. Therefore, the effects of this compound on insulin sensitivity are likely mediated through its interaction with opioid receptors in key metabolic tissues.
Logical Relationship:
Caption: Postulated mechanism of this compound's effect on insulin sensitivity.
By utilizing these detailed protocols and data presentation formats, researchers can effectively investigate and characterize the impact of this compound on insulin sensitivity in rodent models, contributing to a better understanding of its metabolic profile.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound mitigates olanzapine-induced weight gain and metabolic dysfunction in rats and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyperinsulinemic–Euglycemic Clamp to Assess Insulin Sensitivity In Vivo | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Samidorphan for In Vivo Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with samidorphan. The information provided aims to address common solubility challenges encountered during the preparation of this compound for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The predicted aqueous solubility of this compound is approximately 0.629 mg/mL.[1] However, some sources describe it as "freely soluble," which may refer to its solubility in other solvent systems or the solubility of a salt form, such as this compound L-malate.[2][3] This discrepancy highlights the importance of empirical testing of solubility in your specific experimental buffer or vehicle.
Q2: I am observing precipitation when trying to dissolve this compound in an aqueous buffer. What could be the cause?
A2: Precipitation of this compound in aqueous solutions is expected given its low predicted water solubility. Several factors could contribute to this issue, including:
-
Concentration: The desired concentration may exceed the solubility limit of this compound in the chosen aqueous buffer.
-
pH: The pH of the solution can significantly impact the solubility of compounds with ionizable groups. This compound has predicted pKa values of approximately 7.92 (acidic) and 9.46 (basic), suggesting its solubility is pH-dependent.[1]
-
Temperature: Temperature can affect solubility, although this is generally less pronounced than the effects of solvent and pH.
-
Purity of the compound: Impurities in the this compound sample could affect its solubility characteristics.
Q3: Are there any commercially available formulations of this compound?
A3: Yes, this compound is commercially available as a fixed-dose combination tablet with olanzapine under the brand name LYBALVI®, which is intended for oral administration.[3] For preclinical in vivo research, especially for parenteral routes, custom formulations are typically required.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides strategies to overcome common solubility issues when preparing this compound for in vivo research.
Initial Assessment of Solubility
Before attempting to prepare a high-concentration stock solution, it is recommended to perform a preliminary solubility assessment in a small volume of the intended vehicle. This can help to avoid wasting a significant amount of the compound.
Strategies for Solubility Enhancement
If you encounter solubility challenges with this compound, consider the following approaches, starting with the simplest and progressing to more complex formulations as needed.
1. pH Adjustment: Because this compound has both acidic and basic ionizable groups, adjusting the pH of the vehicle can significantly alter its solubility. A systematic pH-solubility profile study is recommended to identify the optimal pH for solubilization.
2. Use of Co-solvents: For many poorly soluble drugs, the use of a co-solvent system is an effective strategy. Common co-solvents for in vivo research include dimethyl sulfoxide (DMSO), polyethylene glycols (PEGs), and ethanol. It is crucial to start with a small percentage of the organic co-solvent and gradually increase it while monitoring for precipitation. For animal studies, it is important to consider the potential toxicity of the chosen co-solvents and to keep their concentration within acceptable limits.
3. Employing Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used cyclodextrin derivative in parenteral formulations.
-
Surfactants: Surfactants like Tween-80 (polysorbate 80) can increase solubility by forming micelles that encapsulate the drug molecules. These are often used in combination with other solubilizing agents.
Quantitative Data on this compound Solubility
The following table summarizes available quantitative data on the solubility of this compound in various solvents and vehicle systems.
| Solvent/Vehicle System | Solubility | Source |
| Water (predicted) | 0.629 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (sonication recommended) | |
| Dimethyl Sulfoxide (DMSO) | 200 mg/mL (ultrasonic) | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL |
Experimental Protocols
Below are detailed methodologies for preparing this compound formulations for in vivo research based on established techniques for poorly soluble compounds.
Protocol 1: Co-Solvent Formulation for Parenteral Administration
This protocol describes the preparation of a this compound solution using a co-solvent system suitable for injection.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 300 (PEG300), sterile, injectable grade
-
Tween-80, sterile, injectable grade
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Sterile magnetic stir bar and stir plate
-
Sterile filters (0.22 µm)
Procedure:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add the required volume of DMSO to the vial to achieve a 10% final concentration. Vortex or sonicate until the this compound is completely dissolved.
-
Add the required volume of PEG300 to achieve a 40% final concentration and mix thoroughly.
-
Add the required volume of Tween-80 to achieve a 5% final concentration and mix until the solution is homogeneous.
-
Slowly add the sterile saline to reach the final desired volume (45% of the total volume). Mix continuously during the addition to prevent precipitation.
-
Once all components are added and the solution is clear, sterile-filter the final formulation using a 0.22 µm filter into a sterile vial.
-
Visually inspect the final solution for any particulates before use.
Protocol 2: Cyclodextrin-Based Formulation for Aqueous Administration
This protocol details the preparation of a this compound solution using a cyclodextrin to enhance aqueous solubility.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Sterile magnetic stir bar and stir plate
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. Ensure the SBE-β-CD is completely dissolved.
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add the required volume of DMSO to dissolve the this compound (to make up 10% of the final volume).
-
Slowly add the 20% SBE-β-CD solution to the dissolved this compound while stirring continuously to achieve the final desired concentration (the SBE-β-CD solution will make up 90% of the final volume).
-
Continue stirring until the solution is clear and homogeneous.
-
Sterile-filter the final formulation using a 0.22 µm filter into a sterile vial.
-
Visually inspect the final solution for any particulates before use.
Visualizations
Experimental Workflow: this compound Formulation
Caption: Workflow for preparing a this compound solution for in vivo research.
Signaling Pathway: this compound's Antagonism at the μ-Opioid Receptor
Caption: this compound antagonizes the μ-opioid receptor, blocking downstream signaling.
References
Identifying and mitigating off-target effects of samidorphan in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with samidorphan in cellular assays. The information is designed to help identify and mitigate potential off-target effects and other common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an opioid receptor modulator. It functions primarily as a μ-opioid receptor antagonist and a partial agonist at the κ-opioid and δ-opioid receptors in vitro.[1] In vivo, its overall profile is consistent with that of a μ-opioid receptor antagonist.[1] It is structurally related to naltrexone but exhibits a higher affinity for opioid receptors, more potent μ-opioid receptor antagonism, higher oral bioavailability, and a longer half-life.[1][2]
Q2: What are the known binding affinities of this compound for opioid receptors?
In vitro studies have demonstrated that this compound binds with high affinity to the μ-, κ-, and δ-opioid receptors.[2] The binding affinities (Ki) are summarized in the table below.
Q3: Has this compound been screened for off-target activities against other receptors?
While comprehensive off-target screening panel results for this compound against a broad range of non-opioid receptors, ion channels, and enzymes are not extensively detailed in publicly available literature, preclinical safety pharmacology studies have been conducted. For instance, this compound was found not to be a significant hERG channel blocker. It is common practice for pharmaceutical companies to conduct extensive off-target screening during drug development; however, these proprietary datasets are often not fully disclosed. Researchers should consider that this compound is structurally related to naltrexone and may share some of its broader pharmacological characteristics. Given the lack of a publicly available, comprehensive off-target profile, it is advisable for researchers to conduct their own target- and pathway-specific counter-screens relevant to their cellular models and experimental questions.
Q4: Do the metabolites of this compound have pharmacological activity?
Yes, the major metabolites of this compound also bind to opioid receptors and have their own distinct pharmacological profiles. The N-dealkylated metabolite acts as a μ-opioid receptor agonist, while the N-oxide metabolite functions as a μ-opioid receptor antagonist. The binding affinities of these metabolites for the opioid receptors are different from the parent compound and are summarized in the data tables below. The presence of these active metabolites should be considered in the interpretation of in vivo or long-term in vitro experimental results where metabolism may occur.
Quantitative Data Summary
Table 1: this compound and Metabolite Binding Affinities (Ki) for Human Opioid Receptors
| Compound | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) |
| This compound | 0.052 ± 0.0044 | 0.23 ± 0.018 | 2.7 ± 0.36 |
| N-dealkylated Metabolite | 0.26 | 23 | 56 |
| N-oxide Metabolite | 8 | 110 | 280 |
Data compiled from DrugBank and other sources.
Table 2: In Vivo Receptor Occupancy of this compound in Rat Brain at Clinically Relevant Concentrations
| Receptor | EC50 (nM) | % Occupancy (at 23.1 nM unbound brain concentration) |
| μ-Opioid Receptor | 5.1 | 93.2% |
| κ-Opioid Receptor | 42.9 | 41.9% |
| δ-Opioid Receptor | 54.7 | 36.1% |
Data from in vivo studies in rats.
Troubleshooting Guides
Issue 1: Unexpected Agonist-like Effects in Assays for κ- or δ-Opioid Receptors
Question: I am using this compound as a μ-opioid receptor antagonist, but I am observing weak activation of my κ- or δ-opioid receptor signaling pathway. Is this an off-target effect?
Answer: This is likely not a true "off-target" effect but rather a manifestation of this compound's known pharmacology. This compound is a partial agonist at both κ- and δ-opioid receptors.
Troubleshooting Steps:
-
Confirm Receptor Subtype Expression: Verify the expression levels of μ, κ, and δ opioid receptors in your cellular model using techniques like qPCR, western blot, or flow cytometry. High expression of κ or δ receptors could amplify the partial agonist effect.
-
Use Receptor-Selective Antagonists: To confirm that the observed effect is mediated by κ or δ receptors, co-incubate with selective antagonists for these receptors (e.g., nor-Binaltorphimine for κ, naltrindole for δ).
-
Assay System Considerations: The observed level of partial agonism can be dependent on the assay system and its signal amplification. In highly sensitive assays, even weak partial agonism can produce a significant signal.
-
Consider Biased Agonism: this compound's signaling profile can be biased towards or away from certain downstream pathways (e.g., G-protein vs. β-arrestin recruitment). The unexpected signaling you are observing might be pathway-specific.
Issue 2: High Background or Low Signal-to-Noise Ratio in cAMP Assays
Question: I am performing a cAMP inhibition assay to measure this compound's antagonist activity at the μ-opioid receptor, but I am struggling with a poor assay window. What can I do?
Answer: A poor signal-to-noise ratio in a cAMP assay can be due to several factors, including cell health, reagent concentrations, and the intrinsic properties of your test compound.
Troubleshooting Steps:
-
Optimize Forskolin Concentration: The concentration of forskolin (or another adenylyl cyclase activator) is critical. You should use a concentration that produces a submaximal cAMP response (around EC80) to allow for a sufficient window to observe inhibition.
-
Cell Density: Ensure you are using an optimal cell density. Too few cells will result in a weak signal, while too many cells can lead to a high basal signal and a compressed assay window.
-
Incorporate a Phosphodiesterase (PDE) Inhibitor: The inclusion of a non-selective PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) in your assay buffer can prevent the degradation of cAMP and enhance the signal.
-
Check for Direct Effects on Adenylyl Cyclase: Although unlikely to be a primary off-target effect, it is good practice to test this compound in the absence of a μ-opioid receptor agonist to ensure it does not directly modulate forskolin-stimulated cAMP levels.
Issue 3: Inconsistent Results in Radioligand Binding Assays
Question: My Ki values for this compound in a competitive radioligand binding assay are variable between experiments. How can I improve reproducibility?
Answer: Variability in radioligand binding assays is a common issue that can often be addressed by careful optimization and standardization of the protocol.
Troubleshooting Steps:
-
Equilibrium Conditions: Ensure that your incubation time is sufficient to reach binding equilibrium for both the radioligand and this compound.
-
Radioligand Concentration: Use a radioligand concentration at or below its Kd value. Higher concentrations can increase non-specific binding and reduce the sensitivity of the assay for detecting competitive binding.
-
Non-Specific Binding: High non-specific binding can obscure the specific binding signal. This can be mitigated by pre-treating filters with polyethyleneimine (PEI), including bovine serum albumin (BSA) in the binding buffer, and optimizing wash steps.
-
Buffer Composition: The pH and ionic strength of your binding buffer can influence receptor conformation and ligand binding. Ensure consistency in buffer preparation.
Experimental Protocols & Visualizations
Opioid Receptor Signaling Pathways
Caption: this compound's interaction with opioid receptor subtypes.
Experimental Workflow: Troubleshooting Off-Target Effectsdot
digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
Start [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Unexpected Cellular Response\nwith this compound"]; Check_Pharmacology [shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Is the effect consistent with\nκ/δ partial agonism?"]; Receptor_Antagonism [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", label="Use selective κ/δ antagonists\nto confirm on-target effect"]; Off_Target_Screen [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", label="Consider off-target screening\n(e.g., CEREP panel)"]; Pathway_Analysis [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", label="Investigate downstream signaling pathways\n(e.g., MAPK, ion channels)"]; Conclusion_On_Target [shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="On-Target Effect\n(κ/δ mediated)"]; Conclusion_Off_Target [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Potential Off-Target Effect"];
Start -> Check_Pharmacology; Check_Pharmacology -> Receptor_Antagonism [label="Yes"]; Check_Pharmacology -> Off_Target_Screen [label="No"]; Receptor_Antagonism -> Conclusion_On_Target; Off_Target_Screen -> Pathway_Analysis; Pathway_Analysis -> Conclusion_Off_Target; }
References
Troubleshooting variability in samidorphan behavioral study results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in samidorphan behavioral study results. Our goal is to help you achieve more consistent and reproducible findings in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel opioid system modulator.[1] It functions primarily as a μ-opioid receptor antagonist.[1] In vitro studies have shown it also acts as a partial agonist at κ-opioid and δ-opioid receptors.[2][3] this compound is structurally similar to naltrexone but has a higher affinity for opioid receptors, greater oral bioavailability, and a longer half-life. It is approved in combination with olanzapine (marketed as Lybalvi) to mitigate olanzapine-induced weight gain in the treatment of schizophrenia and bipolar I disorder.[2]
Q2: Why am I seeing high variability in my behavioral study results with this compound?
A2: Variability in behavioral studies can stem from numerous sources. For a compound like this compound that acts on the opioid system, which modulates mood, reward, and social behaviors, it is crucial to control for factors that can influence these domains. Common sources of variability include:
-
Animal-related factors: Genetic strain, age, sex, and individual differences in baseline anxiety and stress levels can significantly impact behavioral outcomes.
-
Environmental factors: Inconsistencies in housing conditions, cage enrichment, lighting, noise levels, and temperature can all contribute to variability.
-
Procedural factors: Inconsistent handling of animals, timing of experiments (circadian rhythms), and habituation protocols can introduce significant variance.
-
Experimenter effects: Even subtle differences in how different researchers handle animals can influence behavior.
Q3: Can the interaction with the endogenous opioid system contribute to variability?
A3: Yes. The endogenous opioid system is involved in regulating baseline mood and stress responses. The antagonist activity of this compound can unmask or alter the animal's natural response to a behavioral task, which may vary between individuals. For example, in studies with the opioid antagonist naltrexone, dose-dependent effects on avoidance behavior were observed, suggesting that the level of opioid receptor blockade can influence outcomes.
Troubleshooting Guides
Issue 1: High Variability in Locomotor Activity (Open Field Test)
Symptoms:
-
Inconsistent distance traveled, rearing frequency, or time spent in the center of the arena between subjects or cohorts.
-
Lack of a clear dose-response effect of this compound on locomotor activity.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Environmental Conditions | Ensure uniform lighting, temperature, and humidity in the testing room. Use a white noise generator to mask startling background noises. Clean the open field arena thoroughly with 70% ethanol between each animal to eliminate olfactory cues. |
| Handling-Induced Stress | Habituate the animals to the experimenter by handling them for several days leading up to the experiment. Use a consistent and gentle method for placing the animal in the arena. |
| Time of Day (Circadian Rhythm) | Conduct all tests at the same time of day to minimize the influence of the animals' natural activity cycles. |
| Lack of Habituation | Allow animals a sufficient acclimatization period (e.g., 30-60 minutes) in the testing room before starting the trial. |
| Baseline Anxiety Differences | Ensure that control and experimental groups are balanced for baseline anxiety levels, if known. Consider using a less stressful behavioral assay if baseline anxiety is a major confounding factor. |
Issue 2: Inconsistent Results in Anxiety-Related Assays (Elevated Plus Maze)
Symptoms:
-
High variability in the time spent in open arms versus closed arms.
-
"One-trial tolerance" where animals show decreased open arm exploration upon re-exposure to the maze.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Habituation | A consistent habituation period to the testing room is crucial to reduce novelty-induced anxiety. |
| Olfactory Cues | Thoroughly clean the maze with 70% ethanol between trials to remove scent trails from previous animals. |
| Lighting Conditions | Rodent behavior in the elevated plus maze is sensitive to light intensity. Maintain consistent and diffuse lighting. Testing under low light or red light may increase exploration of the open arms. |
| Prior Test Experience | Repeated testing in the EPM can lead to altered behavior. If re-testing is necessary, consider a long inter-trial interval (e.g., 28 days) and changing the testing room to mitigate the "one-trial tolerance" effect. |
| Social Housing Dynamics | Social hierarchies established in group-housed animals can affect anxiety levels. Randomize the testing order of cage mates to avoid order effects. |
Issue 3: Lack of Clear Preference or Aversion in Conditioned Place Preference (CPP)
Symptoms:
-
Animals do not show a significant preference or aversion to the drug-paired chamber.
-
High variability in time spent in the drug-paired chamber during the test phase.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Ineffective Conditioning Parameters | The dose of this compound, the number of conditioning sessions, and the duration of each session may need optimization. Opioid antagonists on their own may not be strongly rewarding or aversive, so the experimental question needs to be clear (e.g., is this compound blocking the rewarding effect of another substance?). |
| Biased vs. Unbiased CPP Design | Consider the initial preference of the animals for the different chambers. An unbiased design, where the drug is randomly assigned to the initially non-preferred chamber, can sometimes reduce variability. However, for some drugs like morphine, both biased and unbiased designs have been shown to be effective. |
| Contextual Cues | Ensure the contextual cues of the two chambers are distinct and easily discriminable by the animals. |
| Handling and Injection Stress | The stress of injections can be a confounding factor. Ensure consistent and gentle handling and injection procedures. Include a saline-injected control group to account for the effects of the procedure itself. |
Quantitative Data Summary
The following table summarizes the in vivo opioid receptor occupancy of this compound in rats at a clinically relevant plasma concentration. This data is crucial for understanding the dose-dependent effects of this compound in preclinical behavioral models.
Table 1: In Vivo Opioid Receptor Occupancy of this compound in Rats
| Receptor | This compound Unbound Brain Concentration (nM) | Receptor Occupancy (%) |
| Mu (µ) | 23.1 | 93.2 |
| Delta (δ) | 23.1 | 36.1 |
| Kappa (κ) | 23.1 | 41.9 |
Data from a preclinical study in rats at a total plasma concentration of 46.1 ng/mL, which corresponds to the maximum plasma concentration at the therapeutic oral dose of 10 mg in humans.
Experimental Protocols
Novel Object Recognition (NOR) Test
The NOR test is used to assess recognition memory in rodents.
Methodology:
-
Habituation: Individually habituate each animal to the empty testing arena (e.g., a 40x40x40 cm open field box) for a set period (e.g., 5-10 minutes) for 2-3 days prior to the familiarization phase.
-
Familiarization Phase (Trial 1): Place two identical objects in the arena. Allow the animal to freely explore the objects for a set duration (e.g., 5-10 minutes). Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
Inter-trial Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Phase (Trial 2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring the familiar versus the novel object for a set duration (e.g., 5 minutes).
-
Data Analysis: Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
Conditioned Place Preference (CPP)
CPP is used to measure the rewarding or aversive properties of a drug.
Methodology:
-
Pre-conditioning (Baseline Preference): On day 1, place the animal in the CPP apparatus (a box with two or more distinct compartments) and allow it to freely explore all compartments for a set time (e.g., 15 minutes). Record the time spent in each compartment to determine any baseline preference.
-
Conditioning Phase (Days 2-7): This phase typically lasts for several days. On "drug" days, administer this compound and confine the animal to one compartment for a set period (e.g., 30 minutes). On "saline" days, administer saline and confine the animal to the other compartment. The order of drug and saline administration should be counterbalanced across animals.
-
Test Phase (Day 8): Place the animal in the CPP apparatus with free access to all compartments (no drug or saline is administered). Record the time spent in each compartment for a set duration (e.g., 15 minutes).
-
Data Analysis: Compare the time spent in the drug-paired compartment during the test phase to the time spent in the same compartment during the pre-conditioning phase. A significant increase in time indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.
Visualizations
Caption: this compound's primary mechanism of action.
Caption: A logical workflow for troubleshooting variability.
Caption: A typical workflow for a behavioral study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Combination Olanzapine and this compound for the Management of Schizophrenia and Bipolar 1 Disorder in Adults: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olanzapine/Samidorphan: A New Option for the Treatment of Adults With Schizophrenia or Bipolar I Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Stability of samidorphan in different solvent systems for laboratory use
Welcome to the technical support center for samidorphan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in various solvent systems for laboratory use. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a primary stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the highly recommended solvent for preparing primary stock solutions of this compound due to its high solubility. This compound is soluble in DMSO at concentrations up to 200 mg/mL.[1] When preparing the stock solution, using newly opened, anhydrous DMSO is advisable as DMSO is hygroscopic and absorbed water can affect compound solubility and stability.[1][2]
Q2: How should I store this compound stock solutions?
A2: For long-term storage, this compound stock solutions in DMSO should be stored at -80°C, where they can be stable for up to 6 months. For short-term storage, -20°C is suitable for up to one month.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.[2]
Q3: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What should I do?
A3: This phenomenon, often called "solvent shock," is common when a concentrated organic stock solution is rapidly diluted into an aqueous medium where the compound has lower solubility. To prevent this, you can try the following:
-
Decrease the final concentration of this compound in your assay.
-
Increase the final concentration of DMSO in your medium, but ensure it remains at a level that is non-toxic to your cells (typically ≤ 0.5%). Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Use a serial dilution method. First, dilute your concentrated DMSO stock solution with more DMSO to a lower concentration before adding it to the aqueous medium.
-
Employ co-solvents. Prepare the working solution by adding the DMSO stock to a solution containing co-solvents like PEG300, Tween-80, or SBE-β-CD before the final dilution in your aqueous medium.
Q4: What is the stability of this compound in aqueous solutions?
A4: While specific long-term stability data in various aqueous buffers is limited, forced degradation studies indicate that this compound is susceptible to degradation under both acidic and alkaline conditions. It is most stable under neutral pH conditions. For assays requiring physiological conditions, it is best to prepare fresh aqueous solutions of this compound daily and to minimize the time the compound spends in aqueous buffer before use.
Q5: Can I dissolve this compound in solvents other than DMSO?
A5: this compound exhibits solubility in mixtures of acetonitrile and water, as these are commonly used as mobile phases in RP-HPLC analysis. One study used a 50:50 mixture of acetonitrile and water as a diluent for preparing stock solutions. However, for creating high-concentration primary stock solutions, DMSO remains the recommended solvent due to its superior solvating power for this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon storage | The storage temperature is too high, or the solution has undergone multiple freeze-thaw cycles. Water may have been absorbed into the DMSO. | Aliquot the stock solution into single-use vials. Store at -80°C for long-term storage. Use fresh, anhydrous DMSO for stock preparation. If precipitation occurs, gentle warming and sonication may help to redissolve the compound. |
| Inconsistent experimental results | The this compound stock solution may have degraded. This could be due to improper storage or preparation in an unstable solvent system. | Prepare fresh stock solutions and store them under the recommended conditions (-80°C for long-term). Validate the concentration and purity of the stock solution using an appropriate analytical method like HPLC. |
| Difficulty dissolving this compound in DMSO | The concentration may be too high, or there may be impurities in the this compound powder. | Do not exceed the maximum solubility of 200 mg/mL. Use of ultrasonic agitation can aid in dissolution. Ensure the this compound is of high purity. |
| Cloudiness or precipitation in the final aqueous assay solution | The solubility of this compound in the aqueous buffer has been exceeded. This can be due to "solvent shock" when diluting from a DMSO stock. | Refer to the solutions for FAQ 3 . Consider reducing the final concentration of this compound or using co-solvents to improve solubility. |
Solubility and Stability Data
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 200 mg/mL (539.90 mM) | Ultrasonic agitation may be needed. Use of newly opened, anhydrous DMSO is recommended. |
| Water | "Freely soluble" | A predicted value is 0.629 mg/mL. |
| Acetonitrile:Water (50:50) | Sufficient for preparing working solutions (e.g., 100 µg/mL). | Used as a diluent in HPLC methods. |
| Ethanol | No specific data available, but likely to be less soluble than in DMSO. | |
| Methanol | No specific data available, but likely to be less soluble than in DMSO. |
Table 2: Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
| 4°C | Not recommended | Risk of precipitation and degradation. |
| Room Temperature | Not recommended | Significant risk of degradation. |
Table 3: Summary of Forced Degradation Studies
| Condition | Degradation Observed | Notes |
| Acidic Hydrolysis (e.g., 0.1 N HCl) | Yes, significant degradation reported. | The extent of degradation depends on acid concentration, temperature, and time. |
| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | Yes, significant degradation reported. | This compound is unstable in alkaline conditions. |
| Oxidation (e.g., H₂O₂) | Yes, degradation is observed. | The molecule is susceptible to oxidation. |
| Thermal (Heat) | Yes, degradation is observed. | Higher temperatures accelerate degradation. |
| Photolytic (Light) | Yes, some degradation is reported. | Protect solutions from direct light. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 370.45 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Accurately weigh 37.05 mg of this compound powder and transfer it to a sterile vial.
-
Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Vortex the solution thoroughly for 2-3 minutes to aid dissolution.
-
If necessary, place the vial in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term use (up to 6 months).
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
This protocol describes the preparation of a final 10 µM working solution in a cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
100 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile DMSO
-
Sterile aqueous buffer or cell culture medium
Procedure:
-
Intermediate Dilution: Prepare a 10 mM intermediate stock by diluting the 100 mM stock solution 1:10 in sterile DMSO. (e.g., add 2 µL of 100 mM stock to 18 µL of DMSO).
-
Final Dilution: Add 1 µL of the 10 mM intermediate stock to 999 µL of your final aqueous buffer or cell culture medium.
-
Vortex the final solution gently but thoroughly immediately after adding the DMSO stock to prevent precipitation.
-
Use the freshly prepared working solution in your experiment promptly.
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting precipitation issues.
Caption: Factors affecting this compound stability.
References
Technical Support Center: Preclinical Drug Interaction Studies with Samidorphan
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential drug interactions with samidorphan in preclinical models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound and why is it important for drug interaction studies?
A1: this compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP3A5, CYP2C19, and CYP2C8.[1] This is a critical consideration for preclinical drug interaction studies because co-administration of drugs that induce or inhibit CYP3A4 can significantly alter the plasma concentrations of this compound, potentially impacting its efficacy and safety profile.
Q2: What are the expected outcomes of co-administering this compound with a strong CYP3A4 inducer or inhibitor?
A2: Co-administration with a strong CYP3A4 inducer, such as rifampin, is expected to decrease this compound plasma levels.[2] Conversely, co-administration with a strong CYP3A4 inhibitor, like itraconazole, is expected to increase this compound plasma levels.[2] These interactions have been observed in clinical studies and should be thoroughly investigated in preclinical models to understand the magnitude of the effect.
Q3: Is this compound a substrate for P-glycoprotein (P-gp)? What is the implication of this?
Q4: Are there any known drug interactions between this compound and olanzapine?
A4: Preclinical and clinical studies have shown no clinically significant pharmacokinetic interactions between olanzapine and this compound.[3] They are metabolized by different primary enzymatic pathways; olanzapine is mainly metabolized by CYP1A2 and UGT1A4, while this compound's primary route is CYP3A4.[2]
Q5: What are the key considerations when designing in vivo drug interaction studies for this compound in animal models?
A5: Key considerations include selecting an appropriate animal model that expresses human-relevant CYP enzymes (e.g., humanized mouse models), determining the appropriate dose and route of administration for both this compound and the interacting drug, and establishing a sampling schedule that allows for accurate characterization of the pharmacokinetic profiles of both drugs. It is also important to monitor for any pharmacodynamic effects or adverse events resulting from the interaction.
Troubleshooting Guides
Issue 1: Unexpectedly low plasma concentrations of this compound in an in vivo study.
-
Potential Cause 1: Concomitant administration of a CYP3A4 inducer.
-
Troubleshooting: Review all co-administered compounds, including vehicle components, for known CYP3A4 inducing properties. If an inducer is present, consider removing it or using an alternative. If the inducer is the test compound, this finding is a key result of your study.
-
-
Potential Cause 2: High metabolic clearance in the chosen animal model.
-
Troubleshooting: Characterize the metabolic profile of this compound in the specific animal model to ensure it is comparable to humans. If the model shows excessively high clearance, consider using a different species or a humanized model.
-
-
Potential Cause 3: Issues with drug formulation or administration.
-
Troubleshooting: Verify the stability and concentration of the dosing solution. Ensure the administration technique (e.g., oral gavage, intravenous injection) was performed correctly.
-
Issue 2: High variability in this compound plasma concentrations between individual animals.
-
Potential Cause 1: Genetic polymorphism in CYP3A4 in the animal model.
-
Troubleshooting: Use a well-characterized, inbred animal strain to minimize genetic variability. If using an outbred stock, a larger number of animals may be required to achieve statistical power.
-
-
Potential Cause 2: Inconsistent food intake.
-
Troubleshooting: While food has not been shown to have a clinically significant effect on this compound's bioavailability, standardizing the feeding schedule for all animals in the study can help reduce variability.
-
-
Potential Cause 3: Stress or other environmental factors.
-
Troubleshooting: Ensure a consistent and low-stress environment for all animals, as stress can influence drug metabolism and gastrointestinal function.
-
Issue 3: Difficulty in translating in vitro CYP3A4 induction results to an in vivo model.
-
Potential Cause 1: Differences in unbound drug concentrations between in vitro and in vivo systems.
-
Troubleshooting: Ensure that the concentrations of the test compound used in the in vitro assay are relevant to the unbound plasma concentrations observed in the in vivo model.
-
-
Potential Cause 2: The in vitro system lacks the complexity of the in vivo environment.
-
Troubleshooting: While in vitro models are excellent for screening, they may not fully recapitulate the complex interplay of factors that influence drug metabolism in a whole organism. Use the in vitro data to guide the design of more definitive in vivo studies.
-
Experimental Protocols
In Vitro CYP3A4 Induction Assay in Primary Human Hepatocytes
Objective: To determine the potential of a test compound to induce the expression and activity of CYP3A4, which could affect the metabolism of this compound.
Methodology:
-
Cell Culture: Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates in the appropriate culture medium. The cells are allowed to acclimate for 24-48 hours.
-
Treatment: The hepatocytes are treated with the test compound at various concentrations (typically a 7-point dilution series), a vehicle control (e.g., 0.1% DMSO), a negative control, and a positive control (e.g., 10 µM rifampicin) for 48-72 hours. The treatment medium is replaced every 24 hours.
-
Endpoint Analysis:
-
mRNA Analysis (qRT-PCR): Total RNA is extracted from the hepatocytes, and the relative expression of CYP3A4 mRNA is quantified using quantitative real-time PCR (qRT-PCR). The fold induction is calculated relative to the vehicle control.
-
Enzyme Activity Assay: The hepatocytes are incubated with a specific CYP3A4 probe substrate (e.g., midazolam). The formation of the metabolite (e.g., 1'-hydroxymidazolam) is measured by LC-MS/MS. The enzyme activity is expressed as the rate of metabolite formation.
-
-
Data Analysis: The fold induction of mRNA and enzyme activity is plotted against the concentration of the test compound to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).
Data Presentation:
| Compound | Concentration (µM) | CYP3A4 mRNA Fold Induction (Mean ± SD) | CYP3A4 Activity (pmol/min/mg protein) (Mean ± SD) |
| Vehicle Control | - | 1.0 ± 0.2 | 5.2 ± 1.1 |
| Rifampicin (Positive Control) | 10 | 15.3 ± 2.5 | 45.8 ± 6.3 |
| Test Compound A | 0.1 | 1.2 ± 0.3 | 5.5 ± 1.3 |
| Test Compound A | 1 | 3.5 ± 0.8 | 15.1 ± 2.9 |
| Test Compound A | 10 | 12.1 ± 1.9 | 40.2 ± 5.7 |
In Vitro P-glycoprotein (P-gp) Inhibition Assay
Objective: To assess the potential of a test compound to inhibit P-gp mediated efflux, which could impact the distribution of this compound if it is a P-gp substrate.
Methodology:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) are cultured on permeable supports (e.g., Transwell™ inserts) until a confluent monolayer is formed.
-
Transport Assay:
-
A known P-gp substrate (e.g., digoxin or rhodamine 123) is added to the apical (A) or basolateral (B) side of the monolayer.
-
The test compound (at various concentrations) or a positive control inhibitor (e.g., verapamil) is added to both the apical and basolateral compartments.
-
After a defined incubation period (e.g., 2 hours) at 37°C, samples are taken from the receiver compartment.
-
The concentration of the P-gp substrate in the samples is quantified by LC-MS/MS or fluorescence.
-
-
Data Analysis:
-
The apparent permeability (Papp) in both the A-to-B and B-to-A directions is calculated.
-
The efflux ratio (Papp B-to-A / Papp A-to-B) is determined in the presence and absence of the test compound. A significant reduction in the efflux ratio in the presence of the test compound indicates P-gp inhibition.
-
The IC50 (half-maximal inhibitory concentration) is calculated by plotting the percentage of inhibition against the concentration of the test compound.
-
Data Presentation:
| Compound | Concentration (µM) | P-gp Substrate Efflux Ratio (Mean ± SD) | % Inhibition of P-gp Mediated Transport (Mean ± SD) |
| Vehicle Control | - | 8.5 ± 1.2 | 0 |
| Verapamil (Positive Control) | 100 | 1.2 ± 0.3 | 85.9 ± 5.1 |
| Test Compound B | 1 | 7.9 ± 1.1 | 7.1 ± 2.5 |
| Test Compound B | 10 | 4.3 ± 0.8 | 49.4 ± 6.3 |
| Test Compound B | 100 | 1.5 ± 0.4 | 82.4 ± 4.8 |
Visualizations
Caption: CYP3A4 induction pathway and its effect on this compound metabolism.
Caption: Experimental workflow for assessing CYP3A4-mediated drug interactions.
Caption: Role of P-glycoprotein in the potential transport of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Olanzapine/Samidorphan: A New Option for the Treatment of Adults With Schizophrenia or Bipolar I Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Olanzapine and this compound for the Management of Schizophrenia and Bipolar 1 Disorder in Adults: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oral Administration of Samidorphan in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with samidorphan in animal models. The focus is on addressing practical challenges encountered during in vivo studies of its oral bioavailability and pharmacokinetics.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in preclinical and clinical settings?
This compound has demonstrated high oral bioavailability. In human studies, the absolute oral bioavailability is approximately 69%.[1][2][3][4] This is significantly higher than other opioid antagonists like naltrexone and naloxone, which have oral bioavailability of ≤ 5%.[1] While specific bioavailability percentages in common animal models like rats and monkeys are not always explicitly stated in publicly available literature, the drug is readily absorbed orally in these species.
Q2: What is the primary metabolic pathway for this compound, and how might this affect my animal studies?
This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. Minor contributions to its metabolism come from CYP3A5, CYP2C19, and CYP2C8. This is a critical consideration in your experimental design, as co-administration of compounds that are strong inducers or inhibitors of CYP3A4 can significantly alter the plasma concentration of this compound. For instance, co-administration with a strong CYP3A4 inducer like rifampin has been shown to decrease this compound plasma levels by 44% to 73%, while a strong inhibitor like itraconazole can increase plasma levels by 12% to 50%. When designing studies in animal models, it is crucial to consider the potential for drug-drug interactions with other administered compounds.
Q3: Does food intake affect the oral absorption of this compound?
No, studies have shown that food intake does not have a clinically significant impact on the rate or extent of this compound absorption. Following a high-fat meal, the Cmax was slightly reduced, but the overall exposure (AUC) remained largely unchanged. This suggests that fasting animals prior to oral dosing of this compound may not be strictly necessary for achieving consistent exposure, though standardized protocols are always recommended for minimizing variability.
Troubleshooting Guide
Issue 1: Higher than expected variability in plasma concentrations between animal subjects.
-
Possible Cause 1: Improper Dosing Technique. Ensure accurate and consistent oral gavage technique. Inconsistent delivery to the stomach can lead to variability in absorption.
-
Troubleshooting Step: Review and standardize the oral gavage procedure among all personnel. Ensure the vehicle volume is appropriate for the animal's size and is consistent across all subjects.
-
Possible Cause 2: Inappropriate Vehicle. The solubility and stability of this compound in the dosing vehicle can impact its absorption.
-
Troubleshooting Step: Verify the solubility and stability of this compound in your chosen vehicle. Consider using a common and well-characterized vehicle such as a solution in water or a suspension in 0.5% methylcellulose.
-
Possible Cause 3: Animal Health Status. Underlying health issues in individual animals can affect drug absorption and metabolism.
-
Troubleshooting Step: Ensure all animals are healthy and properly acclimatized before the study. Monitor for any signs of illness during the experiment.
Issue 2: Lower than expected plasma exposure (AUC and Cmax).
-
Possible Cause 1: First-Pass Metabolism. While this compound has high bioavailability, it still undergoes first-pass metabolism primarily via CYP3A4. The metabolic rate can vary between species and even strains of animals.
-
Troubleshooting Step: Characterize the in vitro metabolism of this compound in liver microsomes from the specific animal species and strain you are using. This can provide insight into the expected metabolic clearance.
-
Possible Cause 2: Co-administration of a CYP3A4 Inducer. If another compound that induces CYP3A4 is being co-administered, it can increase the metabolism of this compound and lower its plasma concentration.
-
Troubleshooting Step: Review all co-administered compounds for their potential to induce CYP3A4. If possible, conduct a pilot study to assess the impact of the co-administered drug on this compound's pharmacokinetics.
-
Possible Cause 3: P-glycoprotein (P-gp) Efflux. While not extensively reported for this compound, P-gp efflux in the intestine can limit the absorption of some drugs.
-
Troubleshooting Step: Investigate whether this compound is a substrate for P-gp. If so, co-administration with a P-gp inhibitor could be explored in a pilot study to see if it enhances absorption.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Oral Bioavailability (F%) | ~69% | |
| Time to Maximum Concentration (Tmax) | 1-2 hours | |
| Elimination Half-Life (t1/2) | 7-11 hours | |
| Plasma Protein Binding | 23-33% | |
| Primary Metabolizing Enzyme | CYP3A4 |
Table 2: Effect of CYP3A4 Modulators on this compound Exposure in Humans
| Co-administered Drug | Effect on this compound Plasma Levels | Reference |
| Strong CYP3A4 Inhibitors (e.g., Itraconazole) | Increase of 12% to 50% | |
| Strong CYP3A4 Inducers (e.g., Rifampin) | Decrease of 44% to 73% |
Experimental Protocols
Protocol 1: Oral Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: Acclimatize animals for at least 3 days before the experiment with free access to food and water.
-
Fasting: Fast animals overnight (approximately 12 hours) prior to dosing, with water ad libitum.
-
Dosing:
-
Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% w/v methylcellulose in water).
-
Administer a single oral dose via gavage at a volume of 5 mL/kg.
-
-
Blood Sampling:
-
Collect sparse blood samples (approximately 0.25 mL) from the tail vein into EDTA-coated tubes at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Use a rotating sampling schedule among animals to minimize blood loss per animal.
-
-
Plasma Processing:
-
Centrifuge blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Visualizations
Caption: Workflow for a typical oral pharmacokinetic study of this compound in rats.
Caption: Simplified overview of this compound's oral absorption and metabolic pathway.
References
- 1. Olanzapine/Samidorphan: A New Option for the Treatment of Adults With Schizophrenia or Bipolar I Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Characterization of the Pharmacokinetics of this compound in Healthy Volunteers: Absolute Bioavailability and the Effect of Food and Age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Samidorphan: A Technical Guide to Long-Term Storage and Experimental Best Practices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the best practices for the long-term storage and handling of the chemical compound samidorphan. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and generating reliable data in research and development settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of solid this compound powder?
A1: For long-term stability, solid this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Under these conditions, the compound is expected to be stable for up to 3 years.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound stock solutions are best prepared in a suitable solvent such as DMSO. For long-term storage, these solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[1] Under these conditions, solutions are expected to be stable for up to 6 months.[1]
Q3: What are the initial signs of this compound degradation?
A3: Visual signs of degradation in the solid powder may include discoloration (e.g., yellowing or browning) or changes in texture. For solutions, precipitation upon thawing or the appearance of a yellow tint can indicate degradation. Analytically, the appearance of new peaks or changes in the retention time of the main peak in an HPLC chromatogram are definitive indicators of degradation.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for the pure compound is limited in the provided search results, general best practices for chemical storage recommend protecting this compound from light. Studies on the combined formulation with olanzapine have included photolytic stress testing, suggesting that light exposure is a potential degradation pathway to consider.
Q5: What are the known incompatibilities for this compound?
A5: this compound should not be stored with strong acids, strong bases, strong oxidizing agents, or strong reducing agents, as these can promote degradation.[1]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the storage and handling of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty Dissolving this compound Powder | - Inappropriate solvent selection.- Insufficient mixing or sonication.- Low solvent temperature. | - Ensure the use of a recommended solvent such as DMSO.- Use sonication to aid dissolution.- Gently warm the solvent if compatible with experimental protocol. |
| Precipitation in Stock Solution After Thawing | - Solution concentration is too high for the chosen solvent.- The solution was not fully dissolved before freezing.- Degradation of the compound. | - Try preparing a more dilute stock solution.- Ensure complete dissolution before freezing, using sonication if necessary.- If precipitation persists, the compound may be degraded. Verify purity using a stability-indicating HPLC method. |
| Inconsistent Results in Biological Assays | - Degradation of this compound in stock or working solutions.- Repeated freeze-thaw cycles of the stock solution.- Inaccurate concentration of the stock solution. | - Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.- Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.- Verify the concentration of the stock solution using a calibrated analytical method. |
| Appearance of Extra Peaks in HPLC Analysis | - Degradation of the this compound sample.- Contamination of the sample or mobile phase.- Carryover from a previous injection. | - Analyze a freshly prepared standard to confirm the identity of the main peak.- If extra peaks are present in the new standard, the stock solution may be degraded.- If the new standard is clean, the issue may be with the specific sample or system contamination. Troubleshoot the HPLC system (see experimental protocols). |
Summary of this compound Stability under Stress Conditions
The following table summarizes the degradation of this compound observed under various stress conditions, as reported in stability-indicating assay development studies. This data highlights the compound's sensitivities.
| Stress Condition | Degradation (%) | Reference |
| Acid Degradation (1N HCl) | 10.7% | |
| Alkali Degradation (1N NaOH) | 11.5% | |
| Oxidative Degradation (20% H₂O₂) | 15.1% | |
| Thermal Degradation | 14.1% | |
| Hydrolytic Degradation | 0.1% |
Experimental Protocols
Stability-Indicating RP-HPLC Method for this compound
This protocol provides a general framework for a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to assess the purity and stability of this compound. Parameters may need to be optimized for specific equipment and sample matrices.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (or other suitable buffer components like ammonium formate)
-
Water (HPLC grade)
-
0.45 µm syringe filters
2. Chromatographic Conditions (Example):
-
Column: C18 column (e.g., Inertsil ODS, 250x4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% orthophosphoric acid in water (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 261 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
3. Preparation of Solutions:
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in the mobile phase diluent and sonicate for 10 minutes to ensure complete dissolution. Make up to volume with the diluent.
-
Working Standard Solution (e.g., 50 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the mobile phase diluent in a volumetric flask.
-
Sample Solution: Prepare sample solutions in the mobile phase diluent to a concentration within the linear range of the assay. Filter the final solution through a 0.45 µm syringe filter before injection.
4. System Suitability: Before sample analysis, inject the working standard solution at least five times to evaluate system suitability. Typical parameters include:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%
5. Analysis: Inject the blank (diluent), standard solutions, and sample solutions. The peak area of this compound is used to quantify the compound and its degradation products.
Visualizations
This compound's Mechanism of Action: µ-Opioid Receptor Antagonism
This compound primarily acts as an antagonist at the µ-opioid receptor. This diagram illustrates the general signaling pathway initiated by an opioid agonist and its inhibition by an antagonist like this compound.
Caption: this compound blocks the µ-opioid receptor, preventing agonist-induced signaling.
Experimental Workflow: Stability-Indicating HPLC Method
This diagram outlines the key steps in developing and running a stability-indicating HPLC method for this compound.
Caption: A logical workflow for the HPLC analysis of this compound stability.
References
Minimizing adverse effects of samidorphan in chronic dosing studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing adverse effects during chronic dosing studies with samidorphan. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an opioid antagonist with a high binding affinity for the μ-opioid receptor (MOR), and to a lesser extent, it acts as a partial agonist at the κ-opioid (KOR) and δ-opioid (DOR) receptors.[1] In vivo, it primarily functions as a μ-opioid receptor antagonist.[2][3] Its mechanism for mitigating olanzapine-induced weight gain is thought to be related to the antagonism of the endogenous opioid system, which is involved in regulating food reward and metabolism.[4][5]
Q2: What are the most common adverse effects observed with this compound in clinical and preclinical studies?
A2: In standalone studies and in combination with other drugs, the most frequently reported adverse effects include somnolence, gastrointestinal issues (such as nausea and constipation), and decreased appetite. Other less common effects noted in clinical trials of olanzapine/samidorphan combination include dry mouth, anxiety, and headache. In preclinical studies with opioid antagonists, potential adverse effects can include changes in gastrointestinal motility and, in opioid-habituated animals, precipitated withdrawal.
Q3: Can this compound be administered to animals with prior opioid exposure?
A3: It is strongly advised to avoid administering this compound to animals with recent or chronic exposure to opioids. As a potent μ-opioid receptor antagonist, this compound can precipitate a severe withdrawal syndrome in opioid-dependent subjects. A sufficient washout period is critical. For clinical use, it is recommended to have at least a 7-day opioid-free interval for short-acting opioids and a 14-day interval for long-acting opioids before initiating treatment with an olanzapine/samidorphan combination. Researchers should consider similar or longer washout periods for their animal models.
Q4: Are there any known drug interactions with this compound that I should be aware of in my experimental design?
A4: this compound is primarily metabolized by CYP3A4, with minor contributions from other CYP enzymes. Therefore, co-administration with strong inhibitors or inducers of CYP3A4 could alter this compound's plasma concentrations, potentially affecting its efficacy and safety profile. Additionally, due to its mechanism of action, this compound will antagonize the effects of opioid agonists.
Q5: How can I monitor for potential adverse effects of this compound in my chronic dosing study?
A5: Regular monitoring of animal well-being is crucial. This should include daily observation for changes in behavior (e.g., sedation, agitation), food and water intake, body weight, and fecal output. For more specific assessments, consider implementing protocols to measure gastrointestinal transit time, locomotor activity, and, if feasible, cardiovascular parameters.
Troubleshooting Guides
Issue 1: Unexpected Sedation or Somnolence
-
Question: My animals appear more sedated than expected after chronic dosing with this compound. What could be the cause and how can I mitigate this?
-
Answer:
-
Dose Reduction: The observed sedation may be a dose-dependent effect. Consider reducing the dose of this compound to the lowest effective level for your experimental paradigm.
-
Concomitant Medications: Review all other compounds being administered to the animals. Co-administration with other central nervous system (CNS) depressants can potentiate sedative effects. If possible, avoid concurrent administration of sedating agents.
-
Environmental Stressors: Ensure that the animal's environment is stable and free from unnecessary stressors, as stress can sometimes exacerbate behavioral changes.
-
Acclimatization: Ensure a sufficient acclimatization period for the animals to the housing and handling procedures before initiating the chronic dosing study.
-
Issue 2: Gastrointestinal Disturbances (Constipation or Diarrhea)
-
Question: I am observing changes in fecal output (constipation or diarrhea) in my animals during a chronic this compound study. What are the possible reasons and what can I do?
-
Answer:
-
Mechanism of Action: Opioid receptors are present in the gastrointestinal tract and play a role in regulating motility. Antagonism of these receptors by this compound could potentially alter normal gut function.
-
Dietary Modifications: Ensure a consistent and appropriate diet for the species. For constipation, consider a diet with adequate fiber. For diarrhea, ensure proper hydration and consult with a veterinarian about dietary adjustments.
-
Hydration: Monitor for signs of dehydration, especially if diarrhea is present. Ensure ad libitum access to fresh water.
-
Baseline Monitoring: Establish baseline gastrointestinal transit time and fecal output for each animal before the start of the study to better quantify any changes.
-
Issue 3: Reduced Food Intake and Body Weight
-
Question: The animals in my this compound group are showing a significant reduction in food intake and are losing weight. How should I address this?
-
Answer:
-
Dose-Response Assessment: This may be a dose-related effect. If possible, conduct a dose-response study to find a concentration that achieves the desired pharmacological effect without significantly impacting appetite.
-
Palatability of Dosing Formulation: If this compound is administered in the feed or water, consider the palatability of the formulation. A bitter taste may reduce consumption. Alternative dosing methods, such as oral gavage or subcutaneous injection, may be necessary.
-
Metabolic Cage Studies: To accurately measure food and water consumption, consider using metabolic cages for a subset of animals at various time points during the study.
-
Nutritional Support: If weight loss is severe, consult with a veterinarian about providing supplemental nutrition to ensure animal welfare.
-
Data Presentation
Table 1: Receptor Binding Affinity (Ki) of this compound
| Receptor | Binding Affinity (Ki, nM) |
| μ-Opioid Receptor (MOR) | 0.052 ± 0.0044 |
| κ-Opioid Receptor (KOR) | 0.23 ± 0.018 |
| δ-Opioid Receptor (DOR) | 2.7 ± 0.36 |
Data from in vitro studies.
Table 2: In Vivo Receptor Occupancy of this compound in Rats at a Clinically Relevant Unbound Brain Concentration (23.1 nM)
| Receptor | Percent Occupancy (%) |
| μ-Opioid Receptor (MOR) | 93.2 |
| κ-Opioid Receptor (KOR) | 41.9 |
| δ-Opioid Receptor (DOR) | 36.1 |
Data from in vivo studies in rats.
Table 3: Common Adverse Events Reported in Clinical Trials of Olanzapine/Samidorphan Combination
| Adverse Event | Incidence |
| Weight Gain | Reported, but mitigated compared to olanzapine alone |
| Somnolence | Most commonly reported |
| Dry Mouth | Reported |
| Headache | Reported |
| Nausea | Reported |
| Constipation | Reported |
| Decreased Appetite | Reported |
| Anxiety | Reported |
Note: This data is from clinical trials where this compound was co-administered with olanzapine. The incidence of these effects with standalone this compound in preclinical chronic dosing may vary.
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Transit
Objective: To quantitatively measure the effect of chronic this compound administration on gastrointestinal motility in rodents.
Materials:
-
Carmine red (5% in 0.5% methylcellulose) or charcoal meal (10% charcoal in 10% gum acacia)
-
Oral gavage needles
-
White paper-lined cages
Procedure:
-
Fast animals for 12-18 hours with free access to water.
-
Administer the daily dose of this compound or vehicle control at the scheduled time.
-
At a consistent time point after dosing (e.g., 60 minutes), administer a single oral gavage of the carmine red or charcoal meal marker (0.1 ml/10 g body weight).
-
House animals individually in cages lined with white paper.
-
Record the time of marker administration and the time of the first appearance of the colored feces.
-
The gastrointestinal transit time is the duration between marker administration and its first appearance in the feces.
-
Alternatively, for upper gastrointestinal transit, animals can be euthanized at a fixed time point (e.g., 30 minutes) after charcoal meal administration, and the distance traveled by the charcoal meal in the small intestine can be measured as a percentage of the total length of the small intestine.
Protocol 2: Monitoring for Precipitated Withdrawal in Non-Dependent Animals
Objective: To observe for any signs of withdrawal that might be precipitated by this compound in animals with no known opioid exposure. This can help identify potential underlying physiological dependence on endogenous opioids.
Materials:
-
Observation chambers
-
Video recording equipment (optional)
-
Withdrawal scoring sheet
Procedure:
-
Habituate the animals to the observation chambers daily for at least 3 days prior to the first this compound administration.
-
On the day of the experiment, place the animal in the observation chamber and allow a 15-30 minute acclimatization period.
-
Administer this compound at the intended dose and route.
-
Immediately begin observing the animal for a period of 30-60 minutes.
-
Score the presence and severity of withdrawal signs at regular intervals (e.g., every 5 minutes). Key signs to look for in rodents include: wet dog shakes, writhing, jumping, teeth chattering, ptosis, and diarrhea.
-
A quantitative scoring system can be used where each sign is assigned a weight based on its severity.
-
Compare the withdrawal scores of the this compound-treated group to a vehicle-treated control group.
Mandatory Visualizations
Caption: this compound's interaction with opioid receptor signaling pathways.
Caption: Experimental workflow for a chronic this compound dosing study.
Caption: Troubleshooting logic for managing adverse effects in this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Intranasal Low-Dose Naltrexone Against Opioid Side Effects: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Characterization of the Opioid Receptor–Binding Profiles of this compound and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound/olanzapine combination therapy for schizophrenia: Efficacy, tolerance and adverse outcomes of regimen, evidence-based review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Method validation for samidorphan quantification according to ICH guidelines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of samidorphan quantification in biological matrices, adhering to the International Council for Harmonisation (ICH) M10 guidelines.
Troubleshooting Guide
This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during the experimental process.
Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase pH | This compound has basic properties. Ensure the mobile phase pH is at least 2 units below its pKa to ensure it is in a single ionic form. An acidic mobile phase, such as one containing 0.1% formic acid, is commonly used. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Contaminated Guard or Analytical Column | Back-flush the column with a strong solvent. If the problem persists, replace the guard or analytical column. |
| Incompatible Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
| Poor Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Issue 2: High Variability in Results (Poor Precision)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure consistent timing and technique for all sample preparation steps, especially for manual methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Automation is recommended for high-throughput analysis. |
| Pipetting Errors | Calibrate and verify the performance of all pipettes used for sample and standard preparation. |
| Instrument Instability | Check the stability of the LC-MS/MS system by injecting a standard solution multiple times to ensure consistent response. |
| Variable Internal Standard (IS) Response | A variable IS response can indicate issues with sample preparation or instrument performance. Investigate the cause of the variability. |
Issue 3: Inaccurate Results (Poor Accuracy)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Incorrect Standard Curve | Prepare fresh calibration standards and ensure their accuracy. Use a weighting factor (e.g., 1/x or 1/x²) in the regression analysis if the variance is not constant across the concentration range. |
| Matrix Effects | Matrix components can suppress or enhance the ionization of this compound, leading to inaccurate results.[1] See the dedicated troubleshooting section on Matrix Effects below. |
| Analyte Instability | This compound may be unstable in the biological matrix or during sample processing.[2] See the dedicated troubleshooting section on Analyte Instability below. |
| Cross-Contamination or Carryover | Implement a rigorous wash procedure for the autosampler to minimize carryover. Analyze blank samples after high-concentration samples to assess carryover. |
Issue 4: Significant Matrix Effects
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Ion Suppression or Enhancement | Co-eluting matrix components can interfere with the ionization of this compound.[1] To mitigate this: • Improve chromatographic separation to separate this compound from interfering components. • Optimize the sample preparation method to remove more matrix components. Solid-phase extraction (SPE) is often more effective than protein precipitation. • Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for matrix effects. |
| Phospholipid-Based Matrix Effects | Phospholipids from plasma can cause significant ion suppression. Use a phospholipid removal plate or a specific SPE sorbent designed to remove phospholipids during sample preparation. |
| Evaluation of Matrix Effects | As per ICH M10 guidelines, evaluate matrix effects by comparing the response of the analyte in post-extraction spiked matrix from at least six different sources to the response of the analyte in a neat solution. |
Issue 5: Analyte Instability
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Degradation in Biological Matrix | Evaluate the stability of this compound in the biological matrix at room temperature, in the refrigerator, and during freeze-thaw cycles. If instability is observed, process samples immediately after collection or store them at an appropriate temperature (e.g., -70°C). |
| Degradation During Sample Processing | Assess the stability of this compound in the processed sample (e.g., after extraction and reconstitution) at the temperature of the autosampler. |
| Light Sensitivity | Protect samples from light if this compound is found to be light-sensitive. |
Frequently Asked Questions (FAQs)
Q1: What are the key validation parameters I need to assess according to ICH M10 guidelines for a bioanalytical method?
A1: According to the ICH M10 guideline, a full validation of a bioanalytical method should include the evaluation of the following parameters:
-
Selectivity and Specificity
-
Calibration Curve and Range (including Lower Limit of Quantification, LLOQ)
-
Accuracy
-
Precision
-
Matrix Effect
-
Carry-Over
-
Dilution Integrity
-
Stability
Q2: What are the acceptance criteria for accuracy and precision in the main validation?
A2: The acceptance criteria for accuracy and precision during method validation are summarized in the table below.
| Parameter | Concentration Level | Acceptance Criteria |
| Within-run and Between-run Accuracy | LLOQ | The mean concentration should be within ±20% of the nominal value. |
| Other QCs | The mean concentration should be within ±15% of the nominal value. | |
| Within-run and Between-run Precision | LLOQ | The coefficient of variation (CV) should not exceed 20%. |
| Other QCs | The coefficient of variation (CV) should not exceed 15%. |
Q3: How should I determine the Lower Limit of Quantification (LLOQ)?
A3: The LLOQ is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. It should be established as a concentration where the signal-to-noise ratio is typically at least 5, and the accuracy and precision criteria (within ±20% for accuracy and ≤20% for precision) are met.
Q4: What stability studies are required for this compound?
A4: Stability studies should be conducted to ensure that the concentration of this compound does not change from the time of sample collection to the time of analysis. The following stability evaluations are typically required:
-
Freeze-Thaw Stability: To assess the stability after multiple cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: To evaluate stability at room temperature for a duration that reflects the sample handling time.
-
Long-Term Stability: To determine the stability of the analyte in the matrix at the intended storage temperature (e.g., -20°C or -70°C) for a period that covers the time from sample collection to the completion of sample analysis.
-
Stock Solution and Working Solution Stability: To assess the stability of the standard solutions at room temperature and under refrigerated conditions.
-
Post-Preparative (Autosampler) Stability: To evaluate the stability of the processed samples in the autosampler.
Q5: What should I do if my study samples have concentrations above the Upper Limit of Quantification (ULOQ)?
A5: If a sample concentration is expected to be above the ULOQ, the sample must be diluted with blank matrix. The dilution factor should be validated during method validation to ensure that it does not affect the accuracy and precision of the measurement. This is known as dilution integrity or dilution linearity. The dilution should bring the concentration within the validated range of the calibration curve.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol provides a general procedure for the extraction of this compound from human plasma using SPE. Optimization may be required based on the specific SPE sorbent and equipment used.
-
Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange or a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 200 µL of the plasma sample (pre-spiked with internal standard) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.
-
Elution: Elute this compound and the internal standard from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol containing 2% formic acid).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Linearity Assessment
-
Prepare Calibration Standards: Prepare a series of at least six to eight calibration standards by spiking blank biological matrix with known concentrations of this compound. The concentration range should cover the expected concentrations of the study samples, including the LLOQ and ULOQ.
-
Analyze Standards: Analyze the calibration standards along with a blank sample (matrix without analyte or IS) and a zero sample (matrix with IS only).
-
Construct Calibration Curve: Plot the peak area ratio of this compound to the internal standard against the nominal concentration of this compound.
-
Perform Linear Regression: Perform a linear regression analysis on the data. A weighting factor (e.g., 1/x or 1/x²) is often used to ensure a good fit across the entire concentration range.
-
Evaluate Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of their nominal values (±20% for the LLOQ).
Visualizations
Caption: High-level workflow for bioanalytical method validation.
Caption: Troubleshooting workflow for matrix effects.
Caption: Key parameters of bioanalytical method validation.
References
Validation & Comparative
A Comparative Analysis of Samidorphan and Naltrexone at Mu, Delta, and Kappa Opioid Receptors
A comprehensive guide for researchers and drug development professionals on the pharmacological profiles of two distinct opioid receptor antagonists.
This guide provides an in-depth comparative analysis of samidorphan and naltrexone, two pivotal opioid receptor antagonists. While structurally related, these compounds exhibit distinct pharmacological profiles at the mu (µ), delta (δ), and kappa (κ) opioid receptors, leading to different clinical applications and therapeutic potentials. This document summarizes their binding affinities and functional activities based on experimental data, details the methodologies of key assays, and illustrates the relevant signaling pathways.
Pharmacological Profile: A Head-to-Head Comparison
This compound and naltrexone are both opioid receptor antagonists, but they differ significantly in their affinity and activity at the three main opioid receptor subtypes. Naltrexone is a pure opioid antagonist, primarily targeting the mu-opioid receptor (MOR) with weaker antagonist effects at the kappa (KOR) and delta (DOR) opioid receptors.[1][2] this compound, a newer molecular entity, also functions as a mu-opioid receptor antagonist but displays partial agonist activity at the kappa and delta opioid receptors.[3][4][5]
Binding Affinity
In vitro studies have demonstrated that this compound has a higher binding affinity for the mu and delta opioid receptors compared to naltrexone. Specifically, this compound's affinity for the mu-opioid receptor is approximately five-fold greater than that of naltrexone. The binding affinities (Ki) of this compound and naltrexone at human mu, delta, and kappa opioid receptors are summarized in the table below.
Table 1: In Vitro Binding Affinities (Ki, nM) of this compound and Naltrexone at Human Opioid Receptors
| Compound | Mu (µ) Receptor | Delta (δ) Receptor | Kappa (κ) Receptor |
| This compound | 0.052 | 2.6 | 0.23 |
| Naltrexone | 0.11 | 60 | 0.19 |
Data sourced from publicly available research.
Functional Activity
The functional activity of these compounds further differentiates their pharmacological profiles. This compound acts as an antagonist at the mu-opioid receptor and a partial agonist at the kappa and delta opioid receptors. In contrast, naltrexone is a competitive antagonist at all three receptors, with its primary action at the mu-opioid receptor.
Table 2: In Vitro Functional Activity (IC50, nM) of this compound and Naltrexone
| Compound | Receptor | Assay Type | IC50 (nM) |
| This compound | Mu (µ) | Agonist-stimulated [³⁵S]GTPγS | 0.88 |
| Delta (δ) | Agonist-stimulated [³⁵S]GTPγS | 6.9 | |
| Kappa (κ) | Agonist-stimulated [³⁵S]GTPγS | 38 | |
| Naltrexone | Mu (µ) | Not explicitly found in search results | - |
| Delta (δ) | Not explicitly found in search results | - | |
| Kappa (κ) | Not explicitly found in search results | - |
Data for this compound sourced from Wikipedia, which cites primary literature.
In Vivo Receptor Occupancy
Studies in rats at clinically relevant concentrations have shown that this compound achieves high occupancy at the mu-opioid receptor and moderate occupancy at the delta and kappa receptors. Naltrexone, at its clinically relevant concentration, primarily occupies the mu-opioid receptor with minimal occupancy at the kappa receptor and no significant binding at the delta receptor.
Table 3: In Vivo Receptor Occupancy (%) in Rats at Clinically Relevant Unbound Brain Concentrations
| Compound | Unbound Brain Conc. (nM) | Mu (µ) Receptor Occupancy (%) | Delta (δ) Receptor Occupancy (%) | Kappa (κ) Receptor Occupancy (%) |
| This compound | 23.1 | 93.2 | 36.1 | 41.9 |
| Naltrexone | 33.5 | 79.4 | No binding detected | 9.4 |
Data sourced from a comparative in vivo study in rats.
Experimental Methodologies
The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed protocols for the key experiments used to characterize the binding and functional activity of opioid receptor ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., HEK293 or CHO) stably expressing the human mu, delta, or kappa opioid receptor.
-
Radioligand: A tritiated, high-affinity ligand specific for the receptor of interest (e.g., [³H]DAMGO for mu, [³H]naltrindole for delta, or [³H]U-69,593 for kappa).
-
Test Compound: this compound or naltrexone.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone).
-
Assay Buffer: Typically a Tris-HCl based buffer with physiological salts.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. Wells are also prepared for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation by an agonist. For antagonists, their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured.
Materials:
-
Receptor Source: Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate.
-
Agonist: A known agonist for the specific opioid receptor (e.g., DAMGO for mu, SNC 80 for delta, U-50,488 for kappa).
-
Test Compound: this compound or naltrexone.
-
Assay Buffer: Tris-HCl based buffer containing MgCl₂ and NaCl.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Membrane Preparation: Similar to the radioligand binding assay.
-
Assay Setup: Cell membranes are incubated with GDP, the test compound (antagonist), and a fixed concentration of the agonist.
-
Initiation of Reaction: The binding reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The reaction is allowed to proceed for a defined period.
-
Termination and Filtration: The reaction is terminated by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunit is measured by scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is determined, and the IC50 is calculated.
cAMP Inhibition Assay
This is a downstream functional assay that measures the ability of a compound to modulate the activity of adenylyl cyclase, an enzyme responsible for the production of cyclic AMP (cAMP). Opioid receptors are typically Gi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase.
Materials:
-
Cell Line: A cell line expressing the opioid receptor of interest.
-
Forskolin: An adenylyl cyclase activator.
-
Test Compound: this compound or naltrexone.
-
Agonist: A known opioid receptor agonist.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA).
Procedure:
-
Cell Culture: Cells are cultured in multi-well plates.
-
Pre-treatment: Cells are pre-treated with the antagonist (this compound or naltrexone) for a specific duration.
-
Stimulation: The cells are then stimulated with a combination of forskolin and the agonist.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a detection kit.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production is quantified, and the IC50 is determined.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathways of opioid receptors and a general workflow for the experimental characterization of opioid receptor ligands.
Caption: Canonical G-protein signaling pathway for opioid receptors.
Caption: General experimental workflow for opioid ligand characterization.
References
Head-to-head comparison of samidorphan vs. other opioid antagonists in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed preclinical comparison of samidorphan with other key opioid antagonists, namely naltrexone and naloxone. The information presented herein is collated from various preclinical studies to offer an objective overview of their respective pharmacological profiles, supported by available experimental data.
Introduction to Opioid Antagonists
Opioid antagonists are a class of drugs that bind to opioid receptors but do not activate them, thereby blocking the effects of both endogenous and exogenous opioids. These agents are critical in the management of opioid overdose and are being explored for various other therapeutic applications. This compound is a novel opioid-system modulator, structurally related to naltrexone, that has demonstrated a distinct preclinical profile.[1][2] This guide focuses on the comparative preclinical data of this compound against the well-established antagonists naltrexone and naloxone.
Comparative Pharmacodynamics: Receptor Binding and Functional Activity
A crucial aspect differentiating opioid antagonists is their binding affinity and functional activity at the various opioid receptors: mu (μ), delta (δ), and kappa (κ).
In vitro studies have shown that this compound, while structurally similar to naltrexone, possesses a unique receptor-binding profile.[3] It acts as a μ-opioid receptor antagonist and a partial agonist at the κ- and δ-opioid receptors.[2][4] In vivo, its overall profile is consistent with that of a μ-opioid receptor antagonist.
Naltrexone functions as a non-specific opioid antagonist, blocking opioid receptors. Naloxone is also a competitive antagonist at mu, kappa, and delta opioid receptors.
Receptor Binding Affinity (Ki)
The binding affinity of a drug to its receptor is a key determinant of its potency. The following table summarizes the in vitro binding affinities (Ki in nM) of this compound, naltrexone, and naloxone for human opioid receptors.
| Opioid Antagonist | Mu (μ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) |
| This compound | 0.052 | 2.6 | 0.23 |
| Naltrexone | 0.11 | 60 | 0.19 |
| Naloxone | 2.5 | 67.5 | 1.4 |
Lower Ki values indicate higher binding affinity.
This compound demonstrates a higher affinity for the μ- and δ-opioid receptors compared to naltrexone.
In Vivo Receptor Occupancy in Preclinical Models
Preclinical studies in rats have been conducted to compare the in vivo brain receptor occupancy of this compound and naltrexone at clinically relevant concentrations. These studies utilized ultra-performance liquid chromatography and high-resolution accurate-mass mass spectrometry to make these determinations.
At a clinically relevant unbound brain concentration of 23.1 nM, this compound showed significant occupancy at all three opioid receptors. In contrast, at a clinically relevant unbound brain concentration of 33.5 nM, naltrexone primarily occupied the μ-opioid receptor with minimal to no binding at the δ-opioid receptor.
| Opioid Antagonist | Mu (μ) Receptor Occupancy (%) | Delta (δ) Receptor Occupancy (%) | Kappa (κ) Receptor Occupancy (%) |
| This compound | 93.2 | 36.1 | 41.9 |
| Naltrexone | 79.4 | Not Detected | 9.4 |
These findings highlight a key difference in the in vivo pharmacological profiles of this compound and naltrexone, with this compound demonstrating a broader spectrum of opioid receptor engagement.
Comparative Pharmacokinetics in Preclinical Models
The pharmacokinetic properties of an opioid antagonist, including its absorption, distribution, metabolism, and excretion, are critical to its therapeutic utility. The following table summarizes key pharmacokinetic parameters for this compound, naltrexone, and naloxone from various preclinical and clinical studies.
| Pharmacokinetic Parameter | This compound | Naltrexone | Naloxone |
| Oral Bioavailability | ~69% | 5-40% | ~2% (sublingual) |
| Elimination Half-life (t½) | 7-11 hours | ~4 hours (oral) | ~1 hour |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | ~1 hour (oral) | ~0.25 hours (intranasal) |
| Primary Metabolism | CYP3A4 | Hepatic (non-CYP450) | Hepatic |
This compound exhibits higher and more consistent oral bioavailability compared to naltrexone, which undergoes extensive first-pass metabolism. The longer half-life of this compound also suggests the potential for less frequent dosing intervals.
Experimental Methodologies
While detailed, step-by-step protocols are proprietary and not fully available in the public domain, the following outlines the general experimental approaches used in the preclinical evaluation of these opioid antagonists.
Receptor Binding Assays
-
Objective: To determine the in vitro binding affinity (Ki) of the compounds for different opioid receptor subtypes.
-
General Procedure:
-
Membrane preparations from cells expressing specific human opioid receptors (μ, δ, or κ) are used.
-
The test compound (this compound, naltrexone, or naloxone) is incubated with the membrane preparation in the presence of a radiolabeled ligand known to bind to the target receptor.
-
The reaction is allowed to reach equilibrium.
-
The amount of radiolabeled ligand displaced by the test compound is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vivo Receptor Occupancy Studies
-
Objective: To measure the percentage of opioid receptors in the brain that are bound by the antagonist at clinically relevant plasma concentrations.
-
General Procedure (as conducted in rats):
-
Male rats are administered with either this compound or naltrexone to achieve plasma and brain concentrations that are comparable to those observed in humans at therapeutic doses.
-
After a specified time, the animals are euthanized, and their brains are collected.
-
Brain tissue is processed to measure the concentration of the drug.
-
Receptor occupancy is determined using techniques such as ultra-performance liquid chromatography and high-resolution accurate-mass mass spectrometry to quantify the amount of drug bound to the receptors.
-
The data is used to calculate the percentage of receptor occupancy for each opioid receptor subtype.
-
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of opioid antagonists and a typical experimental workflow for their preclinical evaluation.
Caption: Opioid antagonist mechanism of action.
Caption: Preclinical evaluation workflow.
Conclusion
The preclinical data available to date indicates that this compound is a novel opioid antagonist with a distinct pharmacological profile compared to naltrexone and naloxone. Its high affinity for all three opioid receptors, particularly its significant in vivo occupancy of the δ- and κ-receptors at clinically relevant concentrations, differentiates it from naltrexone. Furthermore, its favorable pharmacokinetic profile, including high oral bioavailability and a longer half-life, offers potential advantages. These preclinical findings provide a strong rationale for the continued investigation of this compound in various clinical settings. Further research is warranted to fully elucidate the clinical implications of its unique receptor interaction profile.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. A Review of this compound: A Novel Opioid Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Characterization of the Opioid Receptor–Binding Profiles of this compound and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C21H26N2O4 | CID 11667832 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Cross-Species Examination of Samidorphan Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of samidorphan, a novel opioid antagonist, across various species. The data presented herein is intended to support research and development efforts by offering a clear, objective overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound. All quantitative data is summarized in tabular format for straightforward comparison, and detailed experimental methodologies for key studies are provided.
Cross-Species Pharmacokinetic Parameters of this compound
The pharmacokinetic profile of this compound has been characterized in humans and several preclinical species. A summary of the key parameters is presented in the table below.
| Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Absolute Bioavailability (%) | Reference |
| Human | Oral | 10 mg | 45.1 ± 11.4 | 1-2 | 364 ± 112 (AUC24h) | 7-11 | 69 | |
| Intravenous | 1 mg | - | - | - | 7-8 | - | ||
| Sublingual | 2 mg | - | ~2 | - | 7-9 | 71 | ||
| Rat | Subcutaneous | 0.03-3.0 mg/kg | Dose-dependent increase | - | - | - | - | |
| Rabbit | Oral | 0.17 mg/kg | 2-40 (linear range) | - | - | - | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Note: Data for some species and parameters are limited in the publicly available literature.
Experimental Protocols
Detailed methodologies for the key pharmacokinetic studies are crucial for the interpretation and replication of findings.
Human Pharmacokinetic Studies
A study in healthy adult volunteers evaluated the pharmacokinetics of single, ascending oral doses of this compound (3.7 to 55.7 mg) and multiple ascending oral doses (10 or 20 mg for 7 days). Blood samples were collected at predetermined time points post-dosing, and plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Another clinical study in healthy volunteers assessed the absolute bioavailability of this compound. Participants received a 1 mg intravenous dose, a 2 mg oral solution, and a 2 mg sublingual solution in a crossover design. Plasma samples were collected over time and analyzed by a validated LC-MS/MS method to determine the pharmacokinetic parameters for each route of administration.
Preclinical Pharmacokinetic Studies
Rat: In a study investigating the in vivo receptor occupancy of this compound, male Sprague-Dawley rats received single subcutaneous injections of this compound at doses of 0.03, 0.1, 0.3, 1.0, or 3.0 mg/kg. Plasma and brain tissue were collected at various time points to determine total and unbound drug concentrations using LC-MS/MS.
Rabbit: A bioanalytical method development study utilized female rabbits to assess the pharmacokinetics of a single oral dose of 0.17 mg/kg of this compound. Blood samples were collected, and plasma concentrations were determined over a linear range of 2-40 ng/mL using a validated HPLC-MS/MS method.
Visualization of Experimental Workflow and Metabolic Pathways
To visually represent the processes involved in pharmacokinetic analysis and the metabolic fate of this compound, the following diagrams are provided.
Experimental Workflow for Pharmacokinetic Studies
Metabolic Pathways of this compound
Discussion
This compound exhibits rapid absorption in humans following oral administration, with a time to maximum plasma concentration of 1-2 hours. The oral bioavailability is high at approximately 69%, suggesting good absorption and limited first-pass metabolism. The elimination half-life of 7-11 hours in humans supports once-daily dosing.
Preclinical data, although less complete, provides valuable insights. In rats, this compound demonstrates dose-dependent increases in plasma and brain concentrations after subcutaneous administration. A study in rabbits also indicates good absorption from the linear concentration range observed.
The metabolism of this compound is primarily mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP3A5, CYP2C19, and CYP2C8. The main metabolites are RDC-9986 (N-dealkylated) and RDC-1066 (N-oxide). An important finding is that the N-dealkylation pathway to form RDC-9986 has been observed across multiple species, including mice, rats, dogs, and humans, suggesting a conserved metabolic pathway. Excretion of this compound and its metabolites occurs primarily through the kidneys.
A Comparative Analysis of Samidorphan and Naltrexone: Receptor Occupancy at Clinically Relevant Concentrations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor occupancy profiles of samidorphan and naltrexone, two potent opioid receptor antagonists, at clinically relevant concentrations. The information presented is supported by experimental data to aid in research and drug development efforts.
Introduction
This compound is a novel opioid antagonist that, in combination with olanzapine, is used for the treatment of schizophrenia and bipolar I disorder.[1][2] It is structurally related to naltrexone, a long-standing treatment for opioid and alcohol use disorders.[3][4] While both molecules act as antagonists at the mu-opioid receptor (MOR), they exhibit distinct pharmacokinetic and pharmacodynamic properties, including differing affinities for the delta (DOR) and kappa (KOR) opioid receptors.[5] Understanding these differences in receptor occupancy at clinically relevant concentrations is crucial for elucidating their respective therapeutic and side-effect profiles.
In Vitro Receptor Binding Affinity
This compound demonstrates a higher binding affinity for mu and delta-opioid receptors compared to naltrexone. The binding affinities (Ki) for both compounds at human opioid receptors are summarized in the table below.
| Compound | Mu-Opioid Receptor (Ki, nM) | Delta-Opioid Receptor (Ki, nM) | Kappa-Opioid Receptor (Ki, nM) |
| This compound | 0.052 | 2.6 | 0.23 |
| Naltrexone | 0.11 | 60 | 0.19 |
Data sourced from in vitro studies.
In Vivo Receptor Occupancy at Clinically Relevant Concentrations
Studies in rats have been conducted to determine the in vivo receptor occupancy of this compound and naltrexone at unbound brain concentrations that are clinically relevant to human therapeutic doses. The results of these studies are detailed below.
| Compound | Unbound Brain Concentration (nM) | Mu-Opioid Receptor Occupancy (%) | Delta-Opioid Receptor Occupancy (%) | Kappa-Opioid Receptor Occupancy (%) |
| This compound | 23.1 | 93.2 | 36.1 | 41.9 |
| Naltrexone | 33.5 | 79.4 | No Binding Detected | 9.4 |
Data from in vivo studies in rats.
Experimental Protocols
In Vivo Receptor Occupancy Determination in Rats
The in vivo receptor occupancy data presented above was generated using a triple-tracer assay in male Sprague Dawley rats.
Objective: To compare the in vivo binding profiles and receptor occupancies of this compound and naltrexone at mu, delta, and kappa opioid receptors in the rat brain at clinically relevant concentrations.
Methodology:
-
Animal Model: Male rats were utilized for the study.
-
Drug Administration: Rats were injected with either this compound or naltrexone to achieve total and unbound plasma and brain concentrations comparable to those observed in humans at therapeutic oral doses.
-
Receptor Occupancy Measurement: The brain receptor occupancy of this compound and naltrexone at the mu, delta, and kappa opioid receptors was quantified using ultra-performance liquid chromatography and high-resolution accurate-mass mass spectrometry.
The workflow for this experimental protocol is illustrated in the diagram below.
Signaling Pathways
This compound and naltrexone are both antagonists at the mu-opioid receptor, meaning they bind to the receptor but do not activate the downstream signaling cascade typically initiated by opioid agonists. This antagonism blocks the effects of endogenous and exogenous opioids. However, their effects at the delta and kappa opioid receptors differ. In vitro, this compound acts as a partial agonist at both the kappa and delta-opioid receptors, whereas naltrexone is a competitive antagonist at all three receptors.
The binding of an opioid agonist to the mu-opioid receptor typically leads to the activation of G-proteins and subsequent signaling cascades, as well as the recruitment of β-arrestin. Naltrexone, as a pure antagonist, competitively blocks these interactions. This compound also acts as an antagonist at the mu-opioid receptor, preventing G-protein activation and β-arrestin recruitment by agonists.
The distinct signaling profiles of this compound and naltrexone are visualized in the following diagrams.
References
- 1. Regulation of mu-opioid receptors, G-protein-coupled receptor kinases and beta-arrestin 2 in the rat brain after chronic opioid receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. In vivo Characterization of the Opioid Receptor–Binding Profiles of this compound and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo Characterization of the Opioid Receptor-Binding Profiles of this compound and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Meta-Analysis of Olanzapine and Samidorphan Combination Therapy in Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of olanzapine and samidorphan (OLZ/SAM), marketed as Lybalvi®, represents a significant development in the management of schizophrenia and bipolar I disorder. This guide provides a comprehensive meta-analysis of clinical trial data, comparing the efficacy and safety profile of OLZ/SAM against olanzapine monotherapy and other commonly prescribed atypical antipsychotics. Detailed experimental protocols and visual representations of key pathways and workflows are included to support research and drug development efforts.
Efficacy Analysis: Symptom Reduction in Schizophrenia
The primary measure of efficacy in most clinical trials for antipsychotics is the change in the Positive and Negative Syndrome Scale (PANSS) total score, which assesses the severity of symptoms in schizophrenia. A greater negative change indicates a more significant reduction in symptoms.
The combination of olanzapine and this compound has demonstrated comparable efficacy to olanzapine alone in reducing the symptoms of schizophrenia. The ENLIGHTEN-1 study, a 4-week, randomized, double-blind, placebo- and olanzapine-controlled phase 3 trial, found that treatment with OLZ/SAM resulted in a significant improvement in PANSS total scores from baseline to week 4, with a least squares mean difference versus placebo of -6.4[1][2]. This improvement was similar to that observed with olanzapine monotherapy, which showed a least squares mean difference of -5.3 compared to placebo[1][2].
The following table summarizes the change in PANSS total scores from baseline for OLZ/SAM and other atypical antipsychotics based on data from various clinical trials.
| Medication | Study Duration | Mean Change in PANSS Total Score from Baseline |
| Olanzapine/Samidorphan | 4 weeks | -6.4 (vs. placebo)[1] |
| Olanzapine | 4 weeks | -5.3 (vs. placebo) |
| Risperidone | 8 weeks | -20.9 (vs. -16.2 for other antipsychotics) |
| Aripiprazole (once-monthly) | 10 weeks | -15.1 (vs. placebo) |
| Quetiapine XR (800 mg) | 6 weeks | -31.3 (vs. -18.8 for placebo) |
| Ziprasidone | 8 weeks | Significant improvement (P < 0.0001) |
Safety and Tolerability Profile: A Focus on Weight Gain
A significant limiting factor in the long-term use of olanzapine is its association with substantial weight gain and metabolic side effects. The addition of this compound, a µ-opioid receptor antagonist, to olanzapine is intended to mitigate this weight gain.
Meta-analyses of clinical trials have consistently shown that the OLZ/SAM combination is associated with less weight gain compared to olanzapine monotherapy. The ENLIGHTEN-2 study, a 6-month phase 3 trial, demonstrated that patients receiving OLZ/SAM had a significantly lower mean percent weight gain from baseline compared to those on olanzapine alone. Furthermore, a smaller proportion of patients in the OLZ/SAM group experienced a weight gain of 10% or more from their baseline body weight.
The table below provides a comparative overview of weight gain associated with OLZ/SAM and other atypical antipsychotics.
| Medication | Study Duration | Mean Weight Change | Percentage of Patients with ≥7% Weight Gain |
| Olanzapine/Samidorphan | 6 months | Lower than olanzapine | Lower than olanzapine |
| Olanzapine | 6 months | Higher than OLZ/SAM | Higher than OLZ/SAM |
| Risperidone | - | Intermediate weight gain | - |
| Aripiprazole | - | Low weight gain | Exception to significant weight gain vs. placebo |
| Quetiapine | - | Intermediate weight gain | Significant weight gain |
| Ziprasidone | - | Least amount of weight gain | - |
Other Common Adverse Events
Aside from weight gain, other common adverse events reported in clinical trials for OLZ/SAM include somnolence, dry mouth, anxiety, and headache. The safety profile of OLZ/SAM is generally similar to that of olanzapine, with the notable exception of the mitigated weight gain.
Mechanism of Action and Experimental Workflow
The therapeutic effects of the olanzapine and this compound combination are attributed to the distinct pharmacological actions of each component.
Figure 1: Proposed mechanism of action for the olanzapine and this compound combination.
Clinical trials evaluating the efficacy and safety of olanzapine/samidorphan, such as the ENLIGHTEN studies, follow a rigorous, multi-phase process.
Figure 2: Generalized workflow of a phase 3 clinical trial for olanzapine/samidorphan.
Experimental Protocols
The clinical trials referenced in this guide adhere to standardized protocols to ensure data integrity and patient safety. Below are key elements of the experimental design for the pivotal ENLIGHTEN-1 and ENLIGHTEN-2 studies.
ENLIGHTEN-1 Study Protocol
-
Objective: To assess the antipsychotic efficacy and safety of the olanzapine and this compound combination.
-
Design: A 4-week, phase 3, randomized, double-blind, placebo- and olanzapine-controlled study.
-
Participants: Adults with a DSM-5 diagnosis of schizophrenia experiencing an acute exacerbation.
-
Intervention: Patients were randomized in a 1:1:1 ratio to receive either OLZ/SAM, olanzapine monotherapy, or a placebo.
-
Primary Efficacy Endpoint: The change in the Positive and Negative Syndrome Scale (PANSS) total score from baseline to week 4 for OLZ/SAM versus placebo.
-
Key Secondary Efficacy Endpoint: The change in the Clinical Global Impressions-Severity of Illness Scale (CGI-S) score from baseline to week 4.
-
Safety Assessments: Monitoring of adverse events throughout the study.
ENLIGHTEN-2 Study Protocol
-
Objective: To evaluate the weight gain profile of the olanzapine and this compound combination compared to olanzapine alone.
-
Design: A 6-month, randomized, double-blind, phase 3 study.
-
Participants: Patients with stable schizophrenia.
-
Intervention: Patients were randomized to receive either OLZ/SAM or olanzapine.
-
Co-Primary Endpoints:
-
The percent change from baseline in body weight at six months.
-
The proportion of subjects who gained 10% or more of their baseline body weight at six months.
-
-
Key Secondary Endpoint: The proportion of patients with 7% or more weight gain from baseline at six months.
Conclusion
The combination of olanzapine and this compound offers a valuable therapeutic option for patients with schizophrenia and bipolar I disorder, providing the established efficacy of olanzapine with a significantly mitigated risk of weight gain. This guide has summarized key data from meta-analyses and pivotal clinical trials to facilitate an evidence-based comparison with olanzapine monotherapy and other atypical antipsychotics. The provided experimental protocols and diagrams offer further insight into the evaluation and mechanism of this combination therapy. Continued research and long-term studies will further elucidate the full clinical potential and safety profile of OLZ/SAM.
References
Investigating the Abuse Potential of Samidorphan: A Comparative Analysis with Other Opioids
A comprehensive review of preclinical and clinical data indicates that samidorphan, a novel opioid system modulator, possesses a significantly lower abuse potential compared to traditional opioids such as methadone, oxycodone, and buprenorphine. This guide provides a detailed comparison of this compound's pharmacological profile and its performance in key abuse liability studies against these commonly used opioids.
This compound is a mu-opioid receptor antagonist that has been developed to be combined with other medications, such as olanzapine for schizophrenia and bipolar I disorder, and buprenorphine for major depressive disorder.[1][2][3] Its primary function in these combinations is to mitigate certain side effects of the primary drug, including weight gain and the abuse potential of buprenorphine.[3] This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's abuse potential with supporting experimental data.
Comparative Pharmacological and Abuse Potential Data
The abuse potential of an opioid is closely linked to its interaction with the mu-opioid receptor and the subjective positive effects it produces. The following tables summarize key quantitative data from receptor binding assays and human abuse potential (HAP) studies.
Table 1: Comparative Mu-Opioid Receptor Binding Affinity
Lower Ki values indicate a higher binding affinity to the mu-opioid receptor. This compound exhibits a high affinity for the mu-opioid receptor, comparable to or greater than other opioids, which is consistent with its role as a potent antagonist.
| Compound | Mu-Opioid Receptor Binding Affinity (Ki, nM) |
| This compound | 0.052 |
| Methadone | ~3.0 (R-isomer) |
| Oxycodone | 25.87 |
| Buprenorphine | 0.216 |
Table 2: Comparative "Drug Liking" Scores in Human Abuse Potential Studies
"Drug Liking" is a primary endpoint in HAP studies, measured on a 100-point Visual Analog Scale (VAS), where higher scores indicate a greater potential for abuse. Data from a pivotal study directly comparing this compound to oxycodone and placebo demonstrates its low abuse liability.[2]
| Compound | Dose | Mean Peak "Drug Liking" (VAS Score) |
| This compound | 10 mg | Similar to Placebo |
| This compound | 30 mg | Similar to Placebo |
| Oxycodone | 40 mg | Significantly higher than Placebo and this compound |
| Buprenorphine (alone) | 8 mg | Significantly higher than Placebo |
| Buprenorphine/Samidorphan | 2 mg/2 mg | Similar to Placebo |
| Methadone | 20 mg | Dose-dependently increased "liking" scores |
Note: Direct comparison of VAS scores across different studies should be done with caution due to variations in study design and patient populations. The data for methadone is from a study comparing it to buprenorphine and may not be directly comparable to the this compound study.
Experimental Protocols
Detailed methodologies are crucial for the interpretation of abuse potential data. The following sections outline the protocols for key experiments cited in this guide.
Human Abuse Potential (HAP) Study Protocol
HAP studies are designed to assess the abuse liability of a new drug in a controlled clinical setting.
-
Study Design: A randomized, double-blind, placebo- and active-controlled crossover design is typically employed. Participants receive each of the study drugs (test drug, placebo, and a positive control with known abuse potential) in a random order with a washout period between each treatment.
-
Participants: Healthy, non-dependent recreational drug users who can distinguish the effects of the positive control from placebo are enrolled.
-
Assessments: The primary endpoint is typically the "at-the-moment" Drug Liking score, measured using a 100-point bipolar Visual Analog Scale (VAS). Other subjective measures include "Overall Drug Liking," "High," and "Take Drug Again" VAS scores. Physiological measures (e.g., pupillometry) and safety assessments are also conducted.
-
Data Analysis: The peak effect (Emax) of the VAS scores for the test drug is compared to placebo and the positive control.
Preclinical Abuse Potential Assessment Protocols
Conditioned Place Preference (CPP)
The CPP paradigm assesses the rewarding properties of a drug by pairing its effects with a specific environment.
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-Conditioning (Habituation): Animals are allowed to freely explore all compartments to establish a baseline preference.
-
Conditioning: Over several days, animals receive the test drug and are confined to one of the non-preferred compartments. On alternate days, they receive a vehicle injection and are confined to the other compartment.
-
Post-Conditioning (Test): Animals are placed back in the apparatus with free access to all compartments, and the time spent in each compartment is measured.
-
-
Endpoint: A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase indicates that the drug has rewarding properties.
Intravenous Self-Administration (IVSA)
The IVSA model is considered the gold standard for assessing the reinforcing effects of a drug, a key predictor of its abuse potential.
-
Surgical Preparation: Animals are surgically implanted with an intravenous catheter, typically in the jugular vein, which is connected to an infusion pump.
-
Apparatus: An operant conditioning chamber equipped with two levers.
-
Procedure:
-
Acquisition: Animals learn to press one "active" lever to receive an intravenous infusion of the drug. The other "inactive" lever has no consequence.
-
Maintenance: Once self-administration is established, the reinforcing effects are further evaluated using different schedules of reinforcement (e.g., fixed-ratio, progressive-ratio).
-
-
Endpoint: A significantly higher number of presses on the active lever compared to the inactive lever indicates that the drug is acting as a reinforcer. The "breakpoint" in a progressive-ratio schedule (the number of presses an animal is willing to make for a single infusion) is a measure of the drug's motivational strength.
Visualizations
Mu-Opioid Receptor Signaling Pathway
The binding of an opioid agonist to the mu-opioid receptor (MOR) initiates a signaling cascade that leads to both the desired analgesic effects and the undesirable effects associated with abuse, such as euphoria and respiratory depression. As an antagonist, this compound binds to the MOR but does not activate this downstream signaling, thereby blocking the effects of opioid agonists.
Caption: Mu-Opioid Receptor Signaling Pathway.
Human Abuse Potential Study Workflow
The logical flow of a Human Abuse Potential (HAP) study is critical for obtaining valid and reliable data. The process involves careful screening, qualification, and a multi-session crossover design to minimize variability.
Caption: Workflow for a clinical Human Abuse Potential (HAP) study.
Preclinical Abuse Liability Testing Logic
Preclinical studies in animals provide the initial assessment of a compound's abuse potential before human trials. Conditioned Place Preference (CPP) and Intravenous Self-Administration (IVSA) are two of the most common and predictive models.
Caption: Logical relationship of preclinical abuse liability tests.
References
- 1. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 2. Abuse Potential of this compound: A Phase I, Oxycodone-, Pentazocine-, Naltrexone-, and Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abuse Potential of Buprenorphine/Samidorphan Combination Compared to Buprenorphine and Placebo: A Phase 1 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo binding profile differences between samidorphan and naltrexone in rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo binding profiles of two opioid receptor antagonists, samidorphan and naltrexone, in rats. The information presented is based on preclinical research and aims to delineate the key differences in their interactions with mu (µ), delta (δ), and kappa (κ) opioid receptors.
Executive Summary
This compound and naltrexone are structurally related opioid antagonists, yet they exhibit distinct in vivo receptor binding profiles in rats. At clinically relevant concentrations, this compound demonstrates broader engagement of all three opioid receptor subtypes (mu, delta, and kappa), whereas naltrexone's activity is more selective for the mu-opioid receptor, with minimal interaction at the delta-opioid receptor.[1][2] This fundamental difference in receptor occupancy, particularly at the delta-opioid receptor, suggests potentially divergent pharmacological effects.
Quantitative Data Comparison
The following tables summarize the in vivo receptor occupancy and in vitro binding affinities of this compound and naltrexone.
Table 1: In Vivo Receptor Occupancy in Rat Brain [1][2][3]
| Compound | Receptor | EC50 (nM) | % Occupancy at Clinically Relevant Unbound Brain Concentration |
| This compound | Mu (µ) | 5.1 | 93.2% (at 23.1 nM) |
| Delta (δ) | 54.7 | 36.1% (at 23.1 nM) | |
| Kappa (κ) | 42.9 | 41.9% (at 23.1 nM) | |
| Naltrexone | Mu (µ) | 15.5 | 79.4% (at 33.5 nM) |
| Delta (δ) | >1000 | Minimal occupancy detected | |
| Kappa (κ) | - | 9.4% (at 33.5 nM) |
Table 2: In Vitro Binding Affinity (Ki) at Human Opioid Receptors
| Compound | Mu (µ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) |
| This compound | 0.052 | 2.7 | 0.23 |
| Naltrexone | 0.11 | 60 | 0.19 |
Experimental Protocols
The in vivo receptor occupancy data presented was primarily generated using a triple-tracer assay with ultra-performance liquid chromatography and high-resolution accurate-mass mass spectrometry (UPLC-HRAM-MS). The following is a detailed methodology based on established protocols for such studies.
In Vivo Triple-Tracer Opioid Receptor Occupancy Assay in Rats
-
Animal Model: Male Sprague-Dawley rats are used for the study.
-
Test Compound Administration: Rats are subcutaneously injected with either vehicle, this compound, or naltrexone at various doses to achieve a range of plasma and brain concentrations.
-
Tracer Administration: At a specified time point after test compound administration (e.g., 30 minutes), a cocktail of three non-radioactive tracers is administered intravenously. These tracers are selective for each of the three opioid receptors:
-
Mu (µ) receptor tracer: Naltrexone
-
Kappa (κ) receptor tracer: GR103545
-
Delta (δ) receptor tracer: Naltriben
-
-
Brain Tissue Collection: After a predetermined interval following tracer administration (e.g., 60 minutes), rats are euthanized, and their brains are rapidly harvested.
-
Tissue Processing and Analysis: Specific brain regions rich in the target receptors (e.g., striatum, thalamus) and a region with low receptor density (e.g., cerebellum, for non-specific binding) are dissected. The tissue is homogenized, and the concentrations of the test compound and the three tracers are quantified using UPLC-HRAM-MS.
-
Receptor Occupancy Calculation: The percentage of receptor occupancy is calculated by comparing the specific binding of the tracer in the brains of vehicle-treated animals versus test compound-treated animals. The formula used is: % Occupancy = 100 * (1 - (Tracer_conctest / Tracer_concvehicle)) where Tracer_conctest is the tracer concentration in the test compound group and Tracer_concvehicle is the tracer concentration in the vehicle group.
Visualizations
Experimental Workflow
Comparative Signaling Pathways
Discussion of In Vivo Binding Profile Differences
The primary distinction in the in vivo binding profiles of this compound and naltrexone in rats lies in their interaction with the delta-opioid receptor. This compound demonstrates significant occupancy of the delta-opioid receptor at clinically relevant concentrations, whereas naltrexone shows minimal to no binding at this receptor subtype. This suggests that the pharmacological effects of this compound may be mediated through a broader spectrum of opioid receptors compared to naltrexone.
At the mu-opioid receptor, both compounds act as antagonists, blocking the effects of endogenous opioids. However, this compound exhibits a higher in vivo potency (lower EC50) for the mu-opioid receptor compared to naltrexone, indicating a greater affinity for this receptor in the in vivo setting.
In vitro studies on human receptors further support these findings, showing this compound to have a higher binding affinity (lower Ki value) for both mu and delta-opioid receptors compared to naltrexone. Interestingly, in vitro characterization suggests that while this compound is an antagonist at the mu-opioid receptor, it may act as a partial agonist at the kappa and delta-opioid receptors. This partial agonism at the delta-opioid receptor, in contrast to naltrexone's weak antagonism, could lead to distinct downstream signaling events and functional outcomes.
The broader receptor engagement of this compound, particularly its interaction with the delta-opioid receptor, may contribute to its unique pharmacological profile, including its ability to mitigate olanzapine-induced weight gain. The differential binding profiles of these two compounds underscore the importance of comprehensive in vivo receptor occupancy studies in understanding the nuances of drug action and predicting clinical effects.
References
- 1. In vivo Characterization of the Opioid Receptor–Binding Profiles of this compound and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo Characterization of the Opioid Receptor-Binding Profiles of this compound and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Samidorphan: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides essential, step-by-step guidance for the proper disposal of Samidorphan, a compound used in pharmaceutical research and development. Adherence to these procedures is vital for personnel safety and environmental protection.
Regulatory Classification and Key Considerations
This compound and its salts are not classified as controlled substances by the U.S. Drug Enforcement Administration (DEA) as of April 19, 2021.[1][2] This removes the stringent disposal requirements typically associated with scheduled drugs. However, proper disposal is still necessary to mitigate potential environmental and health risks.
According to available Safety Data Sheets (SDS), this compound should be handled with care to avoid inhalation and contact with skin and eyes.[3] While a specific hazardous waste classification under the Resource Conservation and Recovery Act (RCRA) has not been identified, the general recommendation is to prevent its release into the environment.[1][3] Therefore, it is prudent to manage this compound waste as a non-hazardous pharmaceutical waste unless otherwise directed by local regulations or a specific waste determination.
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Component | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for bulk quantities or if dust/aerosol generation is likely. |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.
Experimental Protocol for Disposal:
-
Identification and Segregation:
-
Identify all forms of this compound waste, including unused pure compound, solutions containing this compound, and materials contaminated with the compound (e.g., pipette tips, gloves, bench paper).
-
Segregate these materials into a dedicated waste stream to avoid cross-contamination and to ensure proper handling.
-
-
Containment:
-
Place all this compound waste into a primary container that is robust, leak-proof, and can be securely sealed.
-
For liquid waste, ensure the container is compatible with the solvent used.
-
For solid waste, a sealed bag or screw-top container is appropriate.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
"this compound Waste"
-
Date of accumulation
-
Associated hazards (if known, based on the solvent or other components)
-
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash. This is to prevent the introduction of the chemical into aquatic ecosystems.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.
-
The preferred method of disposal for pharmaceutical waste is typically incineration at a permitted facility.
-
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use an absorbent material (e.g., spill pillows, vermiculite) to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Clean: Decontaminate the spill area with an appropriate solvent (e.g., isopropanol, ethanol) and then wash with soap and water.
-
Dispose: All materials used for spill cleanup should be placed in the designated this compound waste container for proper disposal.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines and the most recent Safety Data Sheet for the compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Samidorphan
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Samidorphan, a novel opioid receptor antagonist. By adhering to these procedural steps, you can mitigate risks and maintain a secure workspace.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to prevent exposure.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards[1]. |
| Hand Protection | Chemical-Impermeable Gloves | Inspected prior to use. Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[1]. |
| Body Protection | Protective Clothing | Fire/flame resistant and impervious clothing[1]. |
| Respiratory Protection | Full-Face Respirator | To be used if exposure limits are exceeded or if irritation or other symptoms are experienced[1]. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational procedure for working with this compound, from initial preparation to final disposal. Adherence to this workflow is critical for safety and regulatory compliance.
Caption: A logical workflow for the safe handling of this compound.
Safe Handling and Operational Plan
1. Preparation and Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols[2].
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Avoid contact with skin and eyes by wearing the appropriate PPE as detailed in the table above.
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.
2. Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep the compound away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.
-
Store separately from foodstuff containers.
Emergency and Disposal Protocols
1. Spill Management:
-
In the event of a spill, evacuate personnel from the area.
-
Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.
-
Absorb solutions with a finely-powdered liquid-binding material like diatomite or universal binders.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Collect and arrange for disposal in suitable, closed containers.
2. First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, removing any contact lenses. Seek prompt medical attention.
-
Skin Contact: Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician immediately.
3. Disposal Plan:
-
Dispose of contaminated material in accordance with all applicable federal, state, and local environmental regulations.
-
For unused or expired medicine, the best method of disposal is through a drug take-back program.
-
If a take-back program is not available, and the substance is not on the FDA flush list, mix the medicine with an unappealing substance such as dirt, cat litter, or used coffee grounds. Place the mixture in a sealed plastic bag before disposing of it in the trash.
-
Ensure all personal information is scratched out from prescription labels on empty packaging to protect privacy.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
